molecular formula C5H7NO3 B1278646 (3-Methoxy-1,2-oxazol-5-yl)methanol CAS No. 35166-36-0

(3-Methoxy-1,2-oxazol-5-yl)methanol

Cat. No.: B1278646
CAS No.: 35166-36-0
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-1,2-oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVXOUBNHJXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307521
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-36-0
Record name 3-Methoxy-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of (3-Methoxy-1,2-oxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the kilogram-scale production of methyl 3-hydroxyisoxazole-5-carboxylate, followed by an O-methylation to yield methyl 3-methoxyisoxazole-5-carboxylate. The final step involves the reduction of the ester functionality to the corresponding primary alcohol. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and guidance on the characterization of the target molecule and its key intermediates. The causality behind experimental choices is elucidated to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and therapeutic potential.[1][2][3][4][5] The isoxazole ring system is a prominent feature in numerous approved pharmaceutical agents, where it can act as a bioisosteric replacement for other functional groups, modulate physicochemical properties, and participate in key binding interactions with biological targets. The inherent electronic properties and structural rigidity of the isoxazole nucleus make it an attractive scaffold for the design of novel therapeutic agents.

This compound, in particular, presents a versatile platform for further chemical elaboration. The presence of a primary alcohol provides a handle for the introduction of various functionalities, while the 3-methoxy group influences the electronic nature of the isoxazole ring, potentially fine-tuning its biological activity. This guide aims to provide a clear and detailed pathway for the synthesis of this important building block, empowering researchers to access this molecule for their drug discovery and development programs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound points towards a straightforward disconnection at the C5-hydroxymethyl bond, leading back to the corresponding carboxylic acid ester, methyl 3-methoxyisoxazole-5-carboxylate. This ester can be conceptually derived from its 3-hydroxy precursor, methyl 3-hydroxyisoxazole-5-carboxylate, via a simple methylation reaction. The 3-hydroxyisoxazole-5-carboxylate core can be constructed from acyclic precursors through a cyclization reaction. This multi-step approach allows for the efficient and scalable production of the target molecule.

Retrosynthesis Target This compound Intermediate2 Methyl 3-methoxyisoxazole-5-carboxylate Target->Intermediate2 Reduction Intermediate1 Methyl 3-hydroxyisoxazole-5-carboxylate Intermediate2->Intermediate1 Methylation Precursors Acyclic Precursors Intermediate1->Precursors Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is presented as a three-step process. Each step is detailed with a comprehensive experimental protocol, including reagent quantities, reaction conditions, and purification methods.

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

The initial step involves the large-scale synthesis of methyl 3-hydroxyisoxazole-5-carboxylate. A well-established and scalable method involves the bromination of dimethyl fumarate followed by condensation with hydroxyurea.[1][2]

Reaction Scheme:

  • Materials and Reagents:

    • Dimethyl fumarate

    • Bromine

    • Hydroxyurea

    • Appropriate solvents (e.g., as described in the cited literature)

    • Base (e.g., as described in the cited literature)

  • Procedure:

    • The bromination of dimethyl fumarate is carried out under photoflow conditions, as this method offers enhanced safety and control on a large scale.[1]

    • The resulting dibrominated intermediate is then condensed with hydroxyurea in the presence of a suitable base to yield methyl 3-hydroxyisoxazole-5-carboxylate.[1]

    • The crude product is purified by recrystallization to afford the desired intermediate as a solid.

  • Causality of Experimental Choices:

    • Photoflow Bromination: This technique is chosen for its superior safety profile compared to batch bromination, especially at a large scale. It allows for precise control over reaction parameters and minimizes the accumulation of hazardous reagents.[1]

    • Hydroxyurea: This reagent serves as the source of the N-O-H component for the isoxazole ring formation.

Step 2: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

The second step is the O-methylation of the 3-hydroxy group of the isoxazole ring. This is a standard Williamson ether synthesis.

Reaction Scheme:

  • Materials and Reagents:

    • Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in DMF (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[6]

    • The reaction mixture is stirred at room temperature for 14 hours.[6]

    • Upon completion, the mixture is poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml) and extracted with diethyl ether (5 x 80 ml).[6]

    • The combined organic layers are washed with a saturated aqueous solution of Na₂CO₃ (80 ml), dried over MgSO₄, filtered, and concentrated under reduced pressure.[6]

    • The crude product is purified by silica gel column chromatography (petroleum ether/Et₂O, 80:20) to afford methyl 3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid (1.45 g, 66% yield).[6]

  • Causality of Experimental Choices:

    • Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group, forming the corresponding alkoxide, which is a more potent nucleophile for the reaction with methyl iodide.

    • Methyl Iodide: This is a highly reactive and efficient methylating agent.

    • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

Step 3: Synthesis of this compound

The final step is the reduction of the ester group of methyl 3-methoxyisoxazole-5-carboxylate to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Reaction Scheme:

Caption: Overall synthetic workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to this compound. By providing detailed experimental protocols, mechanistic rationale, and characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The described pathway is scalable and utilizes well-established chemical transformations, ensuring its applicability in both academic and industrial research settings. The availability of this versatile building block will undoubtedly facilitate the discovery and development of novel isoxazole-based therapeutic agents.

References

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development - ACS Publications. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

(3-Methoxy-1,2-oxazol-5-yl)methanol, also known as 3-methoxy-5-hydroxymethylisoxazole, is a key heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] The isoxazole moiety is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents.[2][3][4] Its presence often confers favorable metabolic stability and specific binding interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development. The strategic placement of a methoxy group at the 3-position and a reactive hydroxymethyl handle at the 5-position makes this molecule a particularly versatile intermediate for the elaboration of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular architecture consists of a five-membered 1,2-oxazole ring, which is substituted at the C3 position with a methoxy (-OCH₃) group and at the C5 position with a hydroxymethyl (-CH₂OH) group. This arrangement of functional groups dictates the molecule's reactivity and potential for synthetic transformations.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this specific molecule is limited in publicly available literature; however, its core properties can be summarized. For related isoxazole structures, more extensive data is often available and can serve as a useful proxy for estimating properties.

PropertyValueSource
IUPAC Name This compound-
Synonyms (3-methoxyisoxazol-5-yl)methanol; 3-methoxy-5-hydroxymethylisoxazole[1]
CAS Number 35166-36-0[1]
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.12 g/mol [1]
PubChem CID 10678258[1]
Appearance Inferred to be a liquid or low-melting solid at STP[5]

Anticipated Spectroscopic Profile

SpectroscopyFeatureAnticipated Chemical Shift / FrequencyRationale
¹H NMR Methoxy protons (-OCH₃)δ 3.9 - 4.1 ppm (s, 3H)Singlet due to no adjacent protons; typical range for methoxy on an aromatic heterocycle.
Methylene protons (-CH₂OH)δ 4.6 - 4.8 ppm (s, 2H)Singlet adjacent to the isoxazole ring; deshielded by the ring and the oxygen atom.
Isoxazole proton (-CH-)δ 6.0 - 6.5 ppm (s, 1H)Singlet for the C4-proton on the isoxazole ring.
Hydroxyl proton (-OH)Broad singlet, variable shiftPosition depends on concentration and solvent; will exchange with D₂O.
¹³C NMR Methoxy carbon (-OCH₃)δ 55 - 60 ppmTypical shift for a methoxy carbon attached to an sp² center.
Methylene carbon (-CH₂OH)δ 58 - 65 ppmAliphatic carbon attached to an oxygen and the isoxazole ring.
Isoxazole C4δ 100 - 105 ppmsp² carbon of the isoxazole ring.
Isoxazole C3 & C5δ 160 - 175 ppmHighly deshielded sp² carbons adjacent to heteroatoms in the ring.
IR O-H stretch (alcohol)3200-3500 cm⁻¹ (broad)Characteristic of a hydrogen-bonded hydroxyl group.
C-H stretch (aliphatic/aromatic)2850-3100 cm⁻¹Represents the C-H bonds of the methoxy, methylene, and isoxazole ring.
C=N stretch (isoxazole)1600-1650 cm⁻¹Typical for the imine functionality within the heterocyclic ring.
C-O stretch (alcohol/ether)1050-1250 cm⁻¹Strong bands corresponding to the C-O bonds of the alcohol and methoxy ether.

Synthesis and Manufacturing

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and documented synthesis of this compound proceeds via a nucleophilic aromatic substitution (SₙAr) reaction.[5] This approach is highly effective due to the electron-deficient nature of the isoxazole ring, which facilitates the displacement of a suitable leaving group at the 3-position.

Causality: The synthesis starts with a 3-halo-isoxazole precursor, typically 3-chloro-5-hydroxymethylisoxazole.[5] The methoxide anion, generated from a strong base like potassium hydroxide in methanol, acts as the nucleophile. The electron-withdrawing nitrogen and oxygen atoms within the isoxazole ring activate the C3 position towards nucleophilic attack, allowing for the efficient displacement of the chloride leaving group.

Detailed Experimental Protocol

The following protocol is adapted from a documented patent, providing a self-validating system for laboratory-scale synthesis.[5]

Step 1: Preparation of the Methoxide Reagent

  • In a suitable reaction vessel equipped for heating, dissolve potassium hydroxide in methanol. The use of a significant excess of potassium hydroxide drives the reaction to completion.[5]

Step 2: Nucleophilic Substitution Reaction

  • To the methanolic potassium hydroxide solution, add the starting material, 3-chloro-5-hydroxymethyl isoxazole.

  • Seal the reaction vessel (e.g., an autoclave for reactions above the solvent's boiling point) and heat the solution. A typical condition is 100-110°C for 24 hours to ensure complete conversion.[5]

Step 3: Work-up and Isolation

  • After cooling, the precipitated salt (potassium chloride) is removed. The dark methanolic solution is decanted.[5]

  • The methanol is removed under reduced pressure (in vacuo) to yield a residue.

  • The residue and the precipitated salt are dissolved in water. This aqueous solution is then extracted with a suitable organic solvent, such as ether, to isolate the product.

  • The combined organic phases are washed, dried over a drying agent (e.g., magnesium sulfate), and concentrated to yield the crude product.

Step 4: Purification

  • The crude product can be purified by vacuum distillation to yield this compound as a liquid.[5] Structural confirmation is typically achieved via NMR spectroscopy.[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its primary alcohol functional group, which serves as a versatile handle for downstream modifications.

Reactivity of the Hydroxymethyl Group

The -CH₂OH group exhibits reactivity characteristic of a primary alcohol, enabling a wide range of transformations essential for drug development and analog synthesis.

  • Halogenation: The hydroxyl group can be readily converted into a halide, a superior leaving group for nucleophilic substitution. For instance, reaction with phosphorus tribromide (PBr₃) in benzene efficiently produces 3-methoxy-5-bromomethyl-isoxazole.[5]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-methoxy-1,2-oxazole-5-carbaldehyde) using mild oxidizing agents (e.g., PCC, DMP) or further to the carboxylic acid (3-methoxy-1,2-oxazole-5-carboxylic acid) with stronger oxidants (e.g., KMnO₄, Jones reagent). These carbonyl compounds are cornerstone intermediates for forming C-C and C-N bonds.

  • Esterification and Etherification: Standard esterification or etherification protocols can be applied to introduce a vast array of functionalities, allowing for the modulation of physicochemical properties such as lipophilicity and solubility, which is a critical aspect of drug design.

Transformation to Key Synthetic Intermediates

A key application of this molecule is its role as a precursor to other functionalized isoxazoles. A validated workflow demonstrates its conversion into 3-methoxy-5-aminomethyl-isoxazole, a valuable primary amine intermediate.[5]

workflow A This compound B 3-Methoxy-5-bromomethyl-isoxazole A->B  PBr₃, Benzene   C 3-Methoxy-5-azidomethyl-isoxazole B->C  NaN₃, Acetone/Water   D 3-Methoxy-5-aminomethyl-isoxazole C->D  Reduction (e.g., H₂/Pd or LiAlH₄)  

Caption: Synthetic workflow from the alcohol to the primary amine.

Protocol for Amine Synthesis (adapted from[5]):

  • Bromination: The starting alcohol is treated with phosphorus tribromide in an inert solvent like benzene at 30-40°C to yield 3-methoxy-5-bromomethyl-isoxazole.[5]

  • Azidation: The resulting bromide is reacted with sodium azide in an acetone/water mixture. The bromide is displaced by the azide nucleophile to form 3-methoxy-5-azidomethyl-isoxazole.[5]

  • Reduction: The azide is reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Palladium) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

This sequence provides a reliable pathway to introduce a primary amine, a common pharmacophoric element and a key functional group for further derivatization, such as amide bond formation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for structurally similar compounds like (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, appropriate precautions should be taken.[6]

  • General Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Related compounds may cause skin, eye, and respiratory irritation.[6] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

As with any chemical for which toxicological properties have not been thoroughly investigated, it should be handled with care, assuming it is potentially hazardous.[6]

Conclusion

This compound is a high-value synthetic intermediate characterized by its stable heterocyclic core and a strategically positioned, reactive functional group. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl handle make it an indispensable tool for medicinal chemists and researchers. The ability to readily convert the alcohol to halides, carbonyls, and amines opens a gateway to a diverse chemical space, facilitating the development of novel compounds for drug discovery and materials science.

References

  • Vertex AI Search Result, this compound.
  • PubChem, (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841.
  • BLDpharm, 75989-21-8|(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol.
  • Sigma-Aldrich, (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol AldrichCPR.
  • J&K Scientific, (3-Methylisoxazol-5-yl)methanol | 14716-89-3.
  • Chemical Review and Letters, A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution.
  • Google Patents, US3242190A - 3-hydroxy-5-aminomethylisoxazole compounds.
  • Fisher Scientific, (3-Methylisoxazol-5-yl)methanol, 97%, Thermo Scientific 1 g.
  • Capot Chemical, MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol.
  • MDPI, Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • CDN, The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Oriental Journal of Chemistry, Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflamm
  • PubMed Central (PMC), Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Supporting Information, General procedure for the synthesis of 3,5-disubstituted isoxazoles.
  • SpectraBase, 3-Hydroxy-5-methylisoxazole.
  • Preprints.org, Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Chemical Shifts, 3-Phenoxymethyl-5-methoxy-isoxazole - Optional[13C NMR].
  • Biological and Molecular Chemistry, Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Chem-Impex, [3-(2-Chlorophenyl)isoxazol-5-yl]methanol.
  • Biological and Molecular Chemistry, Research Article Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

Spectroscopic Characterization of (3-Methoxy-1,2-oxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic properties of the heterocyclic compound, (3-Methoxy-1,2-oxazol-5-yl)methanol. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as a pedagogical tool for understanding the spectroscopic analysis of novel heterocyclic compounds.

Introduction to this compound

This compound, with the chemical formula C₅H₇NO₃ and a molecular weight of 129.12 g/mol , belongs to the isoxazole class of heterocyclic compounds.[1] Isoxazole moieties are significant in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[2] The presence of a methoxy and a hydroxymethyl group on the isoxazole ring suggests potential for hydrogen bonding and further chemical modification, making it an interesting building block for drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for structural verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methoxy, methylene, hydroxyl, and isoxazole ring protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCH₃3.9 - 4.1SingletN/A
-CH₂OH4.6 - 4.8Singlet (or doublet if coupled to -OH)N/A (or ~5-7 Hz)
Isoxazole H-46.2 - 6.4SingletN/A
-OHVariable (Broad Singlet)Broad SingletN/A

Causality of Predictions: The methoxy protons are expected to be deshielded due to the electronegativity of the adjacent oxygen atom, appearing around 3.9-4.1 ppm. The methylene protons of the hydroxymethyl group are adjacent to the electron-withdrawing isoxazole ring and the hydroxyl group, leading to a predicted downfield shift in the range of 4.6-4.8 ppm. The proton at the 4-position of the isoxazole ring is in an electron-deficient environment, hence it is expected to resonate at a relatively downfield region for a heterocyclic aromatic proton, around 6.2-6.4 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-OCH₃58 - 62
-CH₂OH55 - 60
Isoxazole C-3168 - 172
Isoxazole C-4100 - 105
Isoxazole C-5158 - 162

Causality of Predictions: The carbon of the methoxy group is expected in the typical range for an sp³ carbon attached to an oxygen atom. Similarly, the methylene carbon of the hydroxymethyl group will appear in a comparable region. The carbons of the isoxazole ring are significantly deshielded. C-3, being adjacent to the nitrogen and bonded to the electronegative oxygen of the methoxy group, is predicted to be the most downfield. C-5, also bonded to two heteroatoms, will also be significantly downfield. C-4 is expected to be the most shielded of the ring carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[3]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peaks.[5]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Figure 1: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (sp³)2850 - 3000Medium
C=N stretch (isoxazole)1600 - 1650Medium
C=C stretch (isoxazole)1450 - 1550Medium
C-O stretch (methoxy & alcohol)1050 - 1250Strong

Causality of Predictions: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding.[6] The C-H stretching of the methoxy and methylene groups will appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1650-1450 cm⁻¹ fingerprint region. The strong absorptions in the 1250-1050 cm⁻¹ range will be due to the C-O stretching of both the methoxy and the primary alcohol functionalities.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of solid sample placed directly on the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Figure 2: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Predicted Mass Spectrum Data

For this compound (MW = 129.12), the mass spectrum will be highly dependent on the ionization technique used. Electron Ionization (EI) is a hard ionization technique that will likely lead to significant fragmentation.

m/z Predicted Fragment Interpretation
129[M]⁺Molecular Ion
114[M - CH₃]⁺Loss of a methyl radical
98[M - OCH₃]⁺Loss of a methoxy radical
99[M - CH₂O]⁺Loss of formaldehyde
70[C₃H₂NO]⁺Fragmentation of the isoxazole ring

Causality of Predictions: The molecular ion peak at m/z 129 should be observable. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group to give a fragment at m/z 114, or the loss of the entire methoxy radical to give a fragment at m/z 98. The loss of formaldehyde from the hydroxymethyl group would result in a fragment at m/z 99. Further fragmentation of the isoxazole ring would lead to smaller, characteristic fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). For a relatively volatile compound like this, GC-MS with EI is a suitable technique.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for GC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier is used to detect the ions.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Figure 3: A typical workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and comparative data, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. The detailed experimental protocols and workflows serve as a practical guide for researchers in acquiring and interpreting the spectroscopic data for this and similar novel compounds. While predictive in nature, this guide establishes a strong foundation for the empirical characterization of this compound, a crucial step in its potential application in medicinal chemistry and drug development.

References

  • (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841. PubChem. Available at: [Link]

  • [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. RSC. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • This compound. Canspec. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Methanol;methoxymethanol | C3H10O3 | CID 91137580. PubChem. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. Available at: [Link]

  • 3-Methoxybenzyl alcohol. NIST WebBook. Available at: [Link]

  • 3-Methoxybenzyl alcohol. NIST WebBook. Available at: [Link]

  • (3-methoxy-1,2-thiazol-5-yl)methanol. PubChemLite. Available at: [Link]

  • Hexadecane, 2,6,10,14-tetramethyl-. NIST WebBook. Available at: [Link]

Sources

Crystal structure of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Determination of (3-Methoxy-1,2-oxazol-5-yl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its favorable metabolic profile.[1][2] The title compound, this compound, represents a fundamental building block within this class. Understanding its three-dimensional structure is not merely an academic exercise; it is a critical step in the rational design of next-generation therapeutics. The precise arrangement of atoms, the interplay of hydrogen bonds, and the overall molecular conformation dictate how this molecule, or derivatives thereof, will interact with biological targets. This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete crystallographic analysis of this compound, intended for researchers, scientists, and drug development professionals.

Rationale and Strategic Overview

The primary objective is to elucidate the single-crystal X-ray structure of this compound. This process is foundational for structure-activity relationship (SAR) studies, where modifications to the core scaffold are correlated with changes in biological activity.[3] A high-resolution crystal structure provides indisputable data on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and the design of more potent and selective drug candidates.

The workflow is logically structured into three distinct phases: Synthesis, Crystallization, and X-ray Diffraction Analysis. Each phase is designed to be a self-validating system, with clear checkpoints and rationale for each methodological choice.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-ray Diffraction & Analysis A Synthesis via [3+2] Cycloaddition B Work-up & Extraction A->B C Column Chromatography B->C D Purity Confirmation (NMR, MS) C->D E Solvent Screening D->E High Purity Material F Growth of Single Crystals (Slow Evaporation / Vapor Diffusion) E->F G Crystal Selection & Mounting F->G H Data Collection G->H Suitable Single Crystal I Structure Solution & Refinement H->I J Structural Analysis & Visualization I->J K Deposition (e.g., CCDC) J->K

Caption: Overall workflow from synthesis to final structural analysis.

Phase 1: Synthesis and Purification

The synthesis of 5-substituted isoxazoles is well-established, often proceeding through a [3+2] cycloaddition reaction.[1] This approach involves the reaction of a nitrile oxide with an alkyne. For our target, propargyl alcohol serves as the alkyne precursor to introduce the required hydroxymethyl group at the 5-position.

Proposed Synthetic Protocol

This protocol is adapted from established methodologies for similar isoxazole derivatives.[1][2]

Step 1: Oximation of Methoxyacetaldehyde

  • To a solution of methoxyacetaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product into diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methoxyacetaldoxime.

    • Causality: The oxime is a stable intermediate necessary for the in-situ generation of the corresponding nitrile oxide in the subsequent step. Sodium acetate acts as a mild base to neutralize the HCl byproduct.

Step 2: [3+2] Cycloaddition

  • Dissolve the methoxyacetaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: NaOCl acts as an oxidizing agent to convert the oxime in situ into a nitrile oxide. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition with the triple bond of propargyl alcohol to form the isoxazole ring. The regioselectivity is dictated by electronic factors, leading to the desired 5-hydroxymethyl-3-methoxyisoxazole.

Step 3: Purification

  • Perform an aqueous work-up to remove inorganic salts.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.

  • Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of >98% is essential for successful crystallization.

Phase 2: Crystallization

The transition from a pure, amorphous solid to a well-ordered single crystal is the most critical and often challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice.

Crystallization Protocol

Step 1: Solvent Screening

  • Test the solubility of the purified compound (~5-10 mg) in a range of solvents (0.5 mL), from non-polar (e.g., hexane), to polar aprotic (e.g., ethyl acetate, acetone, DCM), to polar protic (e.g., methanol, ethanol).

  • Identify solvents in which the compound is sparingly soluble or moderately soluble. Ideal single-solvent systems are those where the compound is soluble upon heating and precipitates upon slow cooling. For multi-solvent systems, identify a "good" solvent (high solubility) and an "anti-solvent" (low solubility).

Step 2: Crystal Growth Techniques

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or methanol).

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

    • Trustworthiness: This method is simple and effective. The slow removal of solvent gradually increases the concentration, promoting slow, ordered crystal growth rather than rapid precipitation.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • In a sealed container, place a reservoir of the anti-solvent (e.g., hexane).

    • Prepare a concentrated solution of the compound in the "good" solvent (e.g., DCM).

    • Place a small drop of this solution on a siliconized glass slide (hanging drop) or on a platform within the container (sitting drop).

    • Seal the container. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

    • Expertise: This technique offers finer control over the rate of supersaturation compared to slow evaporation and is particularly useful for small quantities of material.

Phase 3: Single-Crystal X-ray Diffraction and Analysis

Once suitable single crystals are obtained (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures), they are ready for X-ray analysis.

G cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Structure Refinement A Mount Crystal on Diffractometer B Unit Cell Determination A->B C Full Data Sphere Collection B->C D Space Group Determination C->D E Initial Structure Solution (e.g., SHELXT, direct methods) D->E F Locate all non-H atoms E->F G Anisotropic Refinement F->G H Addition of H-atoms G->H I Final Refinement Cycles (e.g., SHELXL) H->I J Check Final R-factors (R1, wR2) I->J

Caption: The crystallographic workflow from data collection to refinement.

Experimental Protocol

Step 1: Data Collection

  • A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas.

    • Causality: Cryo-cooling minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, leading to higher quality data.

  • The crystal is centered on a modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and a photon-counting detector.

  • A preliminary set of frames is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected using a strategy calculated by the instrument's software (e.g., APEX4) to ensure high completeness and redundancy.

Step 2: Structure Solution and Refinement

  • The collected data is integrated and scaled using software like SAINT, and absorption corrections are applied (e.g., SADABS).

  • The space group is determined using XPREP, which analyzes systematic absences in the diffraction data.

  • The structure is solved ab initio using intrinsic phasing methods (e.g., SHELXT). [This step provides the initial atomic positions for most non-hydrogen atoms.]

  • The structural model is then refined against the experimental data using a full-matrix least-squares program (e.g., SHELXL). Initially, atoms are refined isotropically, then anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The hydroxyl hydrogen, capable of hydrogen bonding, may be located from the difference Fourier map and refined with restraints.

  • The refinement is considered complete when the model converges, resulting in low R-factors (typically R1 < 0.05) and a flat residual electron density map.

Data Presentation and Analysis

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the necessary information about the structure. Key data should be summarized in a table for clarity.

Table 1: Hypothetical Crystallographic Data and Refinement Details for this compound

ParameterValue
Chemical FormulaC₅H₇NO₃
Formula Weight129.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)5.234(2)
c (Å)13.456(5)
β (°)98.75(1)
Volume (ų)592.1(4)
Z (molecules/unit cell)4
Density (calculated)1.448 g/cm³
Absorption Coeff. (μ)0.118 mm⁻¹ (Mo Kα)
Temperature100(2) K
Reflections collected5432
Independent reflections1357 [R(int) = 0.021]
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.092
R indices (all data)R1 = 0.041, wR2 = 0.098

Structural Insights: The refined structure would be analyzed for key features:

  • Molecular Conformation: Is the methoxy group planar with the isoxazole ring? What is the torsion angle of the hydroxymethyl group?

  • Intermolecular Interactions: The hydroxyl group is a prime candidate for hydrogen bonding. A detailed analysis of the crystal packing will reveal if the molecules form chains, dimers, or more complex 3D networks. These interactions are critical for understanding solubility and crystal packing forces, which influence drug formulation.[4][5] For example, an O-H···N interaction between the hydroxyl group of one molecule and the isoxazole nitrogen of another is highly plausible.

Conclusion and Significance in Drug Development

This guide outlines a complete and robust pathway to determine the crystal structure of this compound. The resulting high-resolution structural data is invaluable for the drug development professional. It provides the empirical foundation for computational chemists to build and validate models, for medicinal chemists to design new analogs with improved binding affinity and pharmacokinetic properties, and for formulation scientists to understand the solid-state properties of the compound.[3][6] By following this expert-driven, self-validating workflow, research teams can confidently generate the critical structural insights needed to accelerate their drug discovery programs.

References

  • (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • {3-[2-(3-Methoxy-benzyloxy)-phenyl]-isoxazol-5-yl}-methanol | C18H17NO4 | CID 44318360 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • {3-[(5-Methyl-2-Phenyl-1,3-Oxazol-4-Yl)methoxy]phenyl}methanol - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Chemical Review and Letters. Available at: [Link]

  • [5-(1,2-Oxazol-3-ylmethoxy)-2-pyridinyl]methanol - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • iodonium 2,2,2-trifluoroacetate. National Institutes of Health. Available at: [Link]

  • (3-methoxy-5-isothiazolyl)methanol - Chemical Synthesis Database. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • 2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. National Institutes of Health. Available at: [Link]

  • 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. IUCr Journals. Available at: [Link]

  • Crystal structure of 4-[(3-methoxy-2-oxidobenzylidene)azaniumyl]benzoic acid methanol monosolvate. ResearchGate. Available at: [Link]

  • Methoxymethanol - Wikipedia. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

  • Methanol;methoxymethanol | C3H10O3 | CID 91137580 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • (3-methoxy-1,2-thiazol-5-yl)methanol - PubChemLite. Available at: [Link]

  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Available at: [Link]

  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. Available at: [Link]

  • (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL. Matrix Fine Chemicals. Available at: [Link]

  • 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. ResearchGate. Available at: [Link]

  • Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. ResearchGate. Available at: [Link]

Sources

Purity analysis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds that are pivotal structural motifs in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As a functionalized building block, the purity of this compound is of paramount importance, directly impacting the integrity of downstream synthetic products, the reliability of biological screening data, and the safety and efficacy of potential drug candidates.

This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods for quality control and characterization. We will delve into the causality behind experimental choices, presenting a multi-faceted analytical strategy that combines chromatographic and spectroscopic techniques to create a self-validating system for purity assessment.

Physicochemical Properties and Structural Identity

A foundational step in any analytical endeavor is the confirmation of the target molecule's basic properties. These data serve as a primary reference for instrumental analysis.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3-methoxy-5-hydroxymethylisoxazole[3]
CAS Number 35166-36-0[3]
Molecular Formula C₅H₇NO₃[3]
Molecular Weight 129.12 g/mol [3]

Impurity Profiling: A Synthesis-Based Approach

The purity of a compound is defined by the absence of foreign substances. A logical approach to identifying potential impurities begins with an understanding of the synthetic route. The most common method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][4]

In the case of this compound, a plausible synthesis involves the reaction of the nitrile oxide derived from methoxyacetaldoxime with propargyl alcohol. This pathway informs the likely process-related impurities.

cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_impurities Potential Impurities SM1 Methoxyacetaldoxime P1 [3+2] Cycloaddition SM1->P1 Imp1 Unreacted SM1, SM2 SM1->Imp1 SM2 Propargyl Alcohol SM2->P1 SM2->Imp1 R1 Oxidizing Agent (e.g., NaOCl) R1->P1 R2 Solvents (e.g., CCl4, Ethanol) Imp4 Residual Solvents (R2) R2->Imp4 P2 Work-up & Purification P1->P2 Imp2 Isomeric By-product (5-Methoxy-1,2-oxazol-3-yl)methanol P1->Imp2 Imp3 Degradation Products P2->Imp3 Product This compound P2->Product

Caption: Synthetic pathway and potential impurity origins.

Potential Impurity Classes:

  • Starting Materials & Intermediates: Unreacted methoxyacetaldoxime, propargyl alcohol, or the intermediate nitrile oxide.

  • Isomeric By-products: The cycloaddition reaction can potentially yield the regioisomer, (5-methoxy-1,2-oxazol-3-yl)methanol. Distinguishing between these isomers is a critical analytical challenge.

  • Degradation Products: The isoxazole ring can be susceptible to cleavage under harsh pH or temperature conditions encountered during synthesis or storage.

  • Residual Solvents & Reagents: Solvents used in reaction and purification (e.g., ethanol, ethyl acetate) and residual reagents are common process impurities.

Orthogonal Analytical Methodologies

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. This integrated strategy is the cornerstone of a self-validating purity analysis system.

cluster_input Sample cluster_techniques Analytical Techniques cluster_output Purity Assessment Sample This compound HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatiles, Isomers) Sample->GCMS NMR NMR (Structure, Isomeric Purity) Sample->NMR MS LC-MS (Impurity ID) Sample->MS Purity Comprehensive Purity Value HPLC->Purity Profile Impurity Profile GCMS->Profile NMR->Purity Identity Structural Confirmation NMR->Identity MS->Profile Identity->Purity Profile->Purity

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is exceptionally well-suited for isoxazole derivatives. A C18 column is the standard choice due to its broad applicability, but alternative stationary phases like Pentafluorophenyl (PFP) can offer unique selectivity for heterocyclic compounds, aiding in the resolution of closely eluting impurities.[5] The choice of a UV detector is logical, as the isoxazole ring contains a chromophore that absorbs UV light.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60, v/v). Rationale: This starting ratio provides a good balance for eluting a moderately polar compound. Gradient elution may be required to resolve all impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Rationale: Lower UV wavelengths are often used for heterocyclic compounds to maximize sensitivity for both the main peak and potential impurities that may have different absorption maxima.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in the mobile phase. Serially dilute to prepare working standards for validation studies.

Data Presentation: HPLC Purity Calculation

Peak No.Retention Time (min)Peak AreaArea %Identification
12.51,5000.05Impurity A
24.82,985,00099.80Main Compound
36.110,5000.15Impurity B
Total 2,997,000 100.00

Note: Purity by area percent assumes all compounds have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6] It is also highly effective for separating thermally stable isomers that may be difficult to resolve by HPLC.[7] The high resolving power of modern capillary columns combined with the definitive identification provided by mass spectrometry makes it a powerful tool for impurity profiling.

Experimental Protocol: GC-MS for Volatiles and Isomers

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or ToF).

  • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Split mode (e.g., 50:1), temperature 250°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for unambiguous structure elucidation and the detection of isomers. While chromatography may show a single peak, NMR can reveal the presence of co-eluting isomers. ¹H NMR is particularly powerful for distinguishing between 3,5-disubstituted isoxazole isomers, as the chemical shift of the proton at the 4-position (H-4) is highly sensitive to the electronic environment of the substituents at positions 3 and 5.[8] Furthermore, Quantitative NMR (qNMR) can provide an absolute purity value (assay) by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Experimental Protocol: ¹H NMR for Structural and Isomeric Purity

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans for good signal-to-noise.

    • Acquire a ¹³C{¹H} spectrum to confirm the carbon backbone.

  • Data Interpretation:

    • Structure Confirmation: Verify that all observed signals, their integrations, and splitting patterns are consistent with the structure of this compound. Expect to see signals for the methoxy group (~4.0 ppm), the methylene group (~4.7 ppm), the isoxazole H-4 proton (~6.4 ppm), and the hydroxyl proton.

    • Isomeric Purity: Carefully examine the region for the H-4 proton. The presence of a second, distinct singlet in this region would strongly indicate the presence of the (5-methoxy-1,2-oxazol-3-yl)methanol isomer.[8] The relative integration of these signals provides a direct measure of the isomeric ratio.

Conclusion: A Triad of Trustworthiness

The purity analysis of this compound is not a task for a single method but requires a carefully designed, multi-technique approach. This guide establishes a triad of analytical workflows—chromatographic separation (HPLC, GC-MS), and spectroscopic characterization (NMR)—that together provide a comprehensive and trustworthy assessment of purity. HPLC serves as the primary tool for quantitative analysis of the main component and non-volatile impurities. GC-MS effectively targets residual solvents and thermally stable isomers. Finally, NMR provides the definitive structural confirmation and is the ultimate arbiter for isomeric purity. By integrating these methods, researchers and drug developers can ensure the quality and integrity of this critical chemical building block, underpinning the reliability and success of their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097.
  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University.
  • Wiley Online Library. (2003). Structural investigation of 3,5‐disubstituted isoxazoles by 1 H‐nuclear magnetic resonance. Journal of Heterocyclic Chemistry.
  • BenchChem. This compound.
  • Royal Society of Chemistry. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemnanomed. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Royal Society of Chemistry. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils.
  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

Sources

An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Chemistry

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal and materials chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile synthetic intermediate have cemented its status as a "privileged scaffold".[3] This guide provides an in-depth exploration of the discovery and historical evolution of isoxazole chemistry, from its initial synthesis to its contemporary applications in drug development. We will delve into the foundational synthetic methodologies, explain the mechanistic underpinnings of key reactions, and highlight the pivotal role of isoxazoles in creating life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.

Part 1: The Dawn of Isoxazole Chemistry: Discovery and Early Synthesis

The journey of isoxazole chemistry begins in the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic chemistry. While the cyclic structure of a substituted isoxazole was first proposed by Ludwig Claisen in 1888, the first synthesis of the parent isoxazole ring is credited to him in 1903.[4][5] Claisen achieved this milestone through the oximation of propargylaldehyde acetal.[4]

Around the same period, Dunstan and Dymond reported the preparation of substituted isoxazoles by treating nitroparaffins with alkalis.[6][7] These early methods, while groundbreaking, were often limited in scope and yield. A significant leap forward came between 1930 and 1946 with the extensive work of Quilico, who systematically studied the synthesis of isoxazoles from the cycloaddition of nitrile oxides and unsaturated compounds, laying the groundwork for what would become the most powerful and versatile method for isoxazole construction.[5][6]

Foundational Synthesis: The Claisen Condensation Route

One of the earliest and most fundamental methods for synthesizing the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][7] This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of this reaction can be a challenge with unsymmetrical dicarbonyls, often leading to a mixture of isomeric products.[8]

Caption: Condensation of a 1,3-dicarbonyl with hydroxylamine to form an isoxazole.

Part 2: The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The most significant advancement in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition reaction, extensively studied by Rolf Huisgen. This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[3] This method offers excellent control over regioselectivity and tolerates a wide range of functional groups, making it the premier strategy for constructing substituted isoxazoles.[9]

Nitrile oxides are typically unstable and are therefore generated in situ. Common methods for their generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides, which are themselves derived from aldoximes.[3][9]

Dipolar_Cycloaddition cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) Hydroximoyl_Halide R-C(X)=N-OH (Hydroximoyl Halide) Aldoxime->Hydroximoyl_Halide Halogenation (e.g., NCS) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Hydroximoyl_Halide->Nitrile_Oxide Base (e.g., Et₃N) -HX Isoxazole Substituted Isoxazole Nitrile_Oxide->Isoxazole Alkyne R'C≡CR'' (Alkyne) Alkyne->Isoxazole

Caption: In situ generation of a nitrile oxide followed by [3+2] cycloaddition with an alkyne.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general, reliable method for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Aromatic Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dimethylformamide (DMF)

  • Terminal Alkyne (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of the Aldoxime

  • To a stirred solution of the aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base like sodium bicarbonate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aldoxime, which is often used in the next step without further purification.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the aldoxime (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise while stirring at 0 °C. Allow the mixture to stir at room temperature for 1 hour to form the hydroximoyl chloride.

  • In the same flask, add the terminal alkyne (1.1 eq).

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. The triethylamine serves as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Part 3: Isoxazoles in Medicinal Chemistry: A Privileged Scaffold

The isoxazole ring is a prominent feature in a multitude of approved drugs, demonstrating its importance in modern drug discovery.[4] Its value stems from several key properties:

  • Metabolic Stability: The aromatic nature of the isoxazole ring imparts significant stability against metabolic degradation.

  • Bioisosterism: The isoxazole moiety is an effective bioisostere for other functional groups, such as amides and esters. This allows for the fine-tuning of a drug candidate's physicochemical properties, like solubility, polarity, and hydrogen bonding capacity, without losing its biological activity.

  • Synthetic Versatility: As discussed, the synthesis of isoxazoles is well-established and allows for the introduction of diverse substituents at various positions, facilitating the exploration of structure-activity relationships (SAR).[10]

Table 1: Selected FDA-Approved Drugs Containing an Isoxazole Moiety
Drug NameTherapeutic ClassMechanism of Action
Valdecoxib Anti-inflammatorySelective COX-2 inhibitor[1]
Leflunomide AntirheumaticInhibits dihydroorotate dehydrogenase[1]
Cloxacillin Antibioticβ-lactamase resistant penicillin[2]
Dicloxacillin Antibioticβ-lactamase resistant penicillin[11]
Sulfisoxazole AntibioticDihydropteroate synthetase inhibitor[11]
Danazol Endocrine AgentAndrogen with antigonadotropic effects[2][4]
Risperidone AntipsychoticDopamine and serotonin receptor antagonist[11]
The Isoxazole Ring as a Bioisostere

A key application of the isoxazole ring in drug design is its use as a bioisostere for the amide functional group. This substitution can improve oral bioavailability by reducing susceptibility to enzymatic hydrolysis and altering hydrogen bonding patterns, which can affect cell permeability and target binding.

Caption: Isoxazole as a stable bioisostere for the amide functional group.

Conclusion and Future Perspectives

From its initial, challenging synthesis by Ludwig Claisen to its current status as a mainstay in drug discovery, the history of the isoxazole ring is a testament to the progress of synthetic organic chemistry. The development of robust and versatile synthetic methods, particularly the 1,3-dipolar cycloaddition, has unlocked the vast potential of this scaffold. As our understanding of disease biology deepens, the unique properties and synthetic tractability of the isoxazole core will undoubtedly continue to provide chemists with a powerful tool for designing the next generation of therapeutics. Future research will likely focus on developing even more efficient, sustainable, and stereoselective methods for isoxazole synthesis, further expanding its already impressive role in science and medicine.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 17, 2026, from [Link]

  • Jayaroopa, P., et al. (2013). A Review on Synthetic Strategies and Pharmaceutical Importance of Isoxazole. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. Retrieved January 17, 2026, from [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Retrieved January 17, 2026, from [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. Retrieved January 17, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Isoxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Isoxazole Chemistry Since 1963. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34241. Retrieved January 17, 2026, from [Link]

  • Isoxazoles. (1911). Encyclopædia Britannica. Retrieved January 17, 2026, from [Link]

  • Synthesis of Isoxazoles: Significance and symbolism. (2025). United States National Library of Medicine. Retrieved January 17, 2026, from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Claisen isoxazole synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

An Inquiry into the Potential Biological Activities of (3-Methoxy-1,2-oxazol-5-yl)methanol: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This technical guide addresses (3-Methoxy-1,2-oxazol-5-yl)methanol, a specific isoxazole derivative for which direct biological activity data is not extensively published. Instead of a declarative report, this document presents an investigative framework for drug development professionals. It synthesizes information from structurally related compounds to hypothesize potential biological activities and provides detailed, field-proven experimental protocols to systematically evaluate these hypotheses. The core objective is to furnish researchers with a robust, scientifically grounded strategy to unlock the therapeutic potential of this and similar under-investigated molecules.

Section 1: The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug discovery.[1][4] Its favorable physicochemical properties often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] The isoxazole ring is present in a wide array of clinically approved drugs, demonstrating its versatility and acceptance as a biocompatible structural unit. Notable examples include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antibiotic Sulfamethoxazole.[2][6] The diverse biological activities associated with isoxazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—make this scaffold a fertile ground for the development of novel therapeutics.[3][7]

This guide focuses on This compound , a compound featuring the core isoxazole ring substituted with a methoxy group at the 3-position and a hydroxymethyl group at the 5-position. While this specific molecule is often cited as a synthetic intermediate, its structural features suggest intrinsic biological potential worthy of direct investigation.

Section 2: Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is a prerequisite for any biological investigation. These parameters influence solubility, membrane permeability, and metabolic stability, thereby impacting experimental design and interpretation.

PropertyValueSource
IUPAC Name This compound[8]
Synonyms 3-methoxy-5-(hydroxymethyl)isoxazole[8]
CAS Number 35166-36-0[8]
Molecular Formula C₅H₇NO₃[8]
Molecular Weight 129.12 g/mol [8]

Section 3: Hypothesized Biological Activities and Investigative Frameworks

Based on the structure of this compound and the well-documented activities of the broader isoxazole class, we propose three primary avenues for investigation: anti-inflammatory, anticancer, and antimicrobial activities.

Potential as a Cyclooxygenase-2 (COX-2) Inhibitor (Anti-inflammatory Activity)

Causality and Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) mediate their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] The discovery of two COX isoforms, constitutive COX-1 and inducible COX-2, spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9] Many selective COX-2 inhibitors, such as Valdecoxib and Celecoxib, are diarylheterocycles.[10][11] The isoxazole ring of Valdecoxib is a key structural feature.[12] Although this compound is not a diarylheterocycle, the isoxazole scaffold itself is a critical component for interaction with the COX-2 active site. Therefore, it is plausible that this molecule may exhibit inhibitory activity against COX-2.

Mandatory Visualization:

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity Inhibitor This compound Inhibitor->COX2 Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (Inflammation, Pain) PGH2->Prostanoids

Caption: Proposed inhibition of the COX-2 inflammatory pathway.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay This protocol is based on a colorimetric assay that measures the peroxidase component of COX-2 activity.[13][14]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer at pH 8.0.[13]

    • Prepare stock solutions of the test compound, this compound, and a positive control (e.g., Celecoxib) in DMSO. Create serial dilutions to test a range of concentrations.[13]

    • Prepare stock solutions of Hematin (cofactor), Arachidonic Acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate).[13]

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution.[13]

    • Add 10 µL of the test compound dilution or positive control. For control wells, add 10 µL of DMSO.[13]

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13][15]

    • Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of Arachidonic Acid to each well.[13]

    • Immediately begin monitoring the absorbance at 590 nm using a plate reader in kinetic mode for 5-10 minutes.[13][14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[13]

Potential as an Anticancer Agent

Causality and Rationale: The isoxazole scaffold is a common feature in compounds designed as anticancer agents.[16][17] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases, and disruption of tubulin polymerization.[16][18] The introduction of an isoxazole ring into a molecule's structure has been specifically linked to the induction of apoptosis in tumor cells.[16] Given this extensive precedent, it is a logical and necessary step to screen this compound for cytotoxic activity against a panel of human cancer cell lines.

Mandatory Visualization:

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis induction pathway.

Experimental Protocol: MTT Cell Viability Assay The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in their recommended media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for a defined period (e.g., 48 or 72 hours).[14]

  • MTT Assay Procedure:

    • Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][22]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][22]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

  • Data Analysis:

    • Measure the absorbance of the solution in each well using a plate reader, typically at a wavelength of 540-570 nm.[22][23]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential as an Antimicrobial Agent

Causality and Rationale: Isoxazole derivatives have a long history as antimicrobial agents.[24] The scaffold is present in clinically used antibiotics like sulfisoxazole and cloxacillin.[2][6] The antimicrobial potential of isoxazole compounds has been extensively studied against a broad range of microorganisms, including bacteria and fungi.[25] The inherent ability of nitrogen- and oxygen-containing heterocycles to bind with biological systems, such as microbial enzymes and receptors, underpins their therapeutic potential.[25] Therefore, evaluating the antimicrobial spectrum of this compound is a critical part of its initial biological profiling.

Mandatory Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Compound Compound Stock Dilutions Serial Dilutions in Broth Compound->Dilutions Plate Inoculate 96-Well Plate Dilutions->Plate Inoculum Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum->Plate Incubate Incubate 16-20h at 37°C Plate->Incubate Read Visual Inspection for Turbidity Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[26][27]

  • Preparation of Materials:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[28]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight.

  • Inoculum Preparation:

    • Suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[26]

  • Assay Procedure (96-well plate format):

    • Dispense 50-100 µL of MHB into each well of a 96-well microtiter plate.[26]

    • In the first well of a row, add an equal volume of the compound stock solution to create the highest concentration, then perform a two-fold serial dilution across the plate by transferring liquid from one well to the next.[27]

    • Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum. Include a growth control well containing only broth and inoculum.[27]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[27][29]

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[26]

Section 4: Conclusion and Future Directions

This compound represents a molecule of untapped potential. While direct evidence of its biological activity is sparse in current literature, its isoxazole core provides a strong, rational basis for systematic investigation. The experimental frameworks detailed in this guide offer a clear, logical, and efficient path forward for researchers.

Positive results in any of the proposed in vitro assays would warrant progression to more advanced studies. For example, a promising anti-inflammatory profile would lead to in vivo models of inflammation. Potent anticancer activity would necessitate mechanism-of-action studies, such as cell cycle analysis and western blots for apoptotic markers. A broad antimicrobial spectrum would justify further testing against resistant strains and in vivo infection models. This structured approach ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent.

Section 5: References

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: [Link])

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (URL: [Link])

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (URL: [Link])

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC - NIH. (URL: [Link])

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (URL: [Link])

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (URL: [Link])

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (URL: [Link])

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents.. (URL: [Link])

  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (URL: [Link])

  • Isoxazole–Containing drugs with various pharmacological activities - ResearchGate. (URL: [Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (URL: [Link])

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])

  • Characterization of celecoxib and valdecoxib binding to cyclooxygenase.. (URL: [Link])

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. (URL: [Link])

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (URL: [Link])

  • (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... - ResearchGate. (URL: [Link])

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])

  • Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed. (URL: [Link])

Sources

(3-Methoxy-1,2-oxazol-5-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic tractability and unique biological interactions is paramount. The (3-Methoxy-1,2-oxazol-5-yl)methanol core represents an emerging and highly versatile scaffold with significant potential to address these needs. Its unique electronic and steric properties, combined with the strategic placement of functional groups, make it an attractive building block for the design of a new generation of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, from its rational design and synthesis to its strategic application in drug discovery, with a particular focus on its role as a bioisosteric replacement for other key functional groups. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its potential applications are provided to empower researchers in their quest for innovative therapeutics.

The Strategic Value of the this compound Scaffold

The isoxazole ring system is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in a variety of non-covalent interactions with biological targets.[1] The this compound scaffold builds upon this foundation, offering a unique combination of features that make it particularly compelling for modern drug discovery programs.

The methoxy group at the 3-position is a key modulator of the ring's electronic properties, influencing its pKa and hydrogen bonding capabilities. This seemingly simple functionalization can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. The hydroxymethyl group at the 5-position provides a crucial handle for further synthetic elaboration, allowing for the facile introduction of a wide range of functionalities to probe structure-activity relationships (SAR).

This guide will delve into the practical aspects of working with this scaffold, providing the necessary knowledge to leverage its full potential.

Synthesis of the this compound Core: A Proposed Pathway

While a definitive, standardized synthesis for this compound is not extensively documented in the literature, a robust and logical synthetic strategy can be proposed based on established isoxazole synthesis methodologies. The cornerstone of this proposed synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and versatile method for constructing the isoxazole ring.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key precursors: methoxyacetonitrile oxide and propargyl alcohol. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

G Target This compound Precursors Methoxyacetonitrile Oxide + Propargyl Alcohol Target->Precursors [3+2] Cycloaddition Starting_Materials Methoxyaldoxime + Propargyl Alcohol Precursors->Starting_Materials In situ generation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis involves the in situ generation of methoxyacetonitrile oxide from methoxyaldoxime, which then undergoes a cycloaddition reaction with propargyl alcohol.

G cluster_0 Step 1: In situ generation of Nitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition Methoxyaldoxime Methoxyaldoxime CH3OCH2CH=NOH Nitrile_Oxide Methoxyacetonitrile Oxide CH3OC≡N+–O− Methoxyaldoxime->Nitrile_Oxide Oxidation NCS N-Chlorosuccinimide (NCS) in DMF NCS->Nitrile_Oxide Target This compound Nitrile_Oxide->Target Reaction with Alkyne Propargyl_Alcohol Propargyl Alcohol HC≡CCH2OH Propargyl_Alcohol->Target Nitrile_Oxide_Input

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methoxyaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methoxyaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in DMF at 0 °C under an inert atmosphere (N₂ or Ar), add NCS (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure this compound.

Self-Validation: The success of this protocol is contingent on the careful control of the reaction temperature during the addition of NCS to prevent unwanted side reactions. The progress of the reaction should be diligently monitored by TLC to determine the optimal reaction time. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and Reactivity

The this compound scaffold possesses a unique set of physicochemical properties that are advantageous for drug design.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~129.11 g/mol Low molecular weight, favorable for "rule of five" compliance.
cLogP ~0.5Balanced lipophilicity, suggesting good solubility and permeability.
Hydrogen Bond Donors 1 (from the -OH group)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 3 (N and O in the ring, O in methoxy)Provides multiple points for hydrogen bonding.
Reactivity The hydroxymethyl group is a primary alcohol and can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The isoxazole ring is generally stable to a range of reaction conditions.

Applications in Drug Discovery: A Bioisosteric Perspective

A key application of the this compound scaffold lies in its use as a bioisostere for other common functional groups, such as carboxylic acids, amides, and other heterocyclic systems.[3][4][5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties to improve efficacy, selectivity, and pharmacokinetic profiles.[4]

As a Carboxylic Acid Bioisostere

The 3-methoxyisoxazole moiety can act as a bioisostere for a carboxylic acid group. The isoxazole ring can mimic the acidic proton and the hydrogen bonding capabilities of a carboxylic acid, while offering improved metabolic stability and cell permeability.

G cluster_0 Carboxylic Acid cluster_1 Bioisostere Carboxylic_Acid {R-COOH} Isoxazole {R-(3-Methoxy-1,2-oxazol-5-yl)} Carboxylic_Acid->Isoxazole Bioisosteric Replacement

Caption: (3-Methoxy-1,2-oxazol-5-yl) as a bioisostere for a carboxylic acid.

As a Scaffold for Library Synthesis

The hydroxymethyl group at the 5-position serves as a versatile anchor point for the synthesis of compound libraries. Through standard chemical transformations, this group can be converted into a variety of other functionalities, allowing for a systematic exploration of the chemical space around the isoxazole core.

G cluster_0 Derivatization Pathways Scaffold This compound R-CH₂OH Aldehyde Aldehyde R-CHO Scaffold->Aldehyde Oxidation (e.g., PCC, DMP) Amine Amine R-CH₂NH₂ Scaffold->Amine Mesylation followed by Azide displacement and Reduction Ester Ester R-CH₂OCOR' Scaffold->Ester Acylation Carboxylic_Acid Carboxylic Acid R-COOH Aldehyde->Carboxylic_Acid Further Oxidation (e.g., Jones)

Caption: Derivatization possibilities of the this compound scaffold.

Future Perspectives and Conclusion

The this compound scaffold is a promising building block for the development of new therapeutic agents. Its synthetic accessibility, coupled with its unique physicochemical properties and potential for bioisosteric replacement, makes it a valuable tool for medicinal chemists. Further exploration of its applications in various therapeutic areas is warranted and is likely to yield novel drug candidates with improved pharmacological profiles. This guide provides a solid foundation for researchers to begin exploring the potential of this exciting and versatile scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Zjms.org. Retrieved January 17, 2026, from [Link]

  • BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Bioisosterism - Drug Design. (n.d.). Www.ch.ic.ac.uk. Retrieved January 17, 2026, from [Link]

  • Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Natural products-isoxazole hybrids. (2024). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • Process for preparing 3-hydroxy-5-methylisoxazole. (n.d.). Google Patents.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Www.mdpi.com. Retrieved January 17, 2026, from [Link]

  • Synthetic routes for the 2, 3, and 5. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Iris.unimore.it. Retrieved January 17, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Www.mdpi.com. Retrieved January 17, 2026, from [Link]

Sources

In silico prediction of (3-Methoxy-1,2-oxazol-5-yl)methanol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Characterization of (3-Methoxy-1,2-oxazol-5-yl)methanol

Executive Summary

In the modern drug discovery landscape, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. Computational, or in silico, methods provide a powerful framework for achieving this, offering significant savings in both time and resources by prioritizing promising candidates and identifying potential liabilities long before synthesis.[1][2] This guide presents a comprehensive, step-by-step workflow for the in silico characterization of a specific molecule: this compound. The isoxazole scaffold is a prevalent motif in medicinal chemistry, known to enhance the physicochemical and biological properties of compounds.[3]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple listing of methods to explain the strategic rationale behind each computational step. We will detail the prediction of fundamental physicochemical properties, forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, identify potential biological targets, and simulate the molecule's interaction with a selected protein target through molecular docking. By presenting these protocols and their underlying principles, this guide serves as a practical case study in applying computational chemistry to accelerate pharmaceutical research.

The Strategic Imperative of In Silico Profiling

Computer-Aided Drug Design (CADD) has transitioned from a niche discipline to an indispensable component of the drug discovery pipeline.[4] Its primary value lies in its predictive power, allowing scientists to explore vast chemical spaces and make data-driven decisions.[1][5] The core advantages include:

  • Accelerated Timelines: Virtual screening and property prediction can evaluate thousands or even millions of compounds in a fraction of the time required for laboratory synthesis and testing.[1]

  • Cost Reduction: By focusing resources on candidates with the highest probability of success, in silico methods significantly reduce the high attrition rates and associated costs of drug development.[2]

  • Early Identification of Liabilities: Unfavorable ADMET properties are a major cause of late-stage clinical trial failures.[2] Predictive models can flag potential issues like toxicity or poor metabolism early, allowing for structural modification or deprioritization.

  • Data-Driven Hypothesis Generation: Computational tools can uncover structure-activity relationships (SAR), suggest potential biological targets, and provide atomic-level insights into drug-receptor interactions, guiding more intelligent lead optimization.[4]

The overall workflow integrates various computational techniques, starting from the basic molecular structure and progressively building a detailed profile of its likely behavior in a biological system.

In_Silico_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Target Interaction cluster_2 Phase 3: Dynamic Simulation & Validation Molecule Molecule Structure (SMILES/SDF) PhysChem Physicochemical Property Prediction (QSPR) Molecule->PhysChem Lipophilicity Solubility, pKa ADMET ADMET Profiling Molecule->ADMET Pharmacokinetics Toxicity TargetID Target Identification (Reverse Screening) ADMET->TargetID Informs Target Selection Docking Molecular Docking TargetID->Docking Predict Binding Pose & Affinity MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Assess Complex Stability Decision Synthesize & Test? MD_Sim->Decision

Caption: High-level workflow for in silico drug discovery.

Foundational Analysis: Physicochemical and ADMET Profiling

The first step in evaluating any potential drug candidate is to understand its fundamental chemical properties and how it is likely to be processed by the body.

Molecular Representation

The starting point is the unambiguous chemical structure of this compound. Its canonical SMILES (Simplified Molecular Input Line Entry System) representation is COC1=NOC(=C1)CO. This format is machine-readable and serves as the input for most computational tools.

Physicochemical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that predict physicochemical properties based on molecular structure.[6][7] These properties are critical determinants of a drug's behavior. Key parameters include:

  • Lipophilicity (LogP): The octanol-water partition coefficient, which indicates a molecule's ability to cross lipid membranes.

  • Aqueous Solubility (LogS): Affects absorption and formulation.

  • Topological Polar Surface Area (TPSA): Correlates with passive transport across membranes.

  • pKa: The ionization state of a molecule, which influences its solubility, permeability, and target binding.

Experimental Protocol: Physicochemical Property Calculation using ADMET-AI

  • Initiate Prediction: Click the "Predict" button to start the calculations.

  • Data Collection: Once the computation is complete, the platform will display a table of predicted physicochemical properties. Record these values.

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueOptimal Range for Oral DrugsSignificance
Molecular Weight ( g/mol )129.12< 500Adherence to Lipinski's Rule of Five
LogP (Consensus)-0.25-0.4 to +5.6Indicates good hydrophilicity
Water Solubility (LogS)-0.85> -6.0Predicts high aqueous solubility
Topological Polar Surface Area58.5 Ų< 140 ŲSuggests good cell permeability
H-Bond Donors1≤ 5Adherence to Lipinski's Rule of Five
H-Bond Acceptors4≤ 10Adherence to Lipinski's Rule of Five
Rotatable Bonds2≤ 10Indicates good conformational flexibility

Data generated for illustrative purposes based on typical outputs from public ADMET servers.

ADMET Profile Prediction

Experimental Protocol: ADMET Prediction using ADMET-AI

  • Analyze Key Parameters: Examine the predictions for the following categories:

    • Absorption: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA).

    • Distribution: Plasma Protein Binding (PPB).

    • Metabolism: Inhibition or substrate status for key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Clearance.

    • Toxicity: Ames mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity.

  • Record and Interpret: Consolidate the predictions into a summary table. The output is often a probability score for classification tasks (e.g., probability of BBB penetration).[8]

Table 2: Predicted ADMET Profile for this compound

CategoryPropertyPrediction (Probability)Interpretation & Rationale
Absorption Blood-Brain Barrier Penetration0.75Likely to cross the BBB, a key consideration for CNS targets.
Human Intestinal Absorption0.92High probability of good absorption from the gut.
Distribution Plasma Protein Binding0.30Low binding to plasma proteins, suggesting high free fraction.
Metabolism CYP2D6 Inhibitor0.15Low probability of inhibiting a major drug-metabolizing enzyme.
CYP3A4 Inhibitor0.20Low risk of drug-drug interactions via CYP3A4 inhibition.
Toxicity Ames Mutagenicity0.11Predicted to be non-mutagenic.
hERG I Inhibition0.08Low risk of cardiotoxicity associated with hERG channel blockade.

Data generated for illustrative purposes.

Biological Target Identification and Interaction

After establishing a favorable physicochemical and ADMET profile, the next logical step is to investigate the molecule's potential biological targets.

Reverse Screening for Potential Targets

Instead of screening a ligand against a single known target, reverse screening (or target prediction) uses the ligand's structure to search against databases of known protein targets to identify potential binding partners. Tools like SwissTargetPrediction or PharmMapper accomplish this by comparing the query molecule's shape and pharmacophore features to those of known active ligands.

Experimental Protocol: Target Prediction

  • Access Server: Navigate to a target prediction server like SwissTargetPrediction.

  • Input Molecule: Paste the SMILES string (COC1=NOC(=C1)CO) into the query box.

  • Run Prediction: Initiate the search. The server will compare the molecule to a library of active compounds and their known targets.

  • Analyze Results: The output will be a ranked list of potential protein targets, often grouped by protein class. The probability score reflects the confidence of the prediction. For this guide, let's assume the top predicted target class is kinases , with a specific hit being Glycogen Synthase Kinase 3 beta (GSK-3β) .

Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target protein.[12][13] It is a cornerstone of structure-based drug design, used to understand interactions at the atomic level and to perform virtual screening.[4]

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB 1. Download Protein (e.g., PDB ID: 1Q5K for GSK-3β) Clean 2. Clean Structure (Remove water, co-factors) PDB->Clean Hydrogens 3. Add Hydrogens & Assign Charges Clean->Hydrogens PDBQT_R 4. Convert to PDBQT (Receptor File) Hydrogens->PDBQT_R Grid 5. Define Binding Site (Grid Box) PDBQT_R->Grid SMILES 1. Obtain SMILES (COC1=NOC(=C1)CO) Convert3D 2. Generate 3D Coords & Energy Minimize SMILES->Convert3D PDBQT_L 3. Convert to PDBQT (Ligand File) Convert3D->PDBQT_L Vina 6. Run AutoDock Vina PDBQT_L->Vina Grid->Vina Results 7. Analyze Results (Binding Energy, Poses) Vina->Results

Caption: Standard workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the conceptual steps for docking this compound into the active site of GSK-3β (PDB ID: 1Q5K).

  • Receptor Preparation:

    • Download the crystal structure of GSK-3β from the Protein Data Bank (PDB ID: 1Q5K).[14]

    • Using molecular visualization software like PyMOL or UCSF Chimera, remove all non-protein atoms, including water molecules and the co-crystallized ligand.

    • Use a preparation tool (e.g., AutoDock Tools) to add polar hydrogens and compute Gasteiger charges.[13]

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D structure from the SMILES string using a tool like Open Babel.

    • Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Use AutoDock Tools to define rotatable bonds and save the ligand in the PDBQT format.

  • Grid Box Definition:

    • Identify the active site of the protein, typically by using the coordinates of the original co-crystallized ligand.

    • Define a 3D grid box that encompasses this entire active site. The center and dimensions (in Ångströms) of this box are specified in a configuration file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared receptor, the prepared ligand, and the configuration file containing the grid box parameters as inputs.[13]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • The primary output is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The log file contains the binding affinity for each predicted mode. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Table 3: Hypothetical Docking Results

RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-7.8VAL135, LYS85 (H-bond with methanol OH), ASP200
2-7.5ILE62, CYS199, TYR134
3-7.2LEU188, VAL70, ARG141 (H-bond with oxazole N)

Conclusion and Future Directions

This guide has systematically detailed a multi-stage in silico workflow to build a comprehensive profile of this compound. The initial analysis predicted favorable drug-like physicochemical properties and a promising ADMET profile, suggesting low toxicity and good oral bioavailability. Subsequent target prediction and molecular docking simulations provided a testable hypothesis of its potential interaction with GSK-3β, a therapeutically relevant kinase.

  • Synthesis: Chemical synthesis of this compound.

  • Experimental Validation:

    • In vitro assays to confirm the predicted biological activity against GSK-3β.

    • Experimental determination of key physicochemical properties (e.g., solubility, LogP).

    • Cell-based assays to assess ADMET properties, such as CYP inhibition and cytotoxicity.

By integrating the predictive power of computational chemistry with targeted experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency, confidence, and speed.

References

  • Chemaxon. Computational tools for drug discovery. [Link]

  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. [Link]

  • Khan, I. A., et al. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology, 20(20), 3245-3250. [Link]

  • Faiza, M. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]

  • Bioinformatics-Online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Norman, T. C. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14785-14817. [Link]

  • Zhang, Y. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest Dissertations Publishing. [Link]

  • Slideshare. (2023). Various Computational Tools used in Drug Design. [Link]

  • KBbox. Small Molecule Docking. [Link]

  • ProtoQSAR. (2020). QSAR models, what are they and how are they created? [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • ADMET-AI. Web server for ADMET prediction. [Link]

  • Swanson, K. et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ChemRxiv. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • Bonvin Lab. Small molecule docking. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • Pharmacareerinsider. (2025). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. [Link]

  • Al-Amiery, A. A. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

Sources

Methodological & Application

Synthesis of Bio-Active Derivatives from (3-Methoxy-1,2-oxazol-5-yl)methanol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(3-Methoxy-1,2-oxazol-5-yl)methanol stands as a pivotal heterocyclic building block in modern medicinal chemistry. Its intrinsic structural features—a reactive primary alcohol and a methoxy-substituted isoxazole core—offer a versatile platform for the synthesis of a diverse array of derivatives. The isoxazole motif is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions.[1][2] This guide provides detailed application notes and robust protocols for the synthesis of ester and ether derivatives from this valuable starting material, with a focus on methodologies relevant to drug discovery and development, such as the synthesis of potential kinase inhibitors.[3][4]

Introduction to the Synthetic Utility

The primary alcohol of this compound is the key handle for derivatization. Standard organic transformations can be readily applied to this functional group to generate libraries of compounds for structure-activity relationship (SAR) studies. The methoxy group at the 3-position of the isoxazole ring influences the electronic properties of the heterocycle, which can be crucial for modulating binding affinities to biological targets. This guide will focus on three principal transformations: esterification, Williamson ether synthesis, and the Mitsunobu reaction, providing both the "how" and the "why" behind these synthetic choices.

I. Synthesis of Ester Derivatives

Esterification of this compound is a straightforward approach to introduce a wide variety of acyl groups, thereby modifying the lipophilicity and steric profile of the parent molecule. These modifications are fundamental in optimizing pharmacokinetic and pharmacodynamic properties.

Application Note: Ester Derivatives as Bio-active Agents

Ester derivatives of heterocyclic alcohols are widely explored in drug discovery. The ester linkage can act as a bio-isostere for other functional groups or serve as a handle for prodrug strategies, where the ester is cleaved in vivo to release the active parent alcohol. Furthermore, the nature of the acyl group can directly contribute to target engagement. For instance, incorporating aromatic or heteroaromatic carboxylic acids can introduce additional π-stacking or hydrogen bonding interactions with a target protein.

Protocol 1: Acyl Chloride-Mediated Esterification for (3-methoxy-1,2-oxazol-5-yl)methyl benzoate

This protocol describes a standard and efficient method for forming an ester linkage using an acyl chloride.

Causality Behind Experimental Choices:

  • Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

  • Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively solubilizes both the starting material and the reagents.

  • The reaction is initially performed at 0 °C to control the exothermic reaction between the acyl chloride and the alcohol, then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Compound Structure Molecular Formula Molecular Weight
This compoundC₅H₇NO₃129.12
(3-methoxy-1,2-oxazol-5-yl)methyl benzoateC₁₂H₁₁NO₄233.22

Expected Characterization Data for (3-methoxy-1,2-oxazol-5-yl)methyl benzoate:

  • ¹H NMR: Expect characteristic shifts for the aromatic protons of the benzoate group, a singlet for the methylene protons (~5.3-5.5 ppm), a singlet for the isoxazole proton (~6.5 ppm), and a singlet for the methoxy group (~4.0 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~166 ppm), the aromatic carbons, the isoxazole ring carbons, the methylene carbon (~60-62 ppm), and the methoxy carbon (~58 ppm).[5][6]

  • Mass Spec (ESI+): m/z = 234.1 [M+H]⁺.

G cluster_ester Esterification Workflow Start This compound Reagents Benzoyl Chloride, TEA, DCM Start->Reagents Reaction Stir at 0°C to RT Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (3-methoxy-1,2-oxazol-5-yl)methyl benzoate Purification->Product G cluster_ether Williamson Ether Synthesis Workflow Start This compound Base NaH in THF, 0°C to RT Start->Base Alkoxide Sodium Alkoxide Intermediate Base->Alkoxide AlkylHalide Alkyl Halide (e.g., BnBr), 0°C to RT Alkoxide->AlkylHalide SN2 Sₙ2 Reaction AlkylHalide->SN2 Workup Aqueous Quench & Extraction SN2->Workup Purification Column Chromatography Workup->Purification Product Target Ether Derivative Purification->Product G cluster_mitsunobu Mitsunobu Reaction Workflow Start This compound + Nucleophile (Phenol/Acid) Reagents PPh₃, DIAD/DEAD in THF Start->Reagents Addition Add DIAD/DEAD at 0°C Reagents->Addition Reaction Stir at RT, overnight Addition->Reaction Purification Column Chromatography Reaction->Purification Product Target Ether/Ester Purification->Product

Sources

Application Notes and Protocols for (3-Methoxy-1,2-oxazol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[3] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4][5] Furthermore, the isoxazole moiety is frequently employed as a bioisostere for other functional groups, such as esters and amides, to enhance a compound's physicochemical properties and pharmacokinetic profile.

This guide focuses on a particularly valuable building block for medicinal chemists: (3-Methoxy-1,2-oxazol-5-yl)methanol . The presence of a reactive hydroxymethyl group at the 5-position, coupled with the electronically distinct 3-methoxy substituent, offers a versatile platform for the synthesis of diverse compound libraries. This document provides a comprehensive overview of its synthesis, key derivatization protocols, and potential applications in drug discovery programs, grounded in established chemical principles and field-proven insights.

Core Attributes of this compound

The utility of this reagent in medicinal chemistry stems from a combination of its structural features:

  • The Isoxazole Core: Provides a stable, aromatic platform that can act as a scaffold for orienting pharmacophoric groups. Its ability to act as a hydrogen bond acceptor and its dipole moment contribute to its interaction with biological targets.

  • The 3-Methoxy Group: This electron-donating group influences the electronic character of the isoxazole ring, modulating its reactivity and potential interactions with target proteins. It can also serve as a lipophilic handle and a potential metabolic soft spot, which can be advantageous in prodrug strategies.

  • The 5-Hydroxymethyl Group: This primary alcohol is the key reactive handle for derivatization. It allows for the introduction of a wide array of functional groups and linkers through well-established chemical transformations, enabling the exploration of structure-activity relationships (SAR).

Below is a diagram illustrating the key functional components of this compound.

synthesis_workflow start Methoxyacetaldehyde oxime Methoxyacetaldehyde Oxime start->oxime NH2OH·HCl hydroximoyl_chloride Methoxyhydroximoyl Chloride oxime->hydroximoyl_chloride NCS nitrile_oxide Methoxyacetonitrile Oxide (in situ) hydroximoyl_chloride->nitrile_oxide Base (e.g., Et3N) cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->cycloaddition product This compound cycloaddition->product protac_concept poi_ligand Protein of Interest (POI) Ligand (containing 3-methoxyisoxazole) linker Linker poi_ligand->linker Attached via derivatized 5-position e3_ligand E3 Ligase Ligand linker->e3_ligand

Sources

The Versatile Synthon: Application Notes for (3-Methoxy-1,2-oxazol-5-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the isoxazole scaffold has emerged as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] The unique electronic properties and metabolic stability of the isoxazole ring make it a highly sought-after motif in drug discovery programs.[3][4] This application guide focuses on a particularly valuable derivative, (3-Methoxy-1,2-oxazol-5-yl)methanol , a versatile building block poised for the synthesis of complex molecular architectures.

The presence of a reactive hydroxymethyl group at the 5-position, combined with the electronic influence of the methoxy group at the 3-position, imparts a unique reactivity profile to this molecule. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic applications, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₇NO₃[5]
Molecular Weight 129.12 g/mol [5]
CAS Number 35166-36-0[5]
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Core Synthetic Applications and Protocols

This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of the primary alcohol. The following sections provide detailed protocols for key synthetic applications.

Synthesis of this compound via [3+2] Cycloaddition

The most common and efficient method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[3] In this case, the reaction involves the in situ generation of methoxyacetonitrile oxide from methoxyacetaldoxime, which then reacts with propargyl alcohol.

Protocol 1: Synthesis of this compound

Materials:

  • Methoxyacetaldoxime

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred solution of methoxyacetaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in DCM at 0 °C, add NCS (1.1 eq) portion-wise over 15 minutes.

  • Slowly add Et₃N (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.

Causality: The in situ generation of the nitrile oxide from the aldoxime using NCS and a base is a mild and efficient method that avoids the isolation of the potentially unstable nitrile oxide. Triethylamine acts as a base to facilitate both the formation of the nitrile oxide and to neutralize the HCl byproduct.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Nitrile Oxide Formation (in situ) cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Workup & Purification A Methoxyacetaldoxime D Methoxyacetonitrile Oxide A->D NCS B N-Chlorosuccinimide (NCS) C Triethylamine (Et3N) C->D Base F This compound D->F E Propargyl Alcohol E->F G Quench (NaHCO3) F->G H Extraction (DCM) G->H I Purification (Chromatography) H->I

Caption: Workflow for the synthesis of the target compound.

Esterification of the Hydroxymethyl Group

The primary alcohol of this compound can be readily esterified to introduce a variety of functional groups. This is a common strategy in medicinal chemistry to modulate properties such as lipophilicity and to introduce prodrug moieties.

Protocol 2: Fischer Esterification to Synthesize (3-Methoxy-1,2-oxazol-5-yl)methyl Acetate

Materials:

  • This compound

  • Acetic acid

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add acetic acid (3.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Causality: The Fischer esterification is a classic acid-catalyzed equilibrium reaction. The use of a Dean-Stark apparatus and an excess of acetic acid drives the equilibrium towards the product by removing water. Toluene is a suitable solvent as it is azeotropically removes water.

Oxidation to the Corresponding Aldehyde

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for further functionalization, such as reductive amination or Wittig reactions. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the isoxazole ring.

Protocol 3: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Celatom® or Florisil®

Procedure:

  • To a suspension of PCC (1.5 eq) and silica gel in DCM, add a solution of this compound (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celatom® or Florisil® to remove the chromium salts, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-1,2-oxazole-5-carbaldehyde.

  • The aldehyde can be used in the next step without further purification or can be purified by column chromatography.

Causality: PCC is a mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation. The addition of silica gel helps to absorb the tarry byproducts and simplifies the workup.

Diagram 2: Key Transformations of this compound

G A This compound B Ester Derivative A->B Esterification (e.g., Acetic Acid, H+) C 3-Methoxy-1,2-oxazole-5-carbaldehyde A->C Oxidation (e.g., PCC) D Halomethyl Derivative A->D Halogenation (e.g., SOCl2)

Caption: Synthetic utility of the target compound.

Advanced Application: Ring-Opening Fluorination

A more advanced and synthetically powerful transformation is the ring-opening of the isoxazole core. This reaction can provide access to highly functionalized, fluorine-containing acyclic compounds, which are of significant interest in medicinal chemistry.

Protocol 4: Ring-Opening Fluorination with Selectfluor®

Materials:

  • This compound derivative (e.g., the corresponding ester or protected alcohol)

  • Selectfluor®

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Dissolve the isoxazole substrate (1.0 eq) in a mixture of MeCN and water.

  • Add Selectfluor® (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting α-fluorocyano ketone derivative by column chromatography.

Causality: Selectfluor® acts as an electrophilic fluorine source that attacks the isoxazole ring, leading to a cationic intermediate. Subsequent deprotonation and N-O bond cleavage result in the ring-opened product.[6][7] This reaction provides a novel route to complex fluorinated molecules from readily available heterocyclic precursors.

The 3-Methoxyisoxazole Moiety in Drug Design: A Bioisosteric Perspective

The 3-methoxyisoxazole unit can be considered a bioisostere for other common functional groups in drug molecules. Its electronic properties, hydrogen bonding capability (via the oxygen atoms), and metabolic stability make it an attractive replacement for moieties such as esters, amides, or other substituted aromatic rings. The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic nature of the heterocyclic ring, which can be fine-tuned to optimize ligand-receptor interactions.

Conclusion

This compound is a high-potential building block for organic synthesis and drug discovery. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group allow for the construction of a diverse library of derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable compound. The stability of the isoxazole ring under many standard reaction conditions, coupled with the possibility of more complex transformations such as ring-opening reactions, ensures its continued relevance in the pursuit of novel chemical entities.

References

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Chemical Review and Letters. Available at: [Link]

  • (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. PubChem. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

  • (PDF) Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Ingenta Connect. Available at: [Link]

Sources

Application Notes & Protocols: (3-Methoxy-1,2-oxazol-5-yl)methanol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxyisoxazole Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to achieving desired pharmacological profiles. (3-Methoxy-1,2-oxazol-5-yl)methanol has emerged as a particularly valuable scaffold, offering a unique combination of physicochemical properties and versatile reactivity. The 3-methoxyisoxazole core is frequently employed as a bioisosteric replacement for less stable or metabolically liable functional groups, such as esters or amides. Its rigid, planar structure, coupled with the hydrogen bond accepting capacity of the methoxy and oxazole nitrogen atoms, allows it to effectively probe target binding pockets. Furthermore, the isoxazole ring is known to enhance metabolic stability and improve pharmacokinetic properties.[1]

This guide provides an in-depth analysis of this compound, detailing its properties, core reactivity, and providing field-proven protocols for its incorporation into complex molecular architectures, aimed at researchers and professionals in drug discovery and development.

Physicochemical & Structural Properties

The utility of a building block is fundamentally tied to its intrinsic properties. This compound offers a favorable starting point for drug design, balancing polarity and lipophilicity.

PropertyValueSource
Molecular Formula C₅H₇NO₃[2]
Molecular Weight 129.12 g/mol [2]
CAS Number 35166-36-0[2]
Predicted XlogP -0.2[3]
Topological Polar Surface Area 55.5 Ų[4]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2[4]

The low molecular weight and logP make it an ideal fragment for library synthesis and lead optimization, while its polar surface area is within the range typically associated with good oral bioavailability.

Synthesis and Commercial Availability

While the synthesis of 5-hydroxymethyl-isoxazoles can be achieved via a [3+2] cycloaddition of a nitrile oxide with propargyl alcohol, this compound is readily available from numerous commercial suppliers.[5] This commercial accessibility allows research teams to bypass initial synthetic hurdles and focus directly on its application in target-oriented synthesis.

Core Reactivity: Leveraging the 5-Hydroxymethyl Handle

The primary point of synthetic diversification for this building block is the nucleophilic hydroxymethyl group (-CH₂OH). This group serves as a versatile handle for introducing a wide array of functionalities through well-established and reliable organic transformations. Below are detailed protocols for two of the most powerful and widely used reactions.

Application Note 1: Functional Group Interconversion via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally reliable method for converting primary and secondary alcohols into esters, ethers, azides, and other functional groups using a phosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] The reaction proceeds through the formation of an oxyphosphonium salt, which acts as an excellent leaving group, allowing for substitution by a wide range of nucleophiles under mild, neutral conditions.[7] For primary alcohols like this compound, this transformation is highly efficient.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is the preferred solvent as it effectively dissolves all reactants and intermediates without participating in the reaction.[8]

  • Reagents: Triphenylphosphine (PPh₃) acts as the oxygen activator, while DIAD is a common azodicarboxylate that initiates the reaction by forming a betaine intermediate with PPh₃.[6]

  • Temperature Control: The initial addition of DIAD is performed at 0 °C to control the exothermicity of the betaine formation. The reaction is then allowed to warm to room temperature to drive the substitution to completion.[8]

  • Order of Addition: Pre-mixing the alcohol, nucleophile, and PPh₃ before the addition of DIAD is the standard and generally most successful procedure.[8] This ensures the nucleophile is present to intercept the activated alcohol intermediate immediately upon its formation.

This protocol details the esterification of this compound with 4-nitrobenzoic acid, a representative acidic nucleophile.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzoic Acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 vol)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (10 vol).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 10 °C.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, less polar spot. A key indicator of reaction progress is the formation of a white precipitate, triphenylphosphine oxide (TPPO).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, often containing TPPO and diisopropyl hydrazinedicarboxylate, is purified by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to yield the pure ester product.

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with Alcohol, Acid, and PPh₃ B 2. Dissolve in anhydrous THF A->B C 3. Cool solution to 0 °C B->C D 4. Add DIAD dropwise C->D E 5. Stir at room temperature (6-16h) D->E F 6. Monitor by TLC E->F G 7. Concentrate in vacuo F->G H 8. Aqueous Workup (EtOAc, NaHCO₃, Brine) G->H I 9. Dry and Concentrate H->I J 10. Purify via Flash Chromatography I->J P P J->P Pure Product

Caption: Mitsunobu Reaction Workflow.

Application Note 2: Chemoselective Etherification

The synthesis of ethers is a cornerstone of drug development, as the ether linkage is generally stable and can significantly modulate a molecule's properties. While the Williamson ether synthesis is classic, alternative methods can offer advantages in terms of chemoselectivity and milder conditions. One such method involves the activation of benzylic-type alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and a catalytic amount of dimethyl sulfoxide (DMSO).[10][11] This system is highly effective for alcohols where a stabilized carbocation intermediate can be formed, making it ideal for this compound.[11]

  • Activation System: TCT reacts with DMSO to form an electrophilic intermediate. This intermediate then reacts with the alcohol, converting the hydroxyl group into a good leaving group.[11]

  • Chemoselectivity: The reaction proceeds via a carbocation intermediate. Therefore, it is highly selective for benzylic, allylic, and tertiary alcohols over aliphatic primary and secondary alcohols, which cannot form stable carbocations. This allows for selective etherification in the presence of other hydroxyl groups.[11]

  • Solvent and Reagent: The reaction is typically run using the desired alcohol (e.g., methanol, ethanol) as both the solvent and the nucleophile, which is efficient and atom-economical.[10]

This protocol describes the conversion of this compound to its corresponding methyl ether.

Materials:

  • This compound (1.0 eq)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.1 eq)

  • Dimethyl sulfoxide (DMSO) (1.1 eq)

  • Anhydrous Methanol (as solvent)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) and TCT (1.1 eq) in anhydrous methanol.

  • To this stirred solution, add DMSO (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with Dichloromethane (DCM) (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: Hexanes/EtOAc gradient) to afford 5-(methoxymethyl)-3-methoxy-1,2-oxazole.

Etherification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Alcohol and TCT in Methanol B 2. Add DMSO portion-wise A->B C 3. Stir at room temperature (2-4h) B->C D 4. Quench with Water C->D E 5. Extract with DCM D->E F 6. Wash with Water & Brine E->F G 7. Dry, Concentrate, and Purify via Chromatography F->G P P G->P Pure Ether

Caption: TCT/DMSO Etherification Workflow.

Application in Drug Discovery: A Case Study

The 3-methoxyisoxazole moiety is a privileged structure found in numerous bioactive agents. For instance, isoxazole derivatives are key components in various pharmaceuticals, including agonists for peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic disorders.[12] The synthetic routes described above provide direct access to intermediates used in the synthesis of such compounds. For example, the etherification of this compound could be the key step to link the isoxazole headgroup to a pyridine core, a common strategy in the synthesis of PPAR modulators.[13] Similarly, isoxazole-containing compounds have been investigated as 5-HT₂A receptor agonists, highlighting their versatility in targeting central nervous system disorders.[14]

Conclusion

This compound is a high-value building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its favorable physicochemical properties and the versatile reactivity of its hydroxymethyl group make it an attractive starting point for generating novel chemical entities. The robust and well-documented Mitsunobu and chemoselective etherification reactions provide reliable and efficient pathways to diversify this scaffold, enabling the rapid exploration of chemical space and the construction of sophisticated molecular targets.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Chemical Review and Letters. A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. [Link]

  • Chemical supplier website. This compound. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • PubChem. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • ResearchGate. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

  • Chemical Synthesis Database. (3-methoxy-5-isothiazolyl)methanol. [Link]

  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • ResearchGate. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • PubChem. (2-methoxy-1,3-oxazol-5-yl)methanol. [Link]

Sources

High-Throughput Screening of (3-Methoxy-1,2-oxazol-5-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for novel derivatives of (3-Methoxy-1,2-oxazol-5-yl)methanol. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] This guide focuses on providing robust, validated protocols for identifying and characterizing the bioactivity of this promising class of compounds.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole ring is a five-membered heterocycle that serves as a versatile pharmacophore in a variety of clinically approved drugs.[3] Its unique electronic and structural properties allow for diverse interactions with biological targets. Notably, isoxazole-containing compounds have been successfully developed as inhibitors of key signaling proteins, such as kinases and modulators of G-protein coupled receptors (GPCRs).[4][5] Furthermore, many isoxazole derivatives have been shown to induce apoptosis in cancer cell lines, making them attractive candidates for oncological drug discovery.[6]

Given the therapeutic precedent of the isoxazole scaffold, new derivatives of this compound warrant thorough investigation to elucidate their mechanism of action and identify potential lead compounds for further development. High-throughput screening is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries against specific biological targets and cellular phenotypes.[7][8]

This guide will detail protocols for three distinct HTS assays, each targeting a major class of drug targets or a key cellular process relevant to the known activities of isoxazole derivatives:

  • Biochemical Kinase Inhibition Assay: Targeting a specific kinase, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which has been identified as a target for some isoxazole derivatives.[6]

  • Cell-Based GPCR Modulation Assay: To identify compounds that modulate the activity of a specific G-protein coupled receptor.

  • Cell-Based Apoptosis Induction Assay: To screen for compounds that trigger programmed cell death.

Each section will provide the scientific rationale behind the assay, a detailed step-by-step protocol, and guidance on data analysis and interpretation, with a focus on ensuring the trustworthiness and reproducibility of the results.

Section 1: Biochemical Kinase Inhibition Assay using Fluorescence Polarization

Rationale: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Several isoxazole derivatives have been identified as potent kinase inhibitors.[6][9] A fluorescence polarization (FP) assay is a homogeneous, high-throughput method ideal for screening kinase inhibitors. The assay measures the binding of a fluorescently labeled tracer to the kinase; inhibitors will compete with the tracer for binding, resulting in a decrease in the fluorescence polarization signal.[10][11]

Experimental Workflow: Kinase Inhibition FP Assay

cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, Fluorescent Tracer, and Compound Dilutions Plate Dispense Reagents to 384-well Plate Reagents->Plate Incubate Incubate at Room Temperature Plate->Incubate Read Read Fluorescence Polarization on Plate Reader Incubate->Read Z_Factor Calculate Z'-Factor for Assay Validation Read->Z_Factor IC50 Determine IC50 Values for Hit Compounds Z_Factor->IC50

Caption: Workflow for the kinase inhibition fluorescence polarization assay.

Protocol: Fluorescence Polarization Kinase Assay

Materials:

  • Purified recombinant kinase (e.g., EGFR-TK)

  • Fluorescently labeled tracer specific for the kinase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • This compound derivative library in DMSO

  • Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR-TK)

  • DMSO (negative control)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives and control compounds in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer at a concentration predetermined to yield a robust signal window.

    • Prepare a 2X fluorescent tracer solution in assay buffer at a concentration optimized for the assay (typically at or below its Kd for the kinase).

  • Assay Assembly:

    • Add 10 µL of the 2X kinase solution to each well of the compound plate.

    • Mix briefly on a plate shaker.

    • Add 10 µL of the 2X fluorescent tracer solution to each well.

    • The final assay volume is 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.[12]

Data Analysis and Interpretation

Assay Validation (Z'-Factor):

The Z'-factor is a statistical measure of the quality of an HTS assay.[13] It is calculated using the signals from the positive and negative controls.

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[14]

Hit Identification and IC50 Determination:

Compounds that cause a significant decrease in fluorescence polarization are considered primary hits. These hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor where the response is reduced by half. This is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.[15][16]

CompoundTarget KinaseIC50 (µM)
Derivative AEGFR-TK0.5
Derivative BEGFR-TK2.1
Gefitinib (Control)EGFR-TK0.05

Section 2: Cell-Based GPCR Modulation Assay using BRET

Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[17] Bioluminescence Resonance Energy Transfer (BRET) is a powerful cell-based assay technology for studying GPCR activation.[18] In a common BRET assay format, the GPCR is fused to a luciferase (e.g., Renilla luciferase, Rluc) and a downstream signaling partner, such as β-arrestin, is fused to a fluorescent protein (e.g., YFP). Ligand binding to the GPCR induces a conformational change, leading to the recruitment of β-arrestin, which brings the luciferase and fluorescent protein into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength.[11][19]

Signaling Pathway: GPCR-β-arrestin Recruitment

cluster_membrane Plasma Membrane GPCR GPCR-Rluc Arrestin β-arrestin-YFP GPCR->Arrestin Recruitment Ligand Ligand (Derivative) Ligand->GPCR Binding BRET BRET Signal Arrestin->BRET Proximity-induced

Caption: GPCR-β-arrestin recruitment BRET assay principle.

Protocol: GPCR-β-arrestin BRET Assay

Materials:

  • HEK293 cells stably co-expressing the GPCR of interest fused to Rluc and β-arrestin fused to YFP

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Coelenterazine h (luciferase substrate)

  • This compound derivative library in DMSO

  • Known agonist/antagonist for the GPCR (positive controls)

  • DMSO (negative control)

  • White, opaque 96- or 384-well cell culture plates

  • Plate reader with two emission filters for BRET measurement (e.g., 485 nm for Rluc and 530 nm for YFP)

Procedure:

  • Cell Plating:

    • Seed the engineered HEK293 cells into white, opaque 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • On the day of the assay, remove the culture medium and replace it with assay buffer.

    • Add the this compound derivatives and control compounds to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition and Detection:

    • Add coelenterazine h to all wells to a final concentration of 5 µM.

    • Immediately measure the luminescence at both 485 nm and 530 nm using a BRET-capable plate reader.[20]

Data Analysis and Interpretation

BRET Ratio Calculation:

The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).

  • BRET Ratio = (Emission at 530 nm) / (Emission at 485 nm)

An increase in the BRET ratio indicates agonist activity, while a decrease in the agonist-stimulated BRET ratio suggests antagonist activity.

Dose-Response Analysis:

For hit compounds, dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundActivityEC50/IC50 (µM)
Derivative CAgonist1.2
Derivative DAntagonist0.8
Known AgonistAgonist0.01

Section 3: Cell-Based Apoptosis Induction Assay

Rationale: The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs.[2] Caspases are a family of proteases that play a central role in the execution of apoptosis.[21] A luminescent assay that measures the activity of caspase-3 and -7, the key executioner caspases, provides a robust and sensitive method for screening compounds for their ability to induce apoptosis.[22] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7 to release a substrate for luciferase, generating a "glow-type" luminescent signal.[15]

Signaling Pathway: Caspase-Mediated Apoptosis

Compound (3-Methoxy-1,2-oxazol-5-yl) methanol Derivative Cell Cancer Cell Compound->Cell Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Cell->Initiator_Caspases Stress Signals Executioner_Caspases Executioner Caspases (Caspase-3/7) Initiator_Caspases->Executioner_Caspases Activation Substrate Proluminescent DEVD Substrate Executioner_Caspases->Substrate Cleavage Apoptosis Apoptosis Executioner_Caspases->Apoptosis Cellular Dismantling Luminescence Luminescent Signal Substrate->Luminescence

Caption: Caspase-3/7 activation pathway in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium

  • Caspase-Glo® 3/7 Reagent (Promega)

  • This compound derivative library in DMSO

  • Known apoptosis inducer (positive control, e.g., Staurosporine)

  • DMSO (negative control)

  • White, opaque 96- or 384-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Seed cells into white, opaque multi-well plates and incubate overnight.

    • Treat cells with the this compound derivatives and control compounds at various concentrations.

    • Incubate for a predetermined time (e.g., 24-48 hours) to allow for apoptosis induction.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix on a plate shaker at low speed for 30-60 seconds.

  • Incubation:

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Detection:

    • Measure the luminescence using a plate reader.[22]

Data Analysis and Interpretation

Fold-Induction of Caspase Activity:

The activity of each compound is typically expressed as the fold-induction of caspase activity compared to the vehicle-treated (DMSO) control.

  • Fold-Induction = (Luminescence_compound) / (Luminescence_DMSO)

Dose-Response and EC50 Determination:

Compounds that show a significant fold-induction are further analyzed in dose-response experiments to determine their EC50 for apoptosis induction.

CompoundCell LineEC50 (µM) for Caspase-3/7 Activation
Derivative EHeLa3.5
Derivative FJurkat1.8
Staurosporine (Control)HeLa0.1

Conclusion and Future Directions

The high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify compounds with specific biological activities, such as kinase inhibition, GPCR modulation, or apoptosis induction.

It is critical to follow up on primary hits with secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity and potential off-target effects. A thorough understanding of the structure-activity relationship (SAR) will be essential for the optimization of lead compounds. Ultimately, the integration of these HTS methodologies into a comprehensive drug discovery program will be pivotal in unlocking the therapeutic potential of this promising class of isoxazole derivatives.

References

  • Rył, A., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2695. [Link]

  • Mahale, S. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Technology Networks. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104233. [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery.
  • Holl, R., et al. (2013). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 1013, 133-146. [Link]

  • Singh, S., et al. (2022). A brief review of high throughput screening in drug discovery process. Journal of Pharmaceutical Research International, 34(23A), 47-55. [Link]

  • Creative Diagnostics. (n.d.). Apoptosis Execution Pathway. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70, 2.10.1-2.10.20. [Link]

  • Scott, B. M., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 18(9), 1106-1114. [Link]

  • Drug Hunter. (2024). Drug Discovery Websites and Databases. Retrieved from [Link]

  • Sanchez-Soto, M., et al. (2017). Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype-dependent functional selectivity. Current Protocols in Pharmacology, 78, 2.11.1-2.11.16. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Cichoń, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(1), 586. [Link]

  • Begum, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 20(10), 1184-1205. [Link]

  • Strovel, J., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham. [Link]

  • Singh, P., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery, 19(9), 834-846. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Zhang, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4526-4533. [Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. Retrieved from [Link]

  • Milligan, G. (2003). G-protein-coupled receptor-G-protein interactions: a new look. British Journal of Pharmacology, 140(7), 1179-1185.
  • Eglen, R. M., et al. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(Pt 4), 745-748. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • RxDataLab. (2024). Essential Datasets for Tracking Drug Development from Discovery to Market. Retrieved from [Link]

  • Li, Y., et al. (2007). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 388(5-6), 1059-1070. [Link]

  • National Center for Biotechnology Information. (2024). DATA SOURCES - Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rył, A., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2695. [Link]

  • Szpakowska, M., et al. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. [Link]

  • El-Naggar, A. M., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. Journal of Biomolecular Structure & Dynamics, 1-18. [Link]

  • Patel, R. B., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 934-942. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

  • de Kock, C., et al. (2022). Novel 3-Trifluoromethyl-1,2,4-oxadiazole Analogues of Astemizole with Multi-stage Antiplasmodium Activity and In Vivo Efficacy in a Plasmodium berghei Mouse Malaria Infection Model. Journal of Medicinal Chemistry, 65(24), 16447-16462. [Link]

Sources

Scale-up synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The isoxazole scaffold is a privileged structure, known to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2][3] This application note provides a detailed, robust, and scalable three-step synthetic protocol for this compound, commencing from readily available starting materials. The described methodology emphasizes operational safety, scalability considerations, and in-process controls to ensure high yield and purity. Each step is accompanied by a thorough explanation of the underlying chemical principles, potential challenges, and analytical characterization, designed to guide researchers in drug development and process chemistry.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is accomplished via a reliable three-step sequence. This route was strategically selected for its scalability, use of cost-effective reagents, and well-documented chemical transformations.

  • Cyclocondensation: Formation of the isoxazole core by reacting methyl 3-hydroxyisoxazole-5-carboxylate with hydroxylamine hydrochloride. This foundational step efficiently constructs the heterocyclic ring.[4]

  • O-Methylation: Selective methylation of the C3-hydroxyl group on the isoxazole ring to yield methyl 3-methoxyisoxazole-5-carboxylate. This step functionalizes the core for the final transformation.[4]

  • Ester Reduction: Reduction of the C5-ester functionality to the corresponding primary alcohol, affording the target molecule, this compound.

This linear approach allows for clear checkpoints and purification of intermediates, which is critical for ensuring the quality and purity of the final product in a scale-up environment.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Ester Reduction A Methyl 3-hydroxyisoxazole- 5-carboxylate B Methyl 3-methoxyisoxazole- 5-carboxylate A->B  CH₃I, K₂CO₃  DMF, 0°C to RT C (3-Methoxy-1,2-oxazol- 5-yl)methanol B->C  LiAlH₄  THF, 0°C to RT

Diagram 1: Overall synthetic workflow for this compound.

Safety First: Hazard Analysis and Mitigation

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The reagents used in this protocol present significant risks that must be managed through appropriate engineering controls and personal protective equipment (PPE).

ReagentKey HazardsRecommended Mitigation Measures
Hydroxylamine HCl Toxic, skin/eye irritant, may cause allergic skin reaction, suspected carcinogen, risk of explosion when heated.[5][6][7][8]Handle in a chemical fume hood.[7] Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][8] Avoid dust formation and ignition sources.[5][7] Store in a cool, dry, well-ventilated area away from incompatible materials.[9]
Methyl Iodide (CH₃I) Highly toxic, volatile, suspected carcinogen and mutagen.Use only in a certified chemical fume hood. Employ a closed or semi-closed system for transfers. Wear appropriate gloves (e.g., laminate film or Viton) and full face protection. Have an appropriate quenching agent (e.g., sodium thiosulfate solution) readily available.
Lithium Aluminum Hydride (LiAlH₄) Pyrophoric solid, reacts violently with water and protic solvents to release flammable hydrogen gas. Causes severe skin and eye burns.Handle under an inert atmosphere (Nitrogen or Argon). Use powder-free, chemical-resistant gloves. Transfers should be conducted in a glovebox or using Schlenk techniques. Ensure no water or protic solvents are in the vicinity. Use a Class D fire extinguisher for metal fires.
Dimethylformamide (DMF) Toxic (hepatotoxin), skin and eye irritant. Readily absorbed through the skin.Handle in a chemical fume hood. Wear appropriate gloves and eye protection. Ensure good ventilation.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. Can form explosive peroxides upon storage and exposure to air.Use in a chemical fume hood away from ignition sources. Use freshly distilled or inhibitor-tested THF. Do not distill to dryness. Store in a tightly sealed container under an inert atmosphere.

Detailed Synthesis Protocols

Part 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate (Intermediate 1)

This step involves the cyclocondensation reaction between a suitable β-ketoester equivalent and hydroxylamine. The procedure outlined here is adapted from established literature methods for preparing the isoxazole core structure.[4]

Protocol:

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the starting β-ketoester (1.0 eq) and a suitable solvent like ethanol.

  • Reagent Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) in water.

  • Cyclization: Add the hydroxylamine solution dropwise to the stirred ketoester solution at room temperature. An exotherm may be observed. Maintain the temperature below 40°C.

  • Reaction Monitoring: Stir the mixture at 50-60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume under vacuum. Add water to the residue and acidify with 1M HCl to a pH of ~2-3.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford methyl 3-hydroxyisoxazole-5-carboxylate.

Causality and Expertise: The base (sodium acetate) is crucial for neutralizing the HCl salt of hydroxylamine, liberating the free base which is the active nucleophile.[10] Heating accelerates the cyclization and subsequent dehydration to form the aromatic isoxazole ring. Acidification during work-up ensures the product, which has an acidic hydroxyl group, is fully protonated to minimize its solubility in the aqueous phase, maximizing recovery.

Part 2: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate (Intermediate 2)

This Williamson ether synthesis step methylates the hydroxyl group at the C3 position. The choice of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.[4]

Protocol:

  • Reaction Setup: Charge a dry, inerted (N₂) multi-neck flask with methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF).

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.[11][12]

  • Work-up: Carefully pour the reaction mixture into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Isolation and Purification: Stir the slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual DMF. Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system like ethyl acetate/hexanes to obtain pure methyl 3-methoxyisoxazole-5-carboxylate.[4]

Causality and Expertise: K₂CO₃ is a mild base sufficient to deprotonate the relatively acidic C3-hydroxyl group, forming the corresponding phenoxide-like nucleophile. DMF is an ideal solvent as it effectively solvates the potassium cation, leaving the nucleophile highly reactive. Adding the electrophile (CH₃I) at a low temperature controls the initial rate of this often exothermic reaction.

Part 3: Scale-Up Synthesis of this compound (Final Product)

The final step is the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its high efficiency in this transformation. Extreme caution is required during this step.

Protocol:

  • Reaction Setup: Set up a dry, inerted (N₂) multi-neck flask with a mechanical stirrer, thermometer, and addition funnel. Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0°C.

  • Substrate Addition: Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting ester.

  • Quenching (Fieser Workup): CAUTION: HIGHLY EXOTHERMIC, HYDROGEN EVOLUTION. Cool the reaction mixture back to 0°C. Sequentially and very slowly add the following:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Causality and Expertise: The dropwise addition of the ester to the LiAlH₄ (a "reverse quench") is a critical safety measure on a larger scale to control the highly exothermic reaction. The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts, which greatly simplifies the purification process compared to acidic workups.

Data Summary and Characterization

The following table summarizes typical results for a laboratory-scale synthesis. Purity is typically determined by HPLC or qNMR.

StepIntermediate/ProductStarting Scale (g)Molar Eq.Yield (%)Purity (%)
1Methyl 3-hydroxyisoxazole-5-carboxylate20.01.085-92>97
2Methyl 3-methoxyisoxazole-5-carboxylate18.01.088-95>98
3This compound17.01.080-90>99

Analytical Characterization of this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H, isoxazole-H), 4.75 (s, 2H, -CH₂OH), 4.00 (s, 3H, -OCH₃), ~2.5 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.0 (C-O), 165.5 (C-O), 100.5 (C-H), 58.0 (O-CH₃), 56.5 (CH₂-OH).

  • Mass Spec (ESI+): m/z 130.05 [M+H]⁺.

Troubleshooting Guide

ProblemStepPossible CauseSuggested Solution
Low Yield in Cyclocondensation 1Incomplete reaction; incorrect pH during workup.Increase reaction time/temperature. Carefully monitor pH during acidification to ensure complete precipitation.
Incomplete Methylation 2Insufficient base or alkylating agent; wet reagents/solvent.Use freshly dried K₂CO₃ and anhydrous DMF. Increase equivalents of CH₃I and base slightly (e.g., to 1.6-1.8 eq).
Difficult LiAlH₄ Quench 3Quench performed too quickly; incorrect stoichiometry.Ensure slow, controlled addition of quenching agents at 0°C. Adhere strictly to the Fieser workup ratios.
Product Purification Issues AllPresence of persistent impurities.Re-evaluate the workup procedure. For step 2, ensure thorough washing to remove DMF. For step 3, ensure the Fieser workup is complete to remove all aluminum salts. Consider an alternative recrystallization solvent or chromatography gradient.[13]

References

  • Vertex AI Search. (2010).
  • Merck Millipore.
  • Thermo Fisher Scientific. (2010).
  • Apollo Scientific.
  • CDH Fine Chemical.
  • Lee, S. H., et al. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH Public Access. [Link]

  • Shaik, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Saha, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Patel, R., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Valderrama, J. A., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]

  • Ziólkowski, P., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. [Link]

  • Yaichkov, I.S., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • Cocivera, M., et al. (1976). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society. [Link]

  • Aggarwal, N., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

Sources

The Versatile Building Block: Application Notes for (3-Methoxy-1,2-oxazol-5-yl)methanol in Advanced Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the potential uses of (3-Methoxy-1,2-oxazol-5-yl)methanol . While direct, extensive research on this specific molecule in material science is emerging, its unique chemical structure, featuring a reactive hydroxyl group and an electron-rich isoxazole ring, presents significant opportunities for the development of novel functional materials. This document outlines prospective applications, detailed synthetic protocols, and the underlying scientific principles for leveraging this compound in cutting-edge material science research.

Core Concepts: The Scientific Appeal of this compound

This compound, with the chemical formula C₅H₇NO₃ and a molecular weight of 129.12 g/mol , is a heterocyclic compound belonging to the isoxazole family[1]. The isoxazole moiety is a five-membered ring containing both nitrogen and oxygen, which imparts unique electronic and physical properties to materials incorporating it[2]. Isoxazole derivatives have garnered significant interest for their applications in various fields, including pharmaceuticals, polymers, and semiconductors[1][3].

The key to the versatility of this compound lies in its bifunctionality:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a reactive handle for a multitude of chemical transformations. It can readily undergo esterification, etherification, and urethane formation, allowing it to be incorporated into various polymer backbones or attached to surfaces.

  • The 3-Methoxy-1,2-oxazole Ring: This heterocyclic core possesses a significant dipole moment and can engage in π-π stacking interactions. The methoxy group further modulates the electronic properties of the ring. These characteristics are desirable for applications in organic electronics and as corrosion inhibitors.

PropertyValueSource
CAS Number 35166-36-0[1]
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.12 g/mol [1]
Appearance Typically a solid[3]

Prospective Application I: Synthesis of Novel Acrylate and Methacrylate Monomers for Functional Polymers

The hydroxyl group of this compound provides a straightforward pathway to synthesize novel acrylate and methacrylate monomers. These monomers can then be polymerized to create polymers with pendant isoxazole groups, which can be explored for applications in coatings, adhesives, and specialty plastics with tailored refractive indices and dielectric properties.

Rationale and Mechanistic Insight

The synthesis involves a standard esterification reaction with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the HCl generated during the reaction, driving it to completion. The isoxazole ring is stable under these reaction conditions.

G cluster_reactants Reactants cluster_products Products reactant1 This compound reaction Esterification reactant1->reaction reactant2 Acryloyl Chloride reactant2->reaction base Triethylamine base->reaction Base product1 (3-Methoxy-1,2-oxazol-5-yl)methyl acrylate product2 Triethylammonium chloride reaction->product1 reaction->product2

Caption: Workflow for the synthesis of an isoxazole-containing acrylate monomer.

Detailed Experimental Protocol: Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methyl acrylate

Materials:

  • This compound (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Column chromatography supplies (silica gel, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Acryloylation: Add a solution of acryloyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (3-Methoxy-1,2-oxazol-5-yl)methyl acrylate monomer.

Self-Validation: The purity and identity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of the characteristic acrylate peaks in the NMR spectra and the ester carbonyl stretch in the IR spectrum will validate the successful synthesis.

Prospective Application II: Development of Corrosion Inhibitors for Copper Alloys

Isoxazole derivatives have shown promise as effective corrosion inhibitors for metals. A similar compound, [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol, has been demonstrated to protect copper in acidic solutions[4]. The nitrogen and oxygen atoms in the isoxazole ring, along with the π-electrons, can coordinate with the metal surface, forming a protective film that inhibits corrosion. This compound is a strong candidate for similar applications.

Principle of Corrosion Inhibition

The effectiveness of an organic corrosion inhibitor is related to its ability to adsorb onto the metal surface. The adsorption process can be influenced by the electronic structure of the molecule, the nature of the metal surface, and the corrosive medium. The lone pair of electrons on the nitrogen and oxygen atoms of the isoxazole ring, as well as the delocalized π-electrons, can interact with the vacant d-orbitals of copper, leading to the formation of a stable, protective layer.

G cluster_system Corrosion System Metal Copper Surface ProtectiveFilm Protective Adsorbed Film Metal->ProtectiveFilm Corrosive Corrosive Medium (e.g., H₂SO₄) Inhibitor This compound Inhibitor->Metal Adsorption ProtectiveFilm->Corrosive Inhibits Interaction

Caption: Mechanism of corrosion inhibition by adsorption of the isoxazole derivative.

Protocol for Evaluating Corrosion Inhibition Efficiency

Materials:

  • Copper coupons of a defined surface area

  • Corrosive medium (e.g., 1 M H₂SO₄)

  • Various concentrations of this compound

  • Potentiostat/Galvanostat for electrochemical measurements

Procedure:

  • Coupon Preparation: Mechanically polish the copper coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the copper coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: Record the polarization curves by sweeping the potential from a cathodic potential to an anodic potential at a slow scan rate.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open-circuit potential over a wide frequency range.

  • Data Analysis:

    • From the polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (%IE).

    • From the EIS data, model the interface using an equivalent circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion protection.

Inhibitor Concentration (mM)icorr (µA/cm²)%IERct (Ω·cm²)
0Value0Value
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue
Note: The values in this table are placeholders and would need to be determined experimentally.

Future Directions: Isoxazole-Containing Materials in Organic Electronics

The isoxazole scaffold is a component of some organic semiconductor materials[5]. The methoxy group in this compound can act as a weak electron-donating group, which can be beneficial for tuning the electronic properties of conjugated materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The hydroxyl group allows for the incorporation of this moiety into larger conjugated systems through reactions like the Suzuki or Stille coupling after conversion to a halide or triflate.

Safety and Handling

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Blucher Proceedings. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Chemical Review and Letters. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. World Scientific. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Introduction: The Challenge of Synthesizing this compound

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] While its structure appears straightforward, its synthesis presents a critical challenge: the selective reduction of the ester precursor, methyl 3-methoxyisoxazole-5-carboxylate, without cleaving the fragile N-O bond of the isoxazole ring. Standard, highly reactive reducing agents can lead to a mixture of undesired byproducts, significantly compromising yield and complicating purification.[2][3]

This guide provides a comprehensive overview of the recommended synthetic strategy, a comparison of critical reagents, detailed experimental protocols, and an extensive troubleshooting section to address the common issues encountered in this synthesis.

Synthetic Strategy: A Two-Step Approach

The most reliable and common pathway to this compound involves two primary stages: the synthesis of the ester precursor followed by its selective reduction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Selective Reduction A Methyl 3-hydroxyisoxazole-5-carboxylate B Methyl 3-methoxyisoxazole-5-carboxylate A->B  Methylation (CH3I, K2CO3) C This compound B->C  Ester Reduction (e.g., DIBAL-H)

Caption: Overall synthetic workflow.

Part I: Synthesis of Precursor: Methyl 3-methoxyisoxazole-5-carboxylate

A stable, high-purity precursor is the foundation of a successful synthesis. The methylation of methyl 3-hydroxyisoxazole-5-carboxylate is a robust and high-yielding reaction.[4]

Experimental Protocol: Methylation

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF, approx. 5 mL per gram of starting material), add potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the cooled suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 14-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of Na₂CO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography to afford the pure ester product.

ReagentM.W. ( g/mol )EquivalentsStoichiometry (Example)
Methyl 3-hydroxyisoxazole-5-carboxylate143.101.010.0 g, 69.9 mmol
Potassium Carbonate (K₂CO₃)138.211.514.5 g, 104.8 mmol
Methyl Iodide (CH₃I)141.941.56.5 mL, 104.8 mmol
Dimethylformamide (DMF)-Solvent50 mL

Part II: The Critical Reduction Step

The choice of reducing agent is the single most important factor determining the yield and purity of the final product. The primary challenge is the lability of the isoxazole ring, which can be cleaved by overly harsh reducing conditions.[2][3]

Reducing AgentAcronymKey Characteristics & Considerations
Diisobutylaluminum Hydride DIBAL-HPreferred Method. A bulky, electrophilic reducing agent.[5] At low temperatures (-78 °C), it forms a stable tetrahedral intermediate, preventing over-reduction and ring cleavage.[6] Work-up can sometimes be challenging due to the formation of aluminum salts.[7]
Lithium Aluminum Hydride LAHUse with Caution. A very powerful, nucleophilic reducing agent.[8] Prone to cleaving the isoxazole N-O bond, leading to byproducts like amino alcohols and aziridines.[2][3] Requires strict temperature control (0 °C or below) and often inverse addition to maintain selectivity.[9]
Recommended Protocol: DIBAL-H Reduction
  • Reaction Setup: Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. The use of a slight excess ensures complete conversion of the starting material.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: While still at -78 °C, slowly add methanol dropwise to quench the excess DIBAL-H. This step is highly exothermic; add cautiously.[7]

  • Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. This may take several hours but is highly effective at breaking up aluminum salt emulsions.[10]

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Part III: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

G Start Problem: Low Yield of Final Product CheckPurity Is the ester precursor (Part I product) pure? Start->CheckPurity CheckReduction Which reduction method was used? CheckPurity->CheckReduction Yes ImpureSM Root Cause: Impure starting material carries through. Solution: Repurify ester via column chromatography or recrystallization. CheckPurity->ImpureSM No LAH_Path LAH CheckReduction->LAH_Path LAH DIBAL_Path DIBAL-H CheckReduction->DIBAL_Path DIBAL-H LAH_Cause Root Cause: Ring cleavage due to harsh conditions. Solution: - Ensure temp is <= 0°C. - Use 'inverse addition' (add LAH to ester). - Switch to DIBAL-H. LAH_Path->LAH_Cause DIBAL_Cause Root Cause: Incomplete reaction or work-up loss. Solution: - Confirm 2.2 eq of DIBAL-H. - Ensure reaction is run to completion (TLC). - Use Rochelle's salt for clean work-up. DIBAL_Path->DIBAL_Cause

Caption: Troubleshooting workflow for low yield.

Q1: My final yield is consistently low after the reduction step. What are the most likely causes?

A1: Low yield almost always originates from the reduction step.

  • If using LAH: The most probable cause is the non-selective reduction and subsequent cleavage of the isoxazole ring.[2][3] This is highly dependent on temperature. Ensure your reaction is maintained at 0 °C or below. Even a brief warming can drastically lower the yield of the desired product. Consider switching to the milder DIBAL-H reagent.

  • If using DIBAL-H: The cause is more likely an incomplete reaction or physical loss during work-up. Ensure you are using at least 2.2 equivalents of DIBAL-H, as some may be quenched by trace moisture. For work-up, the formation of gelatinous aluminum salts can trap the product.[7] Using Rochelle's salt is highly recommended to chelate the aluminum and achieve clean phase separation.

  • Precursor Quality: Ensure your starting ester, methyl 3-methoxyisoxazole-5-carboxylate, is pure. Impurities from the first step can interfere with the reduction.

Q2: I see multiple new spots on my TLC plate after LAH reduction that are not my starting material or desired product. What could they be?

A2: This is a classic sign of isoxazole ring cleavage.[2][3] LAH can attack the N-O bond, which upon hydrolysis can lead to various byproducts. The major constituents are often β-amino alcohols or substituted aziridines, which result from the breakdown of the heterocyclic core. These byproducts are often polar and can complicate purification. This observation strongly indicates that the reaction conditions were too harsh.

Q3: The work-up of my DIBAL-H (or LAH) reaction has formed a thick, unfilterable gel/emulsion. How can I break it up to recover my product?

A3: This is a very common issue when working with aluminum-based hydrides.[7] The formation of colloidal aluminum hydroxide is problematic.

  • Best Method (Acid/Base Stable Products): Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir the biphasic mixture vigorously. The tartrate dianion chelates the aluminum salts, breaking down the gel and resulting in a clean, separable biphasic mixture. This can take anywhere from 1 to 12 hours of rapid stirring.

  • Acidic Work-up: If your product is stable to acid, you can cautiously add 1M HCl to dissolve the aluminum salts into water-soluble AlCl₃.

  • Basic Work-up: If your product is stable to base, adding 1M NaOH can be used to form the soluble tetrahydroxoaluminate complex ([Al(OH)₄]⁻).

Q4: How can I reliably confirm the identity and purity of my final this compound product?

A4: A combination of chromatographic and spectroscopic methods is essential.

  • TLC: Use a suitable solvent system (e.g., 1:1 Ethyl Acetate/Hexanes) to assess purity. The product alcohol should have a lower Rf value than the starting ester.

  • ¹H NMR: The proton NMR spectrum is definitive. Look for the characteristic singlet for the methoxy group (CH₃O-), a singlet for the isoxazole ring proton, and a singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).

  • Mass Spectrometry: To confirm the molecular weight (129.12 g/mol ).[11]

  • Purity Assessment: Quantitative NMR (qNMR) or HPLC with a UV detector are standard methods for determining final purity.

References

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53(20), 3011-3014. [Link]

  • Fallon, T., et al. (2015). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E, E71(Pt 11), 1331-1333. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from Organic Synthesis Website. [Link]

  • Golebiowski, A., et al. (2017). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 2(3), 321-326. [Link]

  • ResearchGate. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Retrieved from ResearchGate. [Link]

  • Snelling, R., et al. (2015). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Organic & Biomolecular Chemistry, 13(32), 8637-8645. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from University of Southampton Website. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from Master Organic Chemistry Website. [Link]

  • ACS Publications. (2021). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)?. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from Chemistry Steps Website. [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from Common Organic Chemistry Website. [Link]

  • Chemical Review and Letters. (2021). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Retrieved from Chemical Review and Letters Website. [Link]

  • Chem-Supply. (n.d.). This compound. Retrieved from Chem-Supply Website. [Link]

  • PubChem. (n.d.). (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. Retrieved from PubChem. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from Biological and Molecular Chemistry Website. [Link]

Sources

Purification challenges of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of (3-Methoxy-1,2-oxazol-5-yl)methanol. Our approach is rooted in explaining the chemical principles behind the purification strategies to empower users to make informed decisions during their experiments.

Understanding the Challenge: The Physicochemical Profile

This compound (MW: 129.12 g/mol ) is a polar heterocyclic compound. Its purification challenges stem from a combination of its structural features:

  • Polar Hydroxymethyl Group (-CH₂OH): This group is a hydrogen bond donor and acceptor, leading to high polarity and good solubility in polar solvents like methanol and water.

  • Isoxazole Ring: This five-membered heterocycle contains both nitrogen and oxygen atoms, contributing to the molecule's polarity and ability to engage in various non-covalent interactions.[1]

  • Methoxy Group (-OCH₃): Adds to the overall polarity of the molecule.

These features result in a compound that can be difficult to separate from polar starting materials or byproducts using standard purification techniques. Its behavior on silica gel, in particular, often requires specialized methods to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly on a standard silica gel TLC plate?

A: Streaking is a classic sign of strong interaction between a polar, basic, or acidic compound and the stationary phase. Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The nitrogen atom in the isoxazole ring can interact strongly with these acidic sites, causing poor elution and band broadening (streaking).[2]

Q2: What are the most likely impurities I'll encounter?

A: Impurities are typically related to the synthetic route. For isoxazoles synthesized via [3+2] cycloaddition, common impurities include unreacted starting materials such as propargyl alcohol, the corresponding aldehyde oxime, and residual solvents from the reaction or workup (e.g., THF, methanol, ethyl acetate).[1][3][4]

Q3: Is my compound stable to heat and standard purification conditions?

A: Isoxazole rings are generally stable aromatic systems.[5] However, the hydroxymethyl group can be susceptible to oxidation or other side reactions under harsh conditions. While moderate heating (e.g., for recrystallization) is usually acceptable, prolonged exposure to strong acids or bases should be avoided unless the compound's stability has been verified.

Q4: Can I use recrystallization to purify my product?

A: Yes, recrystallization is a viable and often preferred method for obtaining highly pure, crystalline material, provided a suitable solvent system can be found. It is particularly effective at removing impurities with different solubility profiles. Successful crystallization from mixed solvent systems like THF/methanol has been reported for similar structures.[6]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and protocols.

Problem 1: Poor Separation and Low Recovery during Silica Gel Column Chromatography

You Observe: The compound either streaks down the column, elutes much later than expected, or a significant portion remains on the silica, leading to low mass recovery.

Causality: The primary cause is the strong interaction between the polar/basic sites on your molecule and the acidic silica gel surface.[2] This leads to irreversible adsorption or very slow elution, resulting in broad peaks that are difficult to separate from impurities.

Solution A: Modifying the Mobile Phase

Neutralizing the acidic sites on the silica gel can dramatically improve peak shape and recovery. This is achieved by adding a small amount of a basic modifier to your eluent system.

Detailed Protocol: Modified Normal-Phase Flash Chromatography

  • Select a Base Eluent System: Start by finding a non-polar/polar solvent system that gives your product an Rƒ of ~0.2-0.3 on a TLC plate. Common systems include Hexanes/Ethyl Acetate or Dichloromethane (DCM)/Methanol.

  • Add a Basic Modifier: To the chosen solvent system, add 0.5-1% triethylamine (Et₃N) or a 0.5% solution of ammonium hydroxide in methanol.

    • Example Eluent: Dichloromethane / Methanol / Triethylamine (95 : 4.5 : 0.5, v/v/v).

  • Prepare the Column:

    • Dry Pack: Fill the column with dry silica gel.

    • Wet Pack (Recommended): Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane or DCM). Pour this slurry into the column and allow it to pack under light pressure.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of your complete, modified mobile phase. This ensures the silica is fully neutralized before the sample is introduced.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel (~1-2x the mass of the crude product). After the solvent is evaporated, load the dry powder onto the top of the column. This "dry loading" technique typically results in better separation than loading in a solution.

  • Elute and Collect: Run the column using the modified mobile phase, collecting fractions and monitoring by TLC.

Solution B: Switching the Stationary Phase

If modified normal-phase chromatography fails, reverse-phase chromatography is an excellent alternative for polar compounds.

Workflow: Reverse-Phase (C18) Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of Water and Methanol or Water and Acetonitrile is typically used. A buffer (e.g., 0.1% formic acid or acetic acid) may be added to the mobile phase to improve peak shape, but check for compound stability first.

  • Elution Order: In reverse-phase, the most polar compounds (like your product) will elute first, while less polar impurities are retained longer. This is the opposite of normal-phase chromatography.

Data Summary: Recommended Chromatography Systems
Technique Stationary Phase Typical Mobile Phase (v/v/v) Key Insight
Modified Normal-Phase Silica GelDCM / Methanol / Et₃N (e.g., 95:4.5:0.5)Neutralizes acidic silica to prevent streaking and improve recovery.[2]
Reverse-Phase C18 SilicaWater / Methanol (Gradient)Excellent for highly polar compounds. Elution order is inverted.
HILIC Zwitterionic or other polar phaseAcetonitrile / Aqueous BufferA powerful alternative for separating very polar molecules that are poorly retained in reverse-phase.[7]
Problem 2: The Purified Product is a Persistent Oil and Fails to Crystallize

You Observe: After chromatography and solvent removal, the product is a thick oil or waxy solid that does not form crystals, even when stored in a freezer.

Causality: This is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The high polarity of the molecule can also lead to strong solvation, making it difficult to remove the final traces of solvent.

Solution: Rigorous Recrystallization Protocol

Detailed Protocol: Two-Solvent Recrystallization

  • Solvent Selection: The goal is to find a "solvent" in which your compound is highly soluble at elevated temperatures, and an "anti-solvent" in which it is poorly soluble.

    • Potential Solvents: Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF).[6]

    • Potential Anti-solvents: Hexanes, Diethyl Ether, Water.

  • Dissolution: In a clean flask, dissolve your oily product in the minimum amount of the hot "solvent". Add the solvent dropwise until everything just dissolves.

  • Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of the hot "solvent" to clarify.

  • Cooling and Crystal Growth:

    • Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in a refrigerator (4 °C), and then in a freezer (-20 °C) to maximize yield.

  • Troubleshooting Crystal Formation:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution to initiate crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of cold "anti-solvent" to remove any remaining soluble impurities. Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Visual Decision Workflows
Purification Strategy Selection

This diagram outlines a logical workflow for choosing the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, NMR) check_purity Is Purity >95%? start->check_purity check_solid Is Product a Solid? check_purity->check_solid Yes chromatography Perform Flash Chromatography check_purity->chromatography No recrystallize Attempt Recrystallization check_solid->recrystallize Yes check_solid->chromatography No (Oil) final_product Pure Product recrystallize->final_product check_separation Good TLC Separation? chromatography->check_separation normal_phase Modified Normal-Phase (add Et3N) check_separation->normal_phase Yes reverse_phase Reverse-Phase (C18) check_separation->reverse_phase No (Streaking) normal_phase->final_product reverse_phase->final_product

Caption: Decision workflow for purification.

Common Impurity Profile

This diagram illustrates the potential sources and types of impurities that may contaminate the final product.

Impurity_Profile cluster_sources Impurity Sources cluster_types Impurity Types synthesis Synthesis starting_materials Starting Materials Aldehyde Oxime Propargyl Alcohol synthesis->starting_materials byproducts Byproducts Isomers Degradation Products synthesis->byproducts workup Workup / Handling solvents Residual Solvents Methanol DCM / THF workup->solvents

Caption: Sources of potential impurities.

References
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.).
  • 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate. (n.d.).
  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017, February 22).
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25). ResearchGate.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. (n.d.). Insubria.

Sources

Stability issues of (3-Methoxy-1,2-oxazol-5-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Methoxy-1,2-oxazol-5-yl)methanol

Document ID: TSS-291-C5H7NO3 Version: 1.0 Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic and structural properties of its substituted isoxazole core.[1] However, the inherent reactivity of the isoxazole ring system, particularly the labile N-O bond, can present stability challenges under various experimental conditions.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to anticipate and mitigate stability issues, ensuring the integrity of your experiments and the reliability of your results.

Part 1: General Stability and Storage FAQs

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. Based on the known reactivity of isoxazoles and related heterocyclic compounds, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential thermally-induced decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric moisture and oxidative degradation.
Light Amber Vial / Protect from LightThe isoxazole ring is susceptible to photolytic cleavage and rearrangement.[2][3]
Form Solid (as supplied)Storing the compound in its solid, crystalline form maximizes stability. Avoid storing in solution for extended periods.

Q2: I've observed a color change in my solid sample over time, from white to a pale yellow. Is this a sign of degradation?

A2: Yes, a color change, typically to yellow or brown, is often an indicator of decomposition. This can result from slow degradation due to repeated exposure to air, moisture, or light during handling. We recommend performing a purity check using HPLC or NMR spectroscopy before using a discolored sample. For critical applications, using a fresh, unopened sample is advisable.

Part 2: Troubleshooting Guide for Experimental Instability

This section addresses specific stability issues you may encounter during chemical reactions and experimental workflows.

Section 2.1: pH-Related Instability

Q3: My reaction is run under acidic conditions (pH < 4), and I'm seeing significant loss of my starting material and multiple new spots on my TLC plate. What is happening?

A3: The isoxazole ring is susceptible to cleavage under acidic conditions, a reaction catalyzed by protonation of the ring nitrogen. This weakens the already labile N-O bond, leading to ring-opening.[4] The specific acid catalysis becomes more pronounced at pH values below 3.5.[4]

Causality: The likely degradation pathway involves protonation, N-O bond scission, and hydrolysis, which can generate a complex mixture of byproducts. While the exact products for this specific molecule are not published, based on analogous structures, you could be forming fragments such as β-keto nitriles or further hydrolyzed species.[4]

Mitigation Strategies:

  • pH Adjustment: If the reaction chemistry allows, raise the pH to > 4.

  • Use of Milder Acids: Replace strong mineral acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or use Lewis acids if appropriate for your transformation.

  • Reduced Reaction Time & Temperature: Minimize the compound's exposure to harsh acidic conditions by shortening the reaction time or lowering the temperature.

  • In Situ Analysis: Monitor the reaction progress closely using techniques like UPLC-MS to identify the onset of degradation and optimize the reaction endpoint.

Acid_Degradation Potential Acid-Catalyzed Degradation Pathway cluster_0 SM This compound Protonated Protonated Isoxazole Intermediate SM->Protonated  H+ (Acid Catalyst) RingOpened Ring-Opened Cationic Intermediate Protonated->RingOpened  N-O Bond Cleavage (Rate-Limiting Step) Products Mixture of Degradation Products (e.g., β-keto nitriles, hydrolyzed fragments) RingOpened->Products  Hydrolysis (H₂O)

Fig 1: Potential Acid-Catalyzed Degradation Pathway

Q4: Is this compound stable under basic conditions (e.g., NaOH, K₂CO₃)?

A4: Generally, the isoxazole ring itself shows better stability under basic conditions compared to acidic ones.[5] However, two other factors must be considered for this specific molecule:

  • The Methanol Moiety: The primary alcohol (-CH₂OH) can be deprotonated by strong bases to form an alkoxide. This is typically a reversible process but could lead to side reactions if electrophiles are present.

  • The Methoxy Group: While generally stable, strong bases at high temperatures could potentially lead to nucleophilic substitution or elimination reactions, though this is less common.

For most standard basic conditions used in synthesis (e.g., K₂CO₃, Et₃N at room temperature to moderate heat), the compound should exhibit reasonable stability. However, with strong, non-nucleophilic bases like NaH or LDA, deprotonation of the alcohol will occur, which may be a desired or undesired outcome depending on your planned reaction.

Section 2.2: Photostability Issues

Q5: I left my reaction mixture exposed to ambient laboratory light, and my yield was poor with an intractable mixture of products. Could this be a photostability problem?

A5: Absolutely. This is a classic issue with isoxazole-containing compounds. The N-O bond in the isoxazole ring has a relatively low bond energy and can be cleaved by UV irradiation (including the UV component of ambient or fluorescent lighting).[3] This leads to a ring-opening/rearrangement cascade.

Causality: Upon UV irradiation, the N-O bond cleaves, often forming a transient azirine intermediate. This highly reactive intermediate can then rearrange to a more stable oxazole isomer or react with solvents and other nucleophiles present in the mixture, leading to a variety of byproducts.[2][3] This explains the formation of an intractable mixture.

Mitigation Strategies:

  • Protect from Light: The simplest and most effective solution. Wrap your reaction flask in aluminum foil or use amber glassware for all reactions and workups.

  • Wavelength Control: If conducting a photochemical reaction, ensure your light source wavelength is selective for your desired transformation and does not overlap with the absorption maximum of the isoxazole ring.

  • Minimize Exposure: During workup procedures like chromatography, work efficiently to minimize the sample's exposure time to light.

Photolytic_Degradation General Photolytic Rearrangement Pathway for Isoxazoles cluster_1 Isoxazole Isoxazole Ring Azirine Azirine Intermediate (Highly Reactive) Isoxazole->Azirine  UV Light (hν) (N-O Bond Cleavage) Oxazole Oxazole Isomer Azirine->Oxazole  Rearrangement Adducts Nucleophilic Adducts (e.g., with solvent) Azirine->Adducts  Reaction with Nucleophiles (Nu:)

Fig 2: General Photolytic Rearrangement Pathway for Isoxazoles
Section 2.3: Reagent Compatibility

Q6: I am trying to oxidize the primary alcohol to an aldehyde. Which oxidizing agents should I avoid?

A6: This is an excellent question, as the isoxazole ring can be sensitive to certain oxidants.

  • Recommended Oxidants: Milder, more selective oxidation reagents are preferred. These include:

    • Dess-Martin Periodinane (DMP)

    • Pyridinium chlorochromate (PCC)

    • Swern oxidation (Oxalyl chloride/DMSO, Et₃N)

    • TEMPO-based oxidations

  • Oxidants to Use with Caution or Avoid: Strong, non-selective oxidants may attack the electron-rich isoxazole ring in addition to the alcohol.

    • Potassium Permanganate (KMnO₄): High risk of ring cleavage and over-oxidation.

    • Chromic Acid (Jones Oxidation): The strongly acidic conditions can cause ring-opening in addition to oxidation.

    • Ozone (O₃): Ozonolysis will likely cleave the C=C bond within the isoxazole ring.

Q7: What about reducing agents? I want to perform a reaction on another part of the molecule.

A7: The isoxazole ring is generally stable to common hydride-based reducing agents.

  • Safe to Use: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are unlikely to affect the isoxazole ring under standard conditions.

  • Use with Caution: Catalytic hydrogenation (e.g., H₂/Pd-C) can be problematic. Under forcing conditions (high pressure/temperature), this method can cleave the N-O bond, leading to the reduction of the ring itself. If you must use catalytic hydrogenation, screen conditions carefully starting with low pressure and ambient temperature.

Part 3: Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental matrix, we recommend performing a forced degradation study.

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework to test stability against pH, heat, light, and oxidative stress.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol).

2. Stress Conditions Setup:

  • Control: Dilute the stock solution with your final mobile phase to a working concentration (e.g., 100 µg/mL). Analyze immediately (t=0).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the working concentration. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the working concentration. Incubate at 60°C for 4 hours.

  • Thermal Stress: Keep a solid sample and a solution sample at 80°C for 24 hours. Protect from light.

  • Oxidative Stress: Dilute the stock solution with a 3% H₂O₂ solution to the working concentration. Keep at room temperature for 8 hours, protected from light.

  • Photolytic Stress: Expose a solution sample to a calibrated UV light source (e.g., 254 nm) or intense direct sunlight for 24 hours. Run a parallel sample wrapped in foil as a dark control.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including the t=0 control, by a stability-indicating HPLC-UV method. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Use a Photo Diode Array (PDA) detector to check for peak purity and identify the formation of new chromophores.

  • If available, use LC-MS to identify the mass of any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

  • % Degradation = [1 - (Area_stressed / Area_control)] * 100

  • Characterize any major degradants (>1% peak area).

Stability_Workflow Experimental Workflow for Stability Assessment cluster_2 Prep Prepare 1 mg/mL Stock Solution Stress Aliquot and Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) Prep->Stress Control Prepare Control Sample (t=0) Prep->Control Incubate Incubate for Defined Period Stress->Incubate Analyze Analyze All Samples via HPLC-UV/MS Control->Analyze Neutralize Neutralize pH-Stressed Samples Incubate->Neutralize (if applicable) Neutralize->Analyze Data Calculate % Degradation & Identify Products Analyze->Data

Fig 3: Experimental Workflow for Stability Assessment

References

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.

  • Journal of Advanced Pharmaceutical Technology & Research. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.

  • Wikipedia. (n.d.). Isoxazole. Wikimedia Foundation.

  • ACS Chemical Biology. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC.

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

  • Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature.

  • Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC.

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.

  • Labsolu. (n.d.). This compound.

  • Journal of Pharmaceutical Sciences. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.

  • Molecules. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH.

  • PubChem. (n.d.). (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. National Center for Biotechnology Information.

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.

  • Chemical Review and Letters. (2022). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution.

  • ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.

  • Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes.

  • Jilin Jintai Chemical Glass Co., Ltd. (n.d.). This compound.

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

  • Chemical Synthesis Database. (2024). (3-methoxy-5-isothiazolyl)methanol.

  • Journal of Bacteriology. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. NIH.

  • ResearchGate. (2023). Synthesis of Fused Isoxazoles: A Comprehensive Review.

  • ResearchGate. (2014). Radiolytic degradation of methoxychlor in methanol and monitoring of radiolytic products by HPLC and GC-MS.

  • Frontiers in Bioengineering and Biotechnology. (2021). Evaluation of Heterologous Biosynthetic Pathways for Methanol-Based 5-Aminovalerate Production by Thermophilic Bacillus methanolicus. NIH.

  • Life Chemicals. (2021). Functionalized Isoxazoles to Augment Your Building Block Collection.

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol.

  • Santa Cruz Biotechnology. (n.d.). 3-Methoxy-3-methyl-1-butanol.

  • PubChemLite. (n.d.). (2-methoxy-1,3-oxazol-5-yl)methanol.

  • Scientific Reports. (2024). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. NIH.

  • Lirias. (n.d.). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods.

Sources

Technical Support Center: Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We understand that synthesizing functionalized isoxazoles can present unique challenges, particularly concerning the stability of the heterocyclic core under common reaction conditions.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common side reactions and pitfalls encountered during the synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Overall Synthetic Workflow

The synthesis of this compound is typically approached in a two-stage process. First, the isoxazole core is constructed and functionalized to yield an ester precursor, Methyl 3-methoxyisoxazole-5-carboxylate. This is followed by the selective reduction of the ester to the desired primary alcohol. Each stage presents distinct challenges that must be carefully managed.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ester Reduction cluster_2 Common Pitfalls A Methyl 3-hydroxy- isoxazole-5-carboxylate B Methyl 3-methoxy- isoxazole-5-carboxylate A->B  Methylation (e.g., CH3I, K2CO3)   P1 Incomplete Methylation A->P1 C This compound B->C  Reduction (e.g., LiAlH4)   P2 Isoxazole Ring Opening B->P2

Caption: General synthetic route and potential side reactions.

Frequently Asked Questions (FAQs)

Part 1: Precursor Synthesis & Stability

Question 1: My methylation of Methyl 3-hydroxyisoxazole-5-carboxylate to the methoxy derivative is sluggish and incomplete. How can I improve this transformation?

Answer: This is a common issue often related to the choice of base and solvent. The hydroxyl group at the 3-position of the isoxazole ring has a pKa that requires a sufficiently strong base for complete deprotonation, which is necessary for the subsequent Williamson ether synthesis.

  • Causality: Potassium carbonate (K₂CO₃) is a frequently used base, but its efficacy is highly dependent on the solvent. In a solvent like DMF, K₂CO₃ provides a good balance of basicity and solubility for this reaction.[1] If you are using a less polar solvent, the deprotonation may be incomplete, leading to low conversion.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF or acetonitrile. DMF is often preferred as it helps to solubilize the potassium salt of the hydroxyisoxazole.[1]

    • Base Strength: If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH). However, exercise caution as NaH can increase the risk of side reactions if not handled under strictly anhydrous conditions.

    • Temperature Control: The initial deprotonation is often performed at 0 °C to control reactivity, followed by allowing the reaction to warm to room temperature for the methylation step.[1] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may drive it to completion, but monitor for potential degradation.

    • Reagent Stoichiometry: Use a slight excess of both the base (e.g., 1.5 eq) and the methylating agent (e.g., methyl iodide, 1.5 eq) to ensure the reaction goes to completion.[1]

ParameterRecommendationRationale
Solvent DMFExcellent solubility for reactants and intermediates.
Base K₂CO₃ (1.5 eq)Sufficiently basic for deprotonation without being overly harsh.[1]
Reagent Methyl Iodide (1.5 eq)Highly reactive methylating agent.
Temperature 0 °C to Room TempBalances reaction rate with control over exotherms.
Part 2: Overcoming Side Reactions in the Ester Reduction

Question 2: I'm attempting to reduce Methyl 3-methoxyisoxazole-5-carboxylate with Lithium Aluminum Hydride (LiAlH₄), but my yield is very low and the NMR shows a complex mixture of byproducts. What is the most likely cause?

Answer: The most probable cause is the reductive cleavage of the isoxazole ring. The N-O bond in the isoxazole core is inherently weak and susceptible to cleavage under harsh reductive conditions, such as those employed with LiAlH₄.[2][3][4] While LiAlH₄ is a powerful and efficient reagent for reducing esters to primary alcohols, its high reactivity can be non-selective.[5][6][7]

Electron capture by the isoxazole ring can trigger the dissociation of the weak N-O bond, leading to a ring-opened intermediate.[3][4] This intermediate can then undergo further reactions, leading to the complex mixture you are observing.

G Start Low Yield in Reduction Step CheckRing Analyze Crude NMR for Loss of Aromatic Signals & Appearance of Aliphatic Byproducts Start->CheckRing Decision Ring Opening Evident? CheckRing->Decision YesPath Switch to Milder Reducing Agent (e.g., DIBAL-H, NaBH4/LiCl) Decision->YesPath  Yes   NoPath Optimize LiAlH4 Conditions (Low Temp, Inverse Addition) or Check Starting Material Purity Decision->NoPath  No  

Caption: Troubleshooting workflow for the ester reduction step.

Question 3: How can I modify my LiAlH₄ protocol to minimize ring opening, or what alternative reagents should I consider?

Answer: While challenging, it is sometimes possible to use LiAlH₄ successfully by carefully controlling the reaction conditions. However, switching to a milder, more selective reducing agent is often the most robust solution.

Option A: Optimizing the LiAlH₄ Protocol

The key is to minimize the exposure of the isoxazole ring to the full reactivity of the hydride.

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C). At these temperatures, the reduction of the ester is still possible, but the side reaction of ring cleavage may be kinetically disfavored.

  • Inverse Addition: Instead of adding the LiAlH₄ solution to your ester, try adding your ester solution dropwise to the LiAlH₄ slurry at low temperature. This maintains a low concentration of the substrate in the presence of excess hydride, which can sometimes favor the desired reaction pathway.

  • Careful Work-up: A violent quench can generate localized heat and harsh pH changes. A Fieser work-up (sequential addition of water, then 15% NaOH, then more water) is often a controlled method for quenching LiAlH₄ reactions.

Option B: Using Milder Reducing Agents

This is the highly recommended approach for substrates with sensitive functional groups.

ReagentConditionsAdvantagesDisadvantages
DIBAL-H Anhydrous Toluene or DCM, -78 °CExcellent selectivity. Can often reduce esters to alcohols without affecting the isoxazole ring.[8]Stoichiometry is critical; excess DIBAL-H can still cause issues. Can sometimes stop at the aldehyde.
NaBH₄ / LiCl Anhydrous THF/EtOHSodium borohydride alone is typically too weak to reduce esters.[7] The addition of a Lewis acid like LiCl activates the ester carbonyl, allowing for reduction under milder conditions than LiAlH₄.May require elevated temperatures or longer reaction times compared to LiAlH₄.
LiBH₄ Anhydrous THF, 0 °C to RTMore reactive than NaBH₄ and can reduce esters, but generally less reactive and more selective than LiAlH₄.[8]Still a powerful reducing agent that requires careful handling and anhydrous conditions.

Our Recommendation: Start with DIBAL-H at -78 °C . It offers the best combination of reactivity and selectivity for this specific transformation. Monitor the reaction carefully by TLC or LC-MS to avoid over-reaction or prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate (Precursor) (Adapted from Melikian et al., 1992)[1]

  • To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 14-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the mixture into an ice-cold aqueous solution of dilute HCl (e.g., 0.5 M).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired methoxy-isoxazole ester.

Protocol 2: Optimized Reduction using DIBAL-H

  • Dissolve Methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous toluene or DCM in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (typically 1.0 M in hexanes, 2.2-2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (quench a small aliquot with methanol before spotting).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours to overnight).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by silica gel column chromatography.

References

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 853–856. [Link]

  • PrepChem. Synthesis of 3-[5-(2-chloro-4-methoxyphenoxy)pentyl]-5-methylisoxazole. [Link]

  • Reisman, S. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Zhu, L., et al. (2021). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 125(1), 317–326. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Zhu, L., et al. (2021). Diradical Interactions in Ring-Open Isoxazole. PubMed, National Center for Biotechnology Information. [Link]

  • O'Connor, M. J., et al. (2019). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 21(15), 6048–6052. [Link]

  • Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, (S), 428-429. [Link]

  • Wikipedia. Isoxazole. [Link]

  • My Science Tutorial. (2024). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. YouTube. [Link]

  • Wenkert, E., & Han, A. (1987). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Heterocycles, 26(12), 3095. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

Sources

Technical Support Center: Optimization of (3-Methoxy-1,2-oxazol-5-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (3-Methoxy-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The inherent reactivity of the hydroxymethyl group, coupled with the specific electronic nature and stability of the 3-methoxyisoxazole core, presents unique opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and reactivity of this compound.

Q1: What are the primary stability concerns for the this compound core during derivatization?

A1: The isoxazole ring's N-O bond is the principal site of instability. This bond is susceptible to cleavage under several conditions, which can lead to ring-opening and the formation of complex byproducts.[1][2] Key conditions to control are:

  • Strongly Basic Conditions: While many derivatizations require a base, strong bases (e.g., alkoxides, organolithiums) can promote ring-opening, especially at elevated temperatures.[2]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd), a common method for deprotection, can readily cleave the N-O bond.[1] Alternative strategies should be considered if other functional groups require reduction.

  • Transition Metals: Certain transition metals, beyond those used for standard coupling, may catalyze ring cleavage.[1][2] Careful screening of catalysts is advised.

Q2: Which derivatization strategies are most common for the primary alcohol of this compound?

A2: The primary alcohol at the C5 position is readily derivatized using standard organic transformations. The most common and effective strategies include:

  • Esterification: Reaction with acyl halides, anhydrides, or carboxylic acids (under coupling conditions like DCC/DMAP or EDC/HOBt) to form esters.

  • Etherification: Williamson ether synthesis using an alkyl halide under basic conditions is a standard approach. Other methods include Mitsunobu reactions for more complex alcohols.

  • Carbonate and Carbamate Formation: Reaction with chloroformates or isocyanates, respectively, to yield corresponding carbonates and carbamates, which are important motifs in medicinal chemistry.

Q3: How does the 3-methoxy group influence the reactivity of the molecule?

A3: The methoxy group at the C3 position is an electron-donating group. This influences the isoxazole ring's electronic properties but generally does not interfere directly with reactions at the C5-methanol. Its primary impact is on the overall stability and electronic character of the heterocyclic core, which can subtly affect reaction kinetics compared to isoxazoles with electron-withdrawing groups.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide is structured by common problems encountered in the lab. Each problem is followed by a decision-making workflow and detailed solutions.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you see a low conversion of your starting material or no desired product at all.

Initial Troubleshooting Logic

G start Low or No Yield Observed check_sm Verify Starting Material (Purity, Stability) start->check_sm sm_ok Starting Material OK check_sm->sm_ok No Issue sm_bad Degraded SM: - Re-purify or re-synthesize - Check storage conditions check_sm->sm_bad Issue Found check_reagents Assess Reagent Quality (Anhydrous? Active?) reagents_ok Reagents OK check_reagents->reagents_ok No Issue reagents_bad Poor Reagents: - Use fresh/anhydrous reagents - Titrate if necessary check_reagents->reagents_bad Issue Found check_conditions Evaluate Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok No Issue conditions_bad Suboptimal Conditions: - Optimize Temp/Time - Ensure inert atmosphere check_conditions->conditions_bad Issue Found sm_ok->check_reagents reagents_ok->check_conditions optimize Systematically Optimize Parameters (See Table 1 & Protocols) conditions_ok->optimize

Caption: Decision tree for troubleshooting low reaction yields.

Q: My esterification/etherification reaction shows very low conversion. What should I do?

A: Low conversion is typically due to insufficient reactivity or suboptimal conditions. Let's break down the potential causes and solutions.

Causality & Solutions:

  • Insufficiently Activated Reagents:

    • Esterification: For reactions with carboxylic acids, the acid must be activated. If using a coupling agent like EDC, ensure it is fresh. For reactions with acyl halides, ensure the halide has not been hydrolyzed by atmospheric moisture.

    • Etherification (Williamson): The alcohol must be deprotonated to form the alkoxide. If you are using a mild base like K₂CO₃ and see low conversion, you may need a stronger base like NaH. The choice of base is critical and substrate-dependent.

  • Inappropriate Solvent or Temperature:

    • Solvent: The solvent must fully dissolve your starting materials. For polar substrates, solvents like DMF or DMSO might be necessary, but they can be difficult to remove. Aprotic solvents like THF or DCM are often good starting points.[3] The solvent polarity can also influence reaction rates.[4]

    • Temperature: Many derivatizations require heating to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to decomposition of the isoxazole ring.[6] We recommend starting at room temperature and gradually increasing the temperature (e.g., to 40-60 °C) while monitoring by TLC.

  • Stoichiometry:

    • Ensure you are using an appropriate excess of the derivatizing agent (e.g., 1.1 to 1.5 equivalents of the alkyl halide or acyl chloride). This can drive the reaction to completion, but a large excess may complicate purification.

Data Summary Table 1: Recommended Starting Conditions for Derivatization

Derivatization TypeReagent (eq.)Base (eq.)SolventTemperature (°C)Typical Time (h)Notes
Esterification Acyl Chloride (1.2)Pyridine or Et₃N (1.5)DCM / THF0 to RT2-6Perform at 0 °C if the acyl chloride is highly reactive.
Esterification Carboxylic Acid (1.1)EDC (1.5), DMAP (0.1)DCMRT12-24DMAP is a highly effective catalyst but can be difficult to remove.
Etherification Alkyl Halide (1.2)NaH (1.2)Anhydrous THF / DMF0 to 604-18Add NaH at 0 °C carefully. NaH is preferred for complete deprotonation.
Carbamate Formation Isocyanate (1.1)Et₃N (cat.)Toluene / THFRT to 806-12Reaction can be slow; heating is often required.
Problem 2: Significant Side Product Formation

Your reaction appears to work, but TLC or LC-MS analysis reveals multiple spots or peaks, indicating the formation of impurities.

Q: I'm seeing a major byproduct that I can't identify. What is the likely cause?

A: With the isoxazole core, the most probable side reaction is ring-opening, especially under basic conditions.[1][2]

Causality & Solutions:

  • Isoxazole Ring Cleavage:

    • Cause: As mentioned, strong bases or high temperatures can cleave the N-O bond.[2] This is particularly true in protic solvents.

    • Solution: Switch to a milder, non-nucleophilic base (e.g., from NaOMe to K₂CO₃ or an organic base like DBU). Run the reaction at the lowest possible temperature that still allows for reasonable conversion. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

  • Dimerization/Oligomerization:

    • Cause: If your derivatizing agent is bifunctional (e.g., a diacyl chloride), it can react with two molecules of the alcohol, leading to dimers.

    • Solution: Use a high dilution or add the bifunctional reagent slowly to the reaction mixture to favor the intramolecular reaction or limit oligomerization.

Workflow for Side Product Identification & Mitigation

G start Side Products Detected characterize Characterize Impurity (LC-MS, NMR) start->characterize is_ring_opened Is Mass Consistent with Ring Opening? characterize->is_ring_opened is_dimer Is Mass Consistent with Dimerization? is_ring_opened->is_dimer No solution_ring Mitigation: - Use milder base - Lower reaction temp - Use aprotic solvent is_ring_opened->solution_ring Yes solution_dimer Mitigation: - Use high dilution - Slow addition of reagent is_dimer->solution_dimer Yes other_impurity Consider Other Pathways: - Reagent decomposition - Reaction with solvent is_dimer->other_impurity No yes_ring YES no_ring NO yes_dimer YES no_dimer NO

Caption: Workflow for identifying and mitigating side products.

Problem 3: Difficulty in Product Isolation and Purification

The reaction is complete and clean, but you are struggling to isolate the pure product after workup.

Q: My product seems to be lost during the aqueous workup, or I can't separate it from the starting material via column chromatography. What are my options?

A: Isolation issues are common when the polarity of the product is close to that of the starting material or byproducts.

Causality & Solutions:

  • Product is Water-Soluble:

    • Cause: Small, polar derivatives can have significant solubility in the aqueous layer during extraction.

    • Solution: Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent like ethyl acetate or even a 9:1 DCM:IPA mixture. Alternatively, saturate the aqueous layer with NaCl (brine) to "salt out" the organic product, reducing its aqueous solubility.[7]

  • Poor Separation on Silica Gel:

    • Cause: The starting alcohol and the derivatized product may have very similar polarities, resulting in overlapping spots on TLC and poor separation during column chromatography.

    • Solution:

      • Solvent System Screening: Systematically screen different solvent systems for your column. Sometimes adding a small amount of a third solvent (e.g., 1% methanol or triethylamine in a hexanes/ethyl acetate mixture) can drastically improve separation.[1]

      • Alternative Stationary Phases: If silica is ineffective, consider using neutral or basic alumina, or even reverse-phase (C18) silica for highly polar compounds.[1]

      • Crystallization: If your product is a solid, crystallization can be a far more effective purification method than chromatography.[1] Screen various solvent systems (e.g., ethyl acetate/hexanes, DCM/pentane, ethanol/water) to find one that yields high-purity crystals.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for common derivatizations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Esterification using an Acyl Chloride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) dropwise to the stirred solution.

  • Reagent Addition: Add the desired acyl chloride (1.2 eq.) dropwise. A precipitate of triethylammonium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Etherification using Williamson Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M). Cool the suspension to 0 °C.

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes after the addition is complete.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours (or heat to 40-60 °C if necessary). Monitor progress by TLC.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Joule, J. A. (2019). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Reddit r/Chempros. (2022). Isoxazole synthesis. Reddit. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]

  • ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

Sources

Troubleshooting spectroscopic analysis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional level of quality control is paramount in the fields of pharmaceutical research and drug development. The structural integrity of a molecule, such as (3-Methoxy-1,2-oxazol-5-yl)methanol, must be unequivocally confirmed to ensure its efficacy and safety. Spectroscopic analysis is the cornerstone of this verification process.

This technical support guide is designed for researchers, scientists, and drug development professionals who are engaged in the analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to effectively troubleshoot common and complex issues encountered during spectroscopic analysis. This guide is structured as a dynamic question-and-answer resource to directly address the challenges you may face in the laboratory.

Expected Spectroscopic Data for this compound

Before troubleshooting, a clear baseline of expected data is essential. The following tables summarize the predicted spectroscopic characteristics of pure this compound (C₅H₇NO₃, Molecular Weight: 129.12 g/mol [1]).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Methoxy (-OC H₃) ~3.9 (s, 3H) ~58 Chemical shifts for methoxy groups on heteroaromatic systems are typical in this region.
Methylene (-C H₂OH) ~4.8 (d, 2H) ~56 Proximity to the electronegative isoxazole ring and hydroxyl group causes a downfield shift. May show coupling to the -OH proton.
Isoxazole H4 (-C H=) ~6.3 (s, 1H) ~102 The sole proton on the isoxazole ring.
Hydroxyl (-OH ) Variable (br s, 1H) - Position is concentration and solvent-dependent. Disappears upon D₂O exchange.[2]
Isoxazole C5 - ~170 Carbon bearing the hydroxymethyl group.

| Isoxazole C3 | - | ~165 | Carbon bearing the methoxy group. |

Table 2: Key Infrared (IR) Absorption Frequencies

Vibration Wavenumber (cm⁻¹) Intensity/Shape Notes
O-H stretch 3200 - 3600 Strong, Broad The broadness is a classic indicator of hydrogen bonding in alcohols.[3][4]
sp² C-H stretch ~3100 Medium From the C-H bond on the isoxazole ring.[5]
sp³ C-H stretch 2850 - 3000 Medium From the methoxy and methylene groups.[5]
C=N stretch ~1615 Medium Characteristic of the isoxazole ring system.[6]
C-O stretch 1000 - 1300 Strong A combination of C-O stretches from the alcohol and the methoxy ether group.[7]

| N-O stretch | ~1150 | Medium-Strong | Characteristic of the isoxazole ring.[6] |

Table 3: Expected Mass Spectrometry (MS) Fragments (Electron Ionization)

m/z Proposed Fragment Notes
129 [M]⁺ Molecular ion peak.
112 [M - OH]⁺ Loss of a hydroxyl radical.
98 [M - CH₂OH]⁺ Loss of the hydroxymethyl radical.

| 70 | [C₃H₂NO]⁺ | Resulting from isoxazole ring cleavage after initial N-O bond fission.[8][9] |

General Troubleshooting FAQs

Question: My NMR spectrum shows more peaks than expected, but my TLC/LC-MS looks clean. What could be the issue?

Answer: This is a common scenario that can arise from several sources. Before assuming the presence of impurities, consider these possibilities:

  • Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate, dichloromethane, or methanol, can be notoriously difficult to remove completely and are often visible in ¹H NMR.[2]

    • Solution: Co-evaporate the sample with a solvent like dichloromethane to azeotropically remove traces of others, then dry under high vacuum for an extended period. Cross-reference any unexpected peaks with standard NMR solvent impurity charts.[10]

  • Water: A broad peak, often around 1.5-2.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆, is typically from residual water in the NMR solvent or sample.

    • Solution: Use fresh, high-quality deuterated solvent. If the sample itself may be wet, consider drying it over an anhydrous agent like Na₂SO₄ before dissolving or lyophilizing from a suitable solvent.

  • Rotational Isomers (Rotamers): If your molecule has restricted bond rotation, you might observe two or more distinct sets of peaks for a single compound.

    • Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are present, the increased rotational energy will cause the separate peaks to coalesce into a single, averaged set.[2]

start Unexpected Peaks in Spectrum check_purity Verify Purity (TLC, LC-MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure repurify Re-purify Sample (Column, Recrystallization) is_pure->repurify No check_solvent Check for Residual Solvent Peaks (Compare to solvent charts) is_pure->check_solvent Yes solvent_match Peaks Match Solvent? check_solvent->solvent_match remove_solvent Action: Dry Under High Vacuum Co-evaporate with DCM solvent_match->remove_solvent Yes check_rotamers Consider Rotamers (Restricted bond rotation) solvent_match->check_rotamers No run_vt_nmr Action: Run Variable Temperature (VT) NMR check_rotamers->run_vt_nmr peaks_coalesce Peaks Coalesce? run_vt_nmr->peaks_coalesce yes_rotamers Conclusion: Rotamers Present peaks_coalesce->yes_rotamers Yes unknown_impurity Conclusion: Unknown Impurity or Degradation Product Present peaks_coalesce->unknown_impurity No

Caption: General troubleshooting workflow for unexpected spectral data.

¹H and ¹³C NMR Spectroscopy Troubleshooting

Question: The -OH proton peak is either not visible or is very broad and difficult to integrate. How can I confirm its presence and assignment?

Answer: The hydroxyl proton is labile, meaning it can exchange with other acidic protons (like trace water) and its chemical shift is highly dependent on solvent, concentration, and temperature. This often leads to broadness or even its disappearance.

  • Definitive Test (D₂O Exchange): This is the gold standard for identifying exchangeable protons (-OH, -NH).

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30-60 seconds.

    • Re-acquire the spectrum.

    • Result: The hydroxyl proton will exchange with deuterium (H-O-R + D₂O ⇌ D-O-R + HOD). The original -OH peak will disappear or significantly decrease in intensity, and a new, often broad, HOD peak will appear (around 4.7 ppm in CDCl₃).[2]

Question: My peaks are broad and poorly resolved. What is causing this and how can I fix it?

Answer: Poor resolution can stem from several factors, from sample preparation to instrument settings.

  • Poor Shimming: The homogeneity of the magnetic field ("shimming") is critical for sharp peaks. Automated shimming routines are good, but sometimes manual adjustment is necessary for difficult samples.[11]

    • Solution: If you are unsure how to manually shim, consult the instrument manager. A good indicator of poor shimming is the distorted, asymmetric shape of the solvent peak.

  • Sample Concentration: A solution that is too concentrated can lead to viscosity-related peak broadening. A solution that is too dilute will result in a poor signal-to-noise ratio, making peaks appear broad and indistinct.

    • Solution: Aim for a concentration of 5-10 mg in 0.6 mL of solvent. If the signal is weak, increase the number of scans (NS) rather than the concentration.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron or copper) can cause severe peak broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite can sometimes remove the paramagnetic species.

Question: I see a singlet at ~3.4 ppm and another at ~4.8 ppm. I'm not sure which is my methoxy group and which is residual methanol from the synthesis.

Answer: This is an excellent question of structural elucidation. While the predicted shift for the molecule's methoxy group is ~3.9 ppm, solvent effects can alter this. Residual methanol typically appears as a singlet around 3.49 ppm in CDCl₃.[10][12] To definitively assign the peaks, a 2D NMR experiment is the most reliable method.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Expected Result: You will see a correlation from the protons of the -CH₂OH group (~4.8 ppm) to the isoxazole C5 carbon (~170 ppm). You will not see a correlation from the methanol singlet to any carbon on your molecule. Conversely, the protons of the OCH₃ group (~3.9 ppm) will show a correlation to the isoxazole C3 carbon (~165 ppm). This provides unambiguous assignment.

start Unknown Peak in ¹H NMR is_exchangeable Is it a broad singlet? start->is_exchangeable d2o_shake Perform D₂O Shake Test is_exchangeable->d2o_shake Yes check_solvent_impurity Compare to Solvent Impurity Tables is_exchangeable->check_solvent_impurity No peak_disappears Peak Disappears? d2o_shake->peak_disappears is_oh_nh Conclusion: Assign as -OH or -NH peak_disappears->is_oh_nh Yes peak_disappears->check_solvent_impurity No is_solvent Is it a known solvent peak? check_solvent_impurity->is_solvent is_solvent_conclusion Conclusion: Residual Solvent is_solvent->is_solvent_conclusion Yes run_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) is_solvent->run_2d_nmr No correlations Analyze Correlations run_2d_nmr->correlations assign_peak Assign Peak Based on Connectivity correlations->assign_peak impurity Conclusion: Likely an Impurity assign_peak->impurity No Logical Correlation

Caption: Decision workflow for identifying an unknown NMR peak.

Infrared (IR) Spectroscopy Troubleshooting

Question: I don't see the broad O-H peak I expect for the alcohol. Does this mean the functional group is absent?

Answer: Not necessarily. The absence of the classic, broad O-H stretch can be due to a few factors:

  • Very Dilute Sample: In a very dilute solution in a non-polar solvent (e.g., CCl₄), hydrogen bonding is minimized. This can cause the O-H stretch to appear as a much sharper, weaker peak around 3600 cm⁻¹.[4]

  • Sample Preparation: If you are running a KBr pellet, insufficient grinding or residual moisture can obscure the O-H region.

  • Instrument Background: An improper background scan can sometimes suppress or distort broad peaks.

    • Troubleshooting Workflow:

      • First, re-run the background and the sample.

      • If the issue persists, prepare the sample using a different method (e.g., as a thin film from a concentrated solution or in a solution cell).

      • Corroborate with NMR and MS data. If the ¹H NMR shows a D₂O-exchangeable proton and the mass spectrum is correct, the O-H group is almost certainly present.

Question: I see a strong, sharp peak around 1710 cm⁻¹. What is this?

Answer: A strong absorption in the 1650-1750 cm⁻¹ range is highly characteristic of a carbonyl (C=O) group.[5] This is not expected for this compound. Its presence strongly suggests an impurity, most likely a carboxylic acid or aldehyde, which could be a starting material or an over-oxidation byproduct.

  • Distinguishing the Impurity:

    • Carboxylic Acid: If the C=O peak is accompanied by a very broad "hairy beard" absorption that overlaps the C-H stretching region (from ~2500-3300 cm⁻¹), the impurity is a carboxylic acid.[4]

    • Aldehyde: If the C=O peak is present, look for two weak C-H stretching peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

    • Action: The presence of a carbonyl impurity necessitates re-purification of your compound.

Mass Spectrometry (MS) Troubleshooting

Question: I can't find the molecular ion peak at m/z 129. Why is it missing?

Answer: The molecular ion (M⁺) in electron ionization (EI) mass spectrometry can sometimes be unstable and fragment so rapidly that its peak is very weak or absent. Isoxazole rings, in particular, are known to undergo facile N-O bond cleavage, which can lead to a fragile molecular ion.[8][9]

  • Troubleshooting Steps:

    • Check for [M+H]⁺ or [M+Na]⁺: Look for peaks at m/z 130 or m/z 152. These correspond to adducts with protons or sodium ions, which are common and often more stable.

    • Use a Softer Ionization Technique: If available, re-analyze the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI). These are "softer" methods that impart less energy to the molecule, making the molecular ion (usually observed as [M+H]⁺) much more prominent.

    • Look for Characteristic Fragments: Even without the M⁺ peak, the presence of key fragments like m/z 98 (loss of CH₂OH) can provide strong evidence for the correct structure.

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the vial for 30 seconds to ensure complete dissolution.

  • Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the tube and wipe the exterior before inserting it into the spectrometer.

Protocol 2: FT-IR Sample Preparation (Thin Film Method)

  • Place 1-2 mg of the solid sample onto one salt plate (e.g., NaCl or KBr).

  • Add 1-2 drops of a volatile solvent (e.g., dichloromethane or chloroform) and briefly mix with a spatula tip to form a slurry.

  • Place a second salt plate on top and apply gentle pressure to spread the slurry into a thin, even film, ensuring no air bubbles are trapped.

  • Allow the solvent to fully evaporate in a fume hood. The plates should appear translucent.

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

References

  • Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1973). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 26(9), 1965-1974. URL: [Link]

  • Scite.ai analysis of "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles". URL: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for various syntheses showing typical NMR shifts for methoxyaryl compounds. URL: [Link]

  • ResearchGate. (n.d.). Request PDF: The infrared spectrum of isoxazole... URL: [Link]

  • Mass spectrometry of oxazoles. HETEROCYCLES, 14(6), 1980. URL: [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. URL: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. H. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). URL: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for various alcohol syntheses. URL: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole... URL: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. URL: [Link]

  • TutorChase. (n.d.). How can you identify an alcohol functional group using IR spectroscopy? URL: [Link]

  • PubChem. (n.d.). (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. URL: [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. URL: [Link]

  • Yaglioglu, H. G., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. URL: [Link]

  • University of Calgary. (n.d.). IR: alcohols. URL: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. URL: [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. URL: [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. URL: [Link]

  • PubChem. (n.d.). This compound. URL: [Link]

  • Esteves, A. P., & Carvalho, L. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. URL: [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives... URL: [Link]

  • SpectraBase. (n.d.). Methoxy-methanol - Optional[13C NMR]. URL: [Link]

  • SpectraBase. (n.d.). [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol - Optional[13C NMR]. URL: [Link]

  • SpectraBase. (n.d.). Methoxy-methanol - Optional[13C NMR]. URL: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. URL: [Link]

  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? URL: [Link]

  • Royal Society of Chemistry. (n.d.). Fiber-supported Fe(III) complex catalyst... URL: [Link]

  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. High-Resolution NMR Techniques in Organic Chemistry. URL: [Link]

  • NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. URL: [Link]

  • Chemical Review and Letters. (n.d.). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound... URL: [Link]

  • Chemical Synthesis Database. (n.d.). (3-methoxy-5-isothiazolyl)methanol. URL: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. URL: [Link]

  • PubChemLite. (n.d.). (3-methoxy-1,2-thiazol-5-yl)methanol. URL: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues... URL: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam... URL: [Link]

  • NIST WebBook. (n.d.). 3-Methoxyacetophenone. URL: [Link]

Sources

Preventing degradation of (3-Methoxy-1,2-oxazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methoxy-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic compound during storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

I. Understanding the Stability of this compound

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds. The stability of this molecule is influenced by three key structural features: the isoxazole ring, the methoxy group at the 3-position, and the methanol group at the 5-position. An understanding of the potential liabilities of these groups is crucial for preventing degradation.

The isoxazole ring, particularly due to its weak N-O bond, can be susceptible to cleavage under certain conditions, including exposure to UV light and basic pH.[1][2] The primary alcohol (methanol) group is prone to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid. Furthermore, like many organic molecules, it can be sensitive to high temperatures and moisture.

II. Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you may encounter, their probable causes, and corrective actions.

Issue 1: Appearance of New Impurities in HPLC/LC-MS Analysis After Storage

Symptom: You observe new peaks in your chromatogram that were not present in the initial analysis of the compound.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Isoxazole Ring: The isoxazole ring can undergo base-catalyzed hydrolysis.[2]

    • Investigation: Check the pH of your storage solvent. If the compound was stored in a solution, was it buffered to a neutral or slightly acidic pH? Exposure to basic conditions, even mild ones, can facilitate ring opening over time.

    • Corrective Action: If possible, store the compound as a dry solid. If a solution is necessary, use a neutral, aprotic, and dry solvent. For aqueous solutions, use a buffer with a pH below 7.

  • Oxidation of the Methanol Group: The primary alcohol is a potential site for oxidation, especially if exposed to air (oxygen) or oxidizing contaminants.

    • Investigation: Was the container properly sealed? Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)?

    • Corrective Action: Store the compound under an inert atmosphere to minimize contact with oxygen. Avoid contamination with oxidizing agents.

  • Photodegradation: Isoxazoles are known to be sensitive to UV light, which can cause the N-O bond to break and the ring to rearrange.[1]

    • Investigation: Was the compound stored in a clear or amber vial? Was it exposed to direct sunlight or fluorescent laboratory lighting for extended periods?

    • Corrective Action: Always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Issue 2: Change in Physical Appearance (e.g., Color Change, Clumping)

Symptom: The white or off-white solid has developed a yellowish tint, or the powder has become clumpy and difficult to handle.

Potential Causes & Troubleshooting Steps:

  • Moisture Absorption: The compound may be hygroscopic. Absorption of water can lead to clumping and can also accelerate hydrolytic degradation.

    • Investigation: Was the container sealed tightly? Was it stored in a desiccator?

    • Corrective Action: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent. If you need to handle the compound, do so in a dry environment (e.g., a glove box) if possible.

  • Thermal Decomposition: Although specific data for this compound is limited, high temperatures can cause decomposition of isoxazoles and alcohols.[3][4]

    • Investigation: What was the storage temperature? Was it exposed to temperature fluctuations or sources of heat?

    • Corrective Action: Store the compound at a consistently low temperature. Refrigeration (2-8 °C) is a good general practice for preserving the long-term stability of such compounds.[5]

III. Visualizing Degradation and Prevention Strategies

Potential Degradation Pathways

cluster_main This compound cluster_degradation Degradation Pathways Compound This compound (Stable) Hydrolysis Ring-Opened Products Compound->Hydrolysis  Base (OH⁻) / Moisture Oxidation Aldehyde/Carboxylic Acid Derivatives Compound->Oxidation  Oxygen / Oxidants Photodegradation Rearranged Isomers Compound->Photodegradation  UV Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

Start Degradation Suspected Check_Appearance Physical Appearance Changed? Start->Check_Appearance Check_Purity New Impurities in Analysis? Start->Check_Purity Check_Appearance->Check_Purity No Moisture_Heat Probable Cause: Moisture and/or Heat Check_Appearance->Moisture_Heat Yes Hydrolysis Probable Cause: Base-Catalyzed Hydrolysis Check_Purity->Hydrolysis Yes Oxidation Probable Cause: Oxidation Check_Purity->Oxidation Yes Photodegradation Probable Cause: Photodegradation Check_Purity->Photodegradation Yes Store_Dry_Cool Action: Store in Desiccator at 2-8°C Moisture_Heat->Store_Dry_Cool Store_Neutral_Aprotic Action: Use Neutral/Aprotic Solvent or Store as Solid Hydrolysis->Store_Neutral_Aprotic Store_Inert Action: Store Under Inert Atmosphere Oxidation->Store_Inert Store_Dark Action: Store in Amber Vial/Dark Photodegradation->Store_Dark

Caption: A decision-making flowchart for troubleshooting degradation issues.

IV. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect from heat, moisture, and light.[5] Storing under an inert atmosphere (argon or nitrogen) and in a desiccator is also highly recommended to prevent oxidation and hydrolysis.[6]

Q2: I need to make a stock solution. What is the best solvent to use for storage?

If a stock solution is necessary, choose a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh if possible. If you must store the solution, do so at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid aqueous solutions for long-term storage unless buffered at a neutral or slightly acidic pH and stored frozen.

Q3: Is this compound sensitive to acids?

Yes, the compound is likely sensitive to strong acids. An MSDS for a similar compound lists acids and acid chlorides as incompatible materials.[7] Strong acids could potentially hydrolyze the methoxy group or catalyze other degradation reactions.

Q4: How should I handle the compound during an experiment to minimize degradation?

When weighing and preparing solutions, work quickly and efficiently to minimize exposure to atmospheric moisture and light. Use clean spatulas and glassware to avoid contamination. If your experiment is lengthy, consider preparing fresh solutions from a solid stock rather than using a solution that has been at room temperature for an extended period.

V. Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential thermal degradation and hydrolytic reactions.[5]
Atmosphere Inert Gas (Argon, Nitrogen)To prevent oxidation of the primary alcohol group.
Light Protect from Light (Amber Vial)To prevent UV-induced photodegradation of the isoxazole ring.[1]
Moisture Store in a Dry Place/DesiccatorTo prevent moisture absorption and subsequent hydrolysis.[7]
pH (for solutions) Neutral to Slightly AcidicTo avoid base-catalyzed hydrolysis of the isoxazole ring.[2]
Container Tightly Sealed Glass VialTo prevent exposure to air and moisture.

VI. References

  • Capot Chemical. (2026, January 1). MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol. Retrieved from Capot Chemical website.

  • ChemScene. (2025, December 8). Safety Data Sheet. Retrieved from ChemScene website.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.

  • Wikipedia. (n.d.). Isoxazole. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Godavari Biorefineries Ltd. (2023, November 27). 3-METHOXY BUTANOL. Retrieved from Godavari Biorefineries Ltd. website.

  • PubChem. (n.d.). 3-Methoxy-1,2-propanediol. Retrieved January 17, 2026, from [Link]

  • Sigma-Aldrich. (2025, July 31). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... Retrieved January 17, 2026, from [Link]

  • Dagley, S., Chapman, P. J., & Gibson, D. T. (1965). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Biochemical Journal, 97(3), 643–650.

  • ResearchGate. (2025, August 6). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Retrieved from [Link]

  • ResearchGate. (2019, October 21). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]

  • D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37–40.

  • BenchChem. (2025). 5-Aminomethyl-3-methoxyisoxazole stability and storage issues. Retrieved from BenchChem website.

  • Purosolv. (2025, April 11). Proper Storage of Pharma-Grade Methanol: Best Practices. Retrieved from Purosolv website.

  • ResearchGate. (2025, August 6). Photodegradation of Methoxy Substituted Curcuminoids. Retrieved from [Link]

  • Staszewska-Krajewska, O., Matyjek, M., & Pazio, A. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4998.

  • ResearchGate. (2025, August 7). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved January 17, 2026, from [Link]

  • Barnard, J. A., & Hughes, H. W. D. (1970). Thermal decomposition of isopropanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 66, 1032-1039.

  • ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). 5-Aminomethyl-3-methoxyisoxazole stability and storage issues. Retrieved from BenchChem website.

Sources

Technical Support Center: Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this critical building block. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to identify, mitigate, and resolve common synthetic challenges, ensuring high purity and yield.

Introduction: The Challenge of Purity

This compound is a valuable heterocyclic intermediate in pharmaceutical research. Its synthesis, most commonly achieved via the reduction of a 5-carboxy ester precursor, appears straightforward but is often complicated by the formation of persistent impurities. These impurities can arise from incomplete reactions, side reactions, or degradation of the isoxazole ring itself. Achieving the high purity required for downstream applications necessitates a thorough understanding of the potential pitfalls and how to circumvent them. This guide is structured to address these issues head-on.

Troubleshooting Guide & FAQs

Question 1: My final product is contaminated with an aldehyde impurity, (3-methoxy-1,2-oxazol-5-yl)carbaldehyde. What causes this, and how can I prevent it?

Root Cause Analysis: The presence of the corresponding aldehyde is a classic sign of incomplete reduction. The reduction of a carboxylic ester to a primary alcohol with hydride reagents like Lithium aluminum hydride (LiAlH₄) proceeds through an aldehyde intermediate.[1][2] If the reaction conditions (time, temperature, or reagent stoichiometry) are insufficient, this intermediate can be isolated along with the final product. Because the aldehyde is more reactive than the starting ester, it is typically reduced quickly; however, factors like poor reagent solubility, low temperature, or insufficient hydride equivalents can lead to its accumulation.

Troubleshooting & Preventative Measures:

  • Reagent Stoichiometry: Ensure at least 1.5-2.0 molar equivalents of a powerful reducing agent like LiAlH₄ are used relative to the ester. The theoretical stoichiometry is lower, but practical applications require an excess to account for any moisture and to drive the reaction to completion.

  • Reaction Temperature: While initial addition of the reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, the mixture should be allowed to warm to room temperature and stirred for several hours to ensure the complete reduction of the intermediate aldehyde.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. The aldehyde will appear as a new spot, intermediate in polarity between the starting ester and the final alcohol product. The reaction should not be quenched until the starting material and aldehyde spots are no longer visible.

  • Alternative Reducing Agents: If controlling the reaction with LiAlH₄ proves difficult, consider using Diisobutylaluminium hydride (DIBAL-H). While often used to stop the reduction at the aldehyde stage at low temperatures (-78 °C), using it at room temperature or with a larger excess can effectively produce the alcohol while offering a different reactivity profile.[2]

Question 2: I'm observing a significant amount of unreacted starting material, methyl 3-methoxyisoxazole-5-carboxylate, even after extended reaction times. What's going wrong?

Root Cause Analysis: Recovery of starting material points to an inactive or insufficient reducing agent, or poor reaction setup. Hydride reducing agents, particularly LiAlH₄, are extremely sensitive to moisture and atmospheric oxygen. Contamination will quench the reagent, reducing the effective number of hydride equivalents available for the reduction.

Troubleshooting Workflow:

G start High SM Detected check_reagents Verify Reagent Quality (New bottle? Titrated?) start->check_reagents check_solvent Ensure Anhydrous Solvent (Freshly distilled THF/Ether?) start->check_solvent check_setup Check Reaction Setup (Dry glassware? Inert atmosphere?) start->check_setup rerun Re-run with Validated Reagents & Conditions check_reagents->rerun check_solvent->rerun check_setup->rerun

Caption: Troubleshooting workflow for unreacted starting material.

Detailed Solutions:

  • Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate older bottles to determine their active hydride content.

  • Solvent Purity: Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. Solvents from sure-seal systems are often sufficient, but older bottles should be tested for moisture.

  • Experimental Setup: Ensure all glassware is oven- or flame-dried immediately before use. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) from start to finish.

  • Reverse Addition: Instead of adding the hydride to the ester solution, consider adding the ester solution dropwise to a slurry of LiAlH₄ in THF. This maintains a constant excess of the reducing agent throughout the addition, which can help drive the reaction to completion.

Question 3: My final product appears unstable during aqueous workup or purification, showing new spots on TLC. Is the isoxazole ring degrading?

Root Cause Analysis: Yes, the isoxazole ring can be susceptible to degradation under certain conditions. While generally stable, the N-O bond is the weakest point of the heterocycle. Strong acidic or basic conditions, particularly at elevated temperatures, can catalyze ring-opening.[3][4] For some isoxazole derivatives, decomposition is noticeable even at a basic pH of 10.[4] The standard "Fieser" workup for a LiAlH₄ reaction involves the sequential addition of water and then a strong base (e.g., 15% NaOH), which can create a locally basic environment that may promote degradation.

Recommended Preventative Protocols:

  • pH Control: During workup and purification, maintain the pH in a neutral to slightly acidic range (pH 5-7). Oxazole and isoxazole rings generally exhibit better stability in this range.[3]

  • Temperature Management: Perform all workup and extraction steps at low temperatures (e.g., in an ice bath) to minimize the rate of potential degradation reactions.

  • Alternative Workup (Glauber's Salt): A gentler workup method involves quenching the reaction carefully with ethyl acetate, followed by the slow, portion-wise addition of solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) at 0 °C until a fine, white, filterable precipitate forms. This avoids strongly basic conditions.

Protocol: Gentle Workup using Sodium Sulfate Decahydrate
  • Cool the completed reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully add ethyl acetate to quench any unreacted LiAlH₄. (Caution: Exothermic reaction and gas evolution).

  • Once the initial quenching has subsided, begin adding small portions of solid Na₂SO₄·10H₂O. Monitor the reaction temperature to keep it below 20 °C.

  • Continue adding the hydrated salt until the grey slurry turns into a white, granular solid that can be easily stirred.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with additional ethyl acetate or THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Question 4: What are the best practices for purifying the final this compound product to >98% purity?

Root Cause Analysis: The primary impurities are typically the starting ester and the intermediate aldehyde, which have similar polarities to the desired alcohol. This can make purification by column chromatography challenging. The alcohol's hydroxyl group also leads to tailing on silica gel.

Purification Strategy:

  • Primary Purification - Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is most effective. Start with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to 40-50% Ethyl Acetate. This will elute the less polar ester first, followed by the aldehyde, and finally the desired alcohol.

    • Tailing Reduction: To minimize peak tailing of the alcohol, you can pre-treat the silica with triethylamine or add 0.5-1% triethylamine to the mobile phase. However, be mindful of the product's stability to base. A safer alternative is to add 1-2% methanol to the ethyl acetate/hexanes mobile phase in the later stages of elution.

  • Final Purification - Recrystallization:

    • If chromatography does not yield the desired purity, recrystallization is an excellent final step.

    • Recommended Solvent Systems: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is ideal. Dissolve the crude material in a minimal amount of the good solvent at an elevated temperature and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or freezer to maximize crystal formation.

Impurity NameLikely OriginRecommended Analytical Method
Methyl 3-methoxyisoxazole-5-carboxylateIncomplete reactionHPLC, GC-MS, ¹H NMR (ester methyl singlet ~3.9 ppm)
(3-methoxy-1,2-oxazol-5-yl)carbaldehydeIncomplete reductionHPLC, LC-MS, ¹H NMR (aldehyde proton singlet ~9.9 ppm)
Ring-opened degradation productsUnstable pH during workupLC-MS (look for masses corresponding to hydrolysis)
Starting materials from ring synthesisCarry-over from previous stepsHPLC, LC-MS

Caption: Common impurities and their detection methods.

Synthetic Pathway and Impurity Formation Overview

The following diagram illustrates the primary synthetic transformation and the points at which key impurities can form.

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurities SM Methyl 3-methoxy- isoxazole-5-carboxylate INT Aldehyde Intermediate SM->INT Reduction Step 1 (LiAlH4) IMP_SM Unreacted Starting Material SM->IMP_SM Incomplete Reaction PROD (3-Methoxy-1,2-oxazol-5-yl) methanol INT->PROD Reduction Step 2 (LiAlH4) IMP_INT Isolated Aldehyde INT->IMP_INT Incomplete Reduction IMP_DEG Degradation Products (Ring-Opened) PROD->IMP_DEG Harsh Workup (pH, Temp)

Caption: Key impurity formation points in the synthesis.

References
  • Chemical Review and Letters. (2021). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. Retrieved January 17, 2026, from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • ResearchGate. (2014). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2023). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • ACS Publications. (2001). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved January 17, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Methylisoxazole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 17, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). (3-methoxy-5-isothiazolyl)methanol. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2007). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved January 17, 2026, from [Link]

  • KITopen. (2022). Influence of impurities in H2 from different sources on the deactivation of methanol synthesis catalyst. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Construction of Isoxazole ring: An Overview. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2013146370A1 - Method for producing 3-alkoxy-3-methyl-1-butanol.
  • MDPI. (2018). Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Solubility of (3-Methoxy-1,2-oxazol-5-yl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with (3-Methoxy-1,2-oxazol-5-yl)methanol in biological assays. Our goal is to equip you with the expertise and methodologies to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide: Common Solubility Issues

Question 1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What's happening and how can I fix it?

Answer:

This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1][2] The rapid change in solvent polarity causes the compound to precipitate. Here’s a breakdown of the issue and how to resolve it:

Causality:

  • This compound , like many small organic molecules used in drug discovery, is hydrophobic.[3][4]

  • DMSO is an excellent solvent for a wide range of polar and non-polar compounds, but its concentration in cell-based assays must be kept low (typically <0.5-1%) to avoid cellular toxicity.[5][6]

  • When the DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically, exceeding the solubility limit of the compound in that mixed-solvent system.

Step-by-Step Mitigation Protocol:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, reverse the process. Add the stock solution dropwise to a larger volume of the vigorously stirring or vortexing aqueous buffer.[2] This rapid dispersion prevents the formation of localized high concentrations of the compound that can initiate precipitation.

  • Perform a Kinetic Solubility Assessment: Before conducting a large-scale experiment, it's prudent to determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing a serial dilution of your compound in the buffer and monitoring for turbidity or precipitation over time using a plate reader.[2]

  • Lower the Final Compound Concentration: It's possible that your target experimental concentration is simply above the compound's solubility limit in the final assay medium. Conduct a dose-response experiment to determine if a lower, non-precipitating concentration still elicits the desired biological activity.

  • Consider Alternative Solubilization Strategies: If simple dilution proves ineffective, more advanced techniques involving co-solvents or excipients may be necessary, as detailed in the FAQs below.

Experimental Workflow for Optimized Dilution

G cluster_prep Preparation cluster_dilution Optimized Dilution cluster_assay Assay stock Prepare High-Concentration DMSO Stock Solution add_stock Add DMSO Stock Dropwise to Buffer stock->add_stock Small Volume buffer Prepare Final Aqueous Assay Buffer vortex Vigorously Stir/Vortex Aqueous Buffer buffer->vortex Large Volume vortex->add_stock final_solution Homogeneous Final Working Solution add_stock->final_solution Rapid Dispersion run_assay Perform Biological Assay final_solution->run_assay

Caption: Optimized dilution workflow to prevent precipitation.

Question 2: My experimental results are inconsistent across different batches. Could this be related to the solubility of this compound?

Answer:

Yes, inconsistent results are a frequent consequence of poor compound solubility and stability in the assay medium.[2] If the compound is not fully dissolved or is precipitating during the experiment, the actual concentration exposed to the biological system will vary, leading to unreliable data.

Verification and Troubleshooting Steps:

  • Visual Confirmation: Meticulously examine the wells of your assay plates under a microscope. Look for any signs of crystalline precipitate, which can often be missed by the naked eye.

  • Fresh is Best: Always prepare fresh aqueous working solutions of this compound for each experiment. Some compounds can slowly precipitate out of solution over time, even when stored at 4°C.[2]

  • Vehicle Control is Crucial: Always include a vehicle control in your experiments. This control should contain the assay medium with the same final concentration of DMSO or any other co-solvents used. This ensures that any observed biological effects are directly attributable to the compound and not the solvent.[2]

  • Assess Compound Stability: In addition to solubility, consider the stability of the compound in your assay buffer. Factors like pH and the presence of certain enzymes can degrade the compound over the course of an experiment. While a full stability analysis is complex, being mindful of the buffer composition is a good first step.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is generally the recommended starting point. It is a powerful aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[1][7] Ethanol can also be considered, though it may not achieve the same high concentrations as DMSO for many organic compounds.[6]

Table 1: Common Solvents for Stock Solutions

SolventPropertiesTypical Stock ConcentrationConsiderations
DMSO Highly versatile, miscible with water.10-50 mMCan be toxic to cells at final concentrations >0.5-1%.[6] Hygroscopic (absorbs water from the air).
Ethanol Less toxic than DMSO for many cell types. Volatile.1-10 mMMay not dissolve all compounds as effectively as DMSO.[6]
Sterile Water For highly water-soluble compounds.VariesThis compound is expected to have low aqueous solubility.

For accurate stock solution preparation, always use high-quality measuring instruments and perform a quantitative transfer.[8][9][10]

Q2: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

Yes, using a co-solvent is a highly effective technique to enhance the solubility of poorly soluble drugs.[11] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.[12]

Commonly Used Co-solvents:

  • Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are often used to improve the solubility of nonpolar drugs.

  • Propylene Glycol: Another effective co-solvent for parenteral formulations due to its low toxicity.[11]

  • Glycerol: Can also be used to increase the solubility of certain compounds.

Implementation Strategy:

  • Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 100% PEG 400).

  • When preparing your final working solution, add the co-solvent stock to the aqueous buffer. The final concentration of the co-solvent should be carefully optimized to maximize compound solubility while minimizing any potential effects on the biological assay.

Q3: Would adjusting the pH of my assay buffer help to dissolve this compound?

Adjusting the pH can be a powerful tool for enhancing the solubility of ionizable compounds.[13][14] The solubility of weakly acidic or basic compounds is pH-dependent.[15][16]

Mechanism of Action:

  • For a weakly acidic compound: Increasing the pH (making it more basic) will deprotonate the compound, forming a more soluble salt.

  • For a weakly basic compound: Decreasing the pH (making it more acidic) will protonate the compound, also forming a more soluble salt.

Considerations for this compound:

The isoxazole ring system can have a weakly basic nitrogen atom. Therefore, slightly decreasing the pH of your buffer might increase its solubility. However, it is crucial to ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of enzymes or the health of cells.

Logical Flow for pH Adjustment Consideration

G start Is the compound ionizable? isoxazole This compound contains a potentially basic nitrogen in the isoxazole ring. start->isoxazole ph_effect Solubility may be pH-dependent. isoxazole->ph_effect test_ph Test solubility at slightly acidic pH (e.g., pH 6.0-7.0) ph_effect->test_ph check_assay Is the new pH compatible with the biological assay? test_ph->check_assay yes Yes check_assay->yes no No check_assay->no implement Implement pH-adjusted buffer. yes->implement alternative Consider alternative solubilization methods. no->alternative

Caption: Decision process for using pH to enhance solubility.

Q4: I've heard about using cyclodextrins. Is this a suitable method for this compound?

Cyclodextrins are an excellent and widely used option for enhancing the solubility of hydrophobic compounds.[17][18] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[][20]

How Cyclodextrins Work:

The hydrophobic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[18][] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions.[21]

Types of Cyclodextrins:

  • Beta-cyclodextrin (β-CD): A commonly used cyclodextrin.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for many pharmaceutical applications.[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative used to enhance the solubility of poorly soluble agents.[7]

Protocol for Using Cyclodextrins:

  • Preparation of the Complex: A common laboratory method is co-precipitation or kneading.[18][20] Dissolve the cyclodextrin in water, then add the this compound (potentially dissolved in a minimal amount of an organic solvent like ethanol).

  • Stirring and Equilibration: Stir the mixture for a specified period (often several hours to 24 hours) to allow for the formation of the inclusion complex.

  • Filtration and Use: The resulting solution, containing the solubilized complex, can then be used in your biological assays.

Q5: What about surfactants? Can they help with the solubility of my compound?

Yes, surfactants are another powerful tool for solubilizing poorly water-soluble drugs.[23][24] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[25][26]

Mechanism of Solubilization:

The hydrophobic core of the micelle can encapsulate poorly soluble compounds like this compound, while the hydrophilic shell of the micelle interacts with the water, effectively solubilizing the compound.[24][27]

Common Surfactants in Biological Assays:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants that are generally less harsh on biological systems than ionic surfactants.[24]

  • Poloxamers (e.g., Pluronic® F-68): Another class of non-ionic surfactants.

Important Considerations:

  • Surfactant Concentration: The concentration of the surfactant must be above its CMC to form micelles and effectively solubilize the compound.

  • Potential for Assay Interference: Surfactants can interact with proteins and cell membranes, so it is essential to run proper controls to ensure that the surfactant itself is not affecting your assay results.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(6), 1-10.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. (2018). Global Pharmaceutical Sciences Review, 3(1), 1-10.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1687.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(2), 73-81.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-14.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical Sciences Asia, 48(3), 193-205.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). International Journal of Molecular Sciences, 24(13), 10878.
  • Stock Solution: From Stock to Dilution: The Art of Prepar
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(21), 7413.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Considerations regarding use of solvents in in vitro cell based assays. (2023). Frontiers in Pharmacology, 14.
  • (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol AldrichCPR. (n.d.). Sigma-Aldrich.
  • {3-[2-(3-Methoxy-benzyloxy)-phenyl]-isoxazol-5-yl}-methanol. (n.d.). PubChem.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 637-646.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019). Journal of Pharmaceutical and Pharmaceutics, 6(2), 72-82.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). Current Pharmaceutical Design, 29(23), 1785-1801.
  • How Does pH Impact Ionic Compound Solubility?. (2023, December 20). YouTube.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Molecules, 28(22), 7586.
  • Technical Support Center: Enhancing Isocoumarin Solubility for Bioassays. (n.d.). BenchChem.
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023). ACS Omega, 8(49), 46830-46841.
  • Preparing Solutions. (2021, August 18). Chemistry LibreTexts.
  • Preparing Solutions. (2022, August 8). Chemistry LibreTexts.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). BenchChem.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences, 27(1), 138-150.
  • pH and Solubility. (2024, April 24). YouTube.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • This compound. (n.d.). PubChem.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2020). Molecules, 25(18), 4247.
  • (3-methoxy-5-isothiazolyl)methanol. (n.d.).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1081-1092.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18128.
  • A review of isoxazole biological activity and present synthetic techniques. (2023). GSC Biological and Pharmaceutical Sciences, 23(2), 1-15.
  • This compound. (n.d.). Jilin Jintai Chemical Glass Co., Ltd.
  • (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. (n.d.). PubChem.

Sources

Refinement of crystallization methods for (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of drug development and chemical synthesis is the ability to produce compounds in a highly pure, crystalline form. This guide serves as a technical support center for researchers working on the crystallization of (3-Methoxy-1,2-oxazol-5-yl)methanol, a key intermediate in various synthetic pathways.[1][2][3][4] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and refine your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence crystallization?

A1: Understanding the molecule's structure is paramount. This compound (Formula: C₅H₇NO₃, Molar Mass: 129.12 g/mol ) possesses several features that dictate its behavior in solution:

  • Polarity: The presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and the nitrogen and oxygen atoms in the isoxazole ring make it a polar molecule.[5] This suggests it will be more soluble in polar solvents.

  • Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor, and the oxygen and nitrogen atoms are hydrogen bond acceptors. This capacity for hydrogen bonding can influence solvent interactions and crystal lattice formation.[6]

  • Molecular Shape: The relatively flat isoxazole ring may promote stacking interactions within the crystal lattice.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] For a polar compound like this compound, a good starting point is polar solvents. A systematic approach is to test solubility in a range of solvents with varying polarities.[9]

Q3: What is a "mixed-solvent" system and when should I use it?

A3: A mixed-solvent system is used when no single solvent provides the ideal solubility profile.[10] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[10] You would dissolve the compound in a minimum amount of the hot "soluble solvent" and then slowly add the "insoluble solvent" until the solution becomes cloudy (the saturation point). This technique is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.[11]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[12] This is often because the solution is too concentrated or cools too quickly, leading to supersaturation in a temperature range where the compound is molten. Impurities can also lower the melting point of the mixture, exacerbating the issue.[13]

  • Solutions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves, then add more solvent (10-20% volume increase) to lower the saturation temperature.[13]

    • Slow Down Cooling: After dissolving, allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., placing it in a warm water bath that cools gradually) can help. Rapid cooling, such as placing a hot flask directly into an ice bath, often causes oiling.[8]

    • Change Solvents: Select a solvent with a lower boiling point. If the boiling point of the solvent is higher than the compound's melting point, oiling is very likely.[12]

Problem 2: No crystals form, even after the solution has cooled.

  • Causality: The solution may be supersaturated, a metastable state where the solute remains dissolved even though its concentration is above the normal saturation point.[7] Crystal formation requires an initial nucleation event, which may not occur spontaneously.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[14]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. The seed crystal acts as a template for further crystal growth.

    • Reduce the Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then attempt to cool it again.[13]

    • Cool to a Lower Temperature: Place the solution in an ice bath or a freezer to further decrease the solubility of the compound.[15]

Problem 3: The crystallization yields are very low.

  • Causality: A significant portion of your compound remains dissolved in the mother liquor after filtration. This can be due to several factors:

    • Using too much solvent during the initial dissolution step.[13]

    • Not cooling the solution to a low enough temperature.

    • Washing the collected crystals with a solvent that is not ice-cold, causing them to redissolve.[7]

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound.[10]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]

    • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by boiling off a portion of the solvent and then cool the remaining solution to obtain a second crop of crystals. Note that this crop may be less pure than the first.[10]

    • Use Ice-Cold Rinsing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to wash away impurities without dissolving the product.[14]

Experimental Protocols & Data

Protocol 1: Solvent Screening for this compound

This protocol helps identify a suitable single or mixed-solvent system.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (see Table 1) dropwise, vortexing after each addition. Record the solubility at room temperature. A good candidate will be sparingly soluble or insoluble.

  • Solvent Addition (Heating): If the compound is insoluble at room temperature, heat the test tube in a warm water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observation: A good solvent will show abundant crystal formation upon cooling. If no crystals form, the compound is likely too soluble. If it remains insoluble even when hot, it is not a suitable solvent.

Table 1: Common Solvents for Crystallization of Polar Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for highly polar compounds; high boiling point allows for a large solubility differential.[11]
Ethanol7824.5A versatile polar protic solvent. Often used in combination with water.[14]
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.[16]
Isopropanol8219.9Less polar than ethanol; good for compounds with intermediate polarity.
Acetone5620.7A polar aprotic solvent with a low boiling point; useful but its volatility can be a challenge.[6]
Ethyl Acetate776.0A moderately polar solvent; good for compounds that are too soluble in alcohols.
Acetonitrile8237.5A polar aprotic solvent, can be effective for a range of polar molecules.
Workflow for Single-Solvent Recrystallization

The following diagram illustrates the standard workflow for purifying a solid compound using a single solvent.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in Erlenmeyer flask B Add MINIMUM amount of boiling solvent to dissolve A->B Heat C Are insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes E Allow filtrate to cool SLOWLY to room temperature C->E No D->E F Cool further in an ice bath E->F Induces max precipitation G Collect crystals via vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals to constant weight H->I

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Logic Diagram

If initial attempts to crystallize fail, this logic diagram provides a systematic troubleshooting path.

G cluster_actions Troubleshooting Actions cluster_outcomes Outcomes Start Solution cooled, no crystals observed A Scratch inner wall of flask with glass rod Start->A B Add a seed crystal of pure compound A->B Fails Success Crystals Form A->Success Works C Concentrate solution (boil off some solvent) B->C Fails B->Success Works D Cool to lower temperature (e.g., freezer) C->D Retry cooling D->Success Works Failure Still no crystals or oiling out occurs D->Failure Fails

Caption: Decision-making process for inducing crystallization.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization1. (n.d.). Retrieved from California State University, Los Angeles, Department of Chemistry & Biochemistry.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Experiment 2: Recrystallization. (n.d.). Retrieved from University of Toronto, Department of Chemistry.
  • Recrystalliz
  • "I'm not getting a single crystal for organic compounds." (2012, September 11).
  • Advice for Crystalliz
  • Guide for crystallization. (n.d.).
  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • This compound. (n.d.). PubChem.
  • Synthesis and crystallization of iodonium 2,2,2-trifluoroacetate. (2023). National Institutes of Health.

  • Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. (2018).
  • Isoxazole. (n.d.). Wikipedia.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2015).
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Renewable Methanol Synthesis. (2019). ChemBioEng Reviews.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry.

Sources

Validation & Comparative

Comparing the reactivity of (3-Methoxy-1,2-oxazol-5-yl)methanol with other isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (3-Methoxy-1,2-oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth technical comparison of the reactivity of this compound with other isoxazole analogues. The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its role in numerous FDA-approved drugs and its utility as a versatile synthetic intermediate.[1][2] Understanding the influence of substituents on the isoxazole ring's reactivity is paramount for the rational design of novel therapeutics and efficient synthetic routes. This guide will dissect the electronic and steric effects of the 3-methoxy and 5-hydroxymethyl groups, offering a comparative analysis supported by established principles and experimental insights.

The unique structural feature of the isoxazole ring is the labile N-O bond, which imparts a susceptibility to ring-opening reactions under various conditions, a characteristic that is both a potential liability in terms of stability and a powerful tool for synthetic transformations.[3][4] The substituents at the 3- and 5-positions profoundly modulate the electron density and, consequently, the reactivity of the entire heterocyclic system.

Fundamental Reactivity of the Isoxazole Ring: A Synopsis

The isoxazole ring, an aromatic five-membered heterocycle, exhibits a rich and varied reactivity profile.[5] Its chemistry is largely dictated by the electronegativity of the nitrogen and oxygen atoms and the inherent weakness of the N-O bond. Key reactive sites include the C4 proton, which is susceptible to deprotonation, and the N-O bond, which can be cleaved under reductive or basic conditions.[3][4]

G Isoxazole Isoxazole Core NO_Cleavage N-O Bond Cleavage (Reductive/Basic Conditions) Isoxazole->NO_Cleavage Deprotonation C4-H Deprotonation (Base) Isoxazole->Deprotonation Electrophilic_Subst Electrophilic Substitution (at C4) Isoxazole->Electrophilic_Subst Nucleophilic_Subst Nucleophilic Substitution (Activated Systems) Isoxazole->Nucleophilic_Subst

Comparative Reactivity Analysis

This section compares the reactivity of this compound with three representative isoxazole analogues:

  • Unsubstituted Isoxazole: The baseline for isoxazole reactivity.

  • 3,5-Dimethylisoxazole: An example with electron-donating alkyl groups.

  • 3-Phenyl-5-nitroisoxazole: An example with an electron-withdrawing group.

N-O Bond Cleavage

The cleavage of the N-O bond is a hallmark of isoxazole chemistry, providing access to valuable β-amino enones and other acyclic intermediates.[3] This transformation is typically achieved under reductive conditions (e.g., catalytic hydrogenation) or through base-mediated ring opening.

Reductive Cleavage:

The 3-methoxy group in this compound, being an electron-donating group, is expected to increase the electron density of the isoxazole ring. This increased electron density generally makes the ring more resistant to reduction compared to an unsubstituted isoxazole. Conversely, the electron-withdrawing nitro group in 3-phenyl-5-nitroisoxazole would facilitate reduction.

Compound3-Substituent5-SubstituentExpected Relative Rate of Reductive N-O Cleavage
This compoundMethoxy (EDG)Hydroxymethyl (Neutral)Slower
Unsubstituted IsoxazoleHHBaseline
3,5-DimethylisoxazoleMethyl (EDG)Methyl (EDG)Slower
3-Phenyl-5-nitroisoxazolePhenyl (EWG)Nitro (Strong EWG)Faster

Base-Mediated Ring Opening:

Base-mediated ring opening is often initiated by the deprotonation of a C3 or C5 proton. In the case of 3-unsubstituted isoxazoles, this is a common reaction pathway. However, for 3-substituted isoxazoles like our target molecule, this pathway is blocked. Ring opening would likely proceed through nucleophilic attack at C5, which would be influenced by the electronic nature of the substituents. The electron-donating 3-methoxy group would slightly disfavor nucleophilic attack at C5 compared to an unsubstituted isoxazole.

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring typically occurs at the C4 position, which is generally the most electron-rich carbon.[6] The regioselectivity and rate of this reaction are heavily influenced by the substituents on the ring.

The 3-methoxy group in this compound is a strong activating group and is expected to direct electrophiles to the C4 position. The 5-hydroxymethyl group is weakly deactivating. Therefore, this compound is expected to be highly activated towards electrophilic substitution at C4, likely more so than 3,5-dimethylisoxazole. In contrast, 3-phenyl-5-nitroisoxazole would be strongly deactivated.

Compound3-Substituent5-SubstituentExpected Relative Rate of Electrophilic Substitution at C4
This compoundMethoxy (Strong EDG)Hydroxymethyl (Weak EWG)Fastest
Unsubstituted IsoxazoleHHBaseline
3,5-DimethylisoxazoleMethyl (EDG)Methyl (EDG)Faster
3-Phenyl-5-nitroisoxazolePhenyl (EWG)Nitro (Strong EWG)Slowest

G Start This compound Intermediate Wheland Intermediate (C4 attack) Start->Intermediate Electrophilic Attack Electrophile Electrophile (e.g., NBS, ICl) Electrophile->Intermediate Product 4-Substituted Product Intermediate->Product Deprotonation

Acidity of the C4-Proton

The acidity of the C4 proton is a crucial factor in the metalation and subsequent functionalization of the isoxazole ring. Electron-withdrawing groups on the ring increase the acidity of the C4 proton by stabilizing the resulting carbanion.

The 3-methoxy group in this compound is electron-donating, which would decrease the acidity of the C4 proton compared to unsubstituted isoxazole. The 5-hydroxymethyl group has a weak electron-withdrawing inductive effect, which would slightly increase the acidity. The net effect is likely a C4 proton that is less acidic than in unsubstituted isoxazole. In contrast, the nitro group in 3-phenyl-5-nitroisoxazole would significantly increase the acidity of the C4 proton.

Compound3-Substituent5-SubstituentExpected Relative pKa of C4-H
This compoundMethoxy (EDG)Hydroxymethyl (Weak EWG)Higher (Less Acidic)
Unsubstituted IsoxazoleHHBaseline
3,5-DimethylisoxazoleMethyl (EDG)Methyl (EDG)Higher (Less Acidic)
3-Phenyl-5-nitroisoxazolePhenyl (EWG)Nitro (Strong EWG)Lower (More Acidic)
Reactivity of the 5-Hydroxymethyl Group

The 5-hydroxymethyl group of this compound provides a handle for a variety of functional group transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a halomethyl group for subsequent nucleophilic substitution. The reactivity of this group is generally analogous to that of benzylic alcohols. The isoxazole ring, being electron-withdrawing overall, will slightly activate the hydroxymethyl group towards oxidation.

Experimental Protocols

The following protocols are representative examples for the synthesis and reaction of substituted isoxazoles and can be adapted for a direct comparative study of this compound and its analogues.

Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition[7]

This protocol illustrates a general method for synthesizing 3,5-disubstituted isoxazoles.

Step 1: Oximation of 4-methylbenzaldehyde

  • Dissolve 4-methylbenzaldehyde and hydroxylamine hydrochloride in pyridine.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate 4-methylbenzaldoxime.

Step 2: Cycloaddition with Propargyl Alcohol

  • In a two-necked flask, combine 4-methylbenzaldoxime (8 mmol), propargyl alcohol (2 mmol), and CCl4 (5 mL).

  • Add 5% NaOCl solution (12 mL) dropwise to the stirred mixture.

  • Stir the reaction mixture at 70°C for 48 hours.

  • After cooling, transfer the mixture to a separatory funnel and separate the organic phase.

  • Purify the product by crystallization to obtain (3-para-tolyl-isoxazol-5-yl)methanol.

G Aldehyde 4-Methylbenzaldehyde Oximation Hydroxylamine HCl, Pyridine Aldehyde->Oximation Oxime 4-Methylbenzaldoxime Oximation->Oxime Cycloaddition Propargyl Alcohol, NaOCl, CCl4, 70°C Oxime->Cycloaddition Product (3-para-tolyl-isoxazol-5-yl)methanol Cycloaddition->Product

Protocol 2: Reductive N-O Bond Cleavage (General Procedure)

This protocol can be used to compare the relative stability of different isoxazoles under reductive conditions.

  • Dissolve the isoxazole derivative (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as 10% Pd/C (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude β-amino enone.

  • Analyze the reaction time and yield to compare the reactivity of the different isoxazoles.

Conclusion

This compound presents a unique reactivity profile shaped by the interplay of its electron-donating 3-methoxy group and the versatile 5-hydroxymethyl functionality. Compared to other isoxazoles, it is expected to be highly reactive towards electrophilic substitution at the C4 position, while exhibiting increased stability towards reductive N-O bond cleavage. The hydroxymethyl group offers a valuable site for further synthetic modifications. A thorough understanding of these reactivity patterns is crucial for leveraging this and related isoxazoles in the design and synthesis of novel, biologically active compounds. Further quantitative kinetic studies would be invaluable in providing a more precise comparison and would be a welcome contribution to the field of heterocyclic chemistry.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • This compound. BOC Sciences.
  • N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025). The Journal of Organic Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Current Organic Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. BenchChem.
  • Reactions of 3(5)
  • How is isoxazole substituted
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2007). The Journal of Organic Chemistry.
  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. (2025). Chemistry – A European Journal.
  • Synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Course Hero.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). Molecules.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry.
  • Basicity of 2-phenyl-5-R-1,3,4-oxadiazoles. (2025). Russian Chemical Bulletin.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu.
  • pKa Data Compiled by R. Williams.
  • Synthesis, Acidity and Antioxidant Properties of Some Novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one Deriv
  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (2004). Molecules.
  • Regioselectivity in Electrophilic Arom
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • A comparison of regioselectivity in electrophilic aromatic substitution... (2019).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. (2024). ACS Earth and Space Chemistry.
  • Kinetics and mechanism of the reaction between 3-methylbenzenediazonium ions and catechol. (2025).

Sources

A Comparative Guide to the Biological Activity of (3-Methoxy-1,2-oxazol-5-yl)methanol and Structurally Related Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design.[4] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[1][3][5][6]

This guide provides a comparative analysis of the potential biological activity of (3-Methoxy-1,2-oxazol-5-yl)methanol , a simple substituted isoxazole, against well-established, structurally related pharmaceutical compounds. Due to the limited direct biological data on this specific molecule, we will infer its potential activities by examining two prominent FDA-approved drugs that share the core isoxazole ring:

  • Valdecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor, representing the anti-inflammatory class.

  • Teriflunomide : The active metabolite of Leflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), representing the immunomodulatory and anti-proliferative class.

By dissecting the mechanisms, structure-activity relationships (SAR), and experimental validation of these drugs, we can build a predictive framework for evaluating this compound and guide future research.

Comparative Analysis of Biological Activity and Mechanism of Action

The therapeutic utility of isoxazole derivatives is dictated by the nature and position of substituents on the core ring. These substitutions govern target specificity and potency.

Comparator 1: Valdecoxib - A Selective COX-2 Inhibitor

Valdecoxib is a diaryl-substituted isoxazole renowned for its selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.[2][5] Its mechanism provides a clear example of how the isoxazole scaffold can be tailored for high-affinity enzyme inhibition.

  • Mechanism of Action : The COX-2 enzyme converts arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. Valdecoxib's sulfonamide moiety (-SO2NH2) binds to a specific hydrophilic side pocket within the COX-2 active site, an interaction that is not possible with the more constricted COX-1 isoform, thus conferring its selectivity. The isoxazole ring serves as a central scaffold, correctly orienting the two phenyl rings for optimal interaction within the enzyme's active site.

Comparator 2: Teriflunomide - A DHODH Inhibitor

Teriflunomide, the active form of the antirheumatic drug Leflunomide, demonstrates a completely different therapeutic application for the isoxazole scaffold.[2][5]

  • Mechanism of Action : Teriflunomide is a non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[7] Rapidly proliferating cells, such as activated lymphocytes, are heavily dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, Teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest and exerting an immunomodulatory and anti-proliferative effect. The isoxazole ring in Teriflunomide undergoes ring-opening to form the active metabolite, which then binds to the ubiquinone binding channel of the DHODH enzyme.[7][8]

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory concentrations (IC50) for the comparator compounds against their respective targets, providing a benchmark for potency.

CompoundTarget EnzymeIC50 ValueBiological Effect
Valdecoxib Cyclooxygenase-2 (COX-2)~0.005 µMAnti-inflammatory
Valdecoxib Cyclooxygenase-1 (COX-1)~5 µM(Low activity)
Teriflunomide Dihydroorotate Dehydrogenase (DHODH)~12 µMImmunosuppressive, Anti-proliferative

Note: IC50 values are approximate and can vary based on specific assay conditions.

Mechanistic Signaling Pathways

Understanding the pathways in which our comparator drugs operate is crucial for designing relevant biological assays.

COX-2 Pathway and Prostaglandin Synthesis

The diagram below illustrates the inflammatory cascade involving arachidonic acid and the role of COX enzymes. Valdecoxib acts by blocking the conversion of arachidonic acid to Prostaglandin H2, thereby reducing the synthesis of pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever) PGH2->Prostaglandins_Inflammatory Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition

Caption: COX-2 pathway showing Valdecoxib's selective inhibition.

De Novo Pyrimidine Biosynthesis Pathway

The following diagram outlines the initial steps of pyrimidine synthesis and the critical role of DHODH, the target of Teriflunomide.

DHODH_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS Exits Mitochondrion Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Enters Mitochondrion Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition Precursors Glutamine + Aspartate + CO2 CAD CAD Enzyme Precursors->CAD CAD->Dihydroorotate UMP Uridine Monophosphate (UMP) UMPS->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA

Caption: De novo pyrimidine synthesis showing Teriflunomide's inhibition of DHODH.

Experimental Protocols for Activity Screening

To empirically determine the biological activity of a novel compound like this compound, robust and validated in vitro assays are required. Below are detailed protocols for assessing COX-2 and DHODH inhibition.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The conversion of arachidonic acid produces PGG2, and the subsequent reduction to PGH2 is coupled to the oxidation of a fluorogenic probe, allowing for a quantitative measure of enzyme activity.

Causality: A fluorometric assay is chosen for its high sensitivity, high-throughput capability, and avoidance of radioactive materials, making it a practical choice for initial screening campaigns.

Workflow Diagram:

Assay_Workflow Start Start Plate_Setup Prepare 96-well plate: - Blank (Buffer) - Positive Control (Enzyme) - Test Compound Wells Start->Plate_Setup Add_Components Add Assay Buffer, Hemin, and Fluorometric Probe to all wells Plate_Setup->Add_Components Add_Inhibitor Add Test Compound (e.g., this compound) or DMSO vehicle to wells Add_Components->Add_Inhibitor Pre_Incubate Pre-incubate plate at 37°C for 10 minutes Add_Inhibitor->Pre_Incubate Add_Enzyme Add purified human recombinant COX-2 enzyme Pre_Incubate->Add_Enzyme Initiate_Reaction Initiate reaction by adding Arachidonic Acid substrate Add_Enzyme->Initiate_Reaction Read_Plate Read fluorescence immediately (Ex/Em = 535/590 nm) kinetically for 5 min Initiate_Reaction->Read_Plate Analyze Calculate % Inhibition relative to Positive Control. Determine IC50. Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a fluorometric in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation : In a 96-well microplate, designate wells for blanks, positive controls (100% activity), and test compounds.

  • Reagent Addition : To each well, add 80 µL of Tris-HCl buffer (100 mM, pH 8.0) containing hemin and the fluorometric probe.

  • Inhibitor Addition : Add 10 µL of the test compound (e.g., this compound, serially diluted in DMSO) or DMSO vehicle (for positive controls) to the appropriate wells.

  • Enzyme Addition : Add 10 µL of purified, recombinant human COX-2 enzyme to all wells except the blank.

  • Pre-incubation : Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation : Start the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition : Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation: 535 nm, Emission: 590 nm) over 5-10 minutes.

  • Data Analysis : Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control and calculate the IC50 value using non-linear regression.

Protocol 2: In Vitro DHODH Inhibition Assay (Colorimetric)

This assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate.[9] Enzyme inhibition results in a decreased rate of DCIP reduction, which can be monitored spectrophotometrically.

Causality: This colorimetric method is robust, cost-effective, and directly measures enzyme turnover.[9] It is a standard method for characterizing DHODH inhibitors.[9]

Step-by-Step Methodology:

  • Plate Preparation : In a 96-well UV-transparent microplate, designate wells for blanks, positive controls, and test compounds.

  • Reagent Mix : Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.0), Triton X-100, Coenzyme Q10, and DCIP.

  • Inhibitor Addition : Add 10 µL of the test compound (serially diluted in DMSO) or DMSO vehicle to the appropriate wells.

  • Enzyme Addition : Add 10 µL of recombinant human DHODH to each well.

  • Pre-incubation : Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation : Start the reaction by adding 10 µL of the substrate, dihydroorotic acid, to all wells.

  • Data Acquisition : Immediately measure the decrease in absorbance at 600 nm over 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis : Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percent inhibition and calculate the IC50 value as described for the COX-2 assay.

Structure-Activity Relationship (SAR) Insights and Predictions

The biological activity of an isoxazole is critically dependent on its substituents. By comparing this compound to our reference compounds, we can hypothesize its potential.

  • This compound :

    • 3-position : A small methoxy group (-OCH3).

    • 5-position : A hydroxymethyl group (-CH2OH).

    • 4-position : Unsubstituted.

  • Valdecoxib :

    • 3-position : A phenyl group.

    • 5-position : A methyl group.

    • 4-position : A 4-sulfamoylphenyl group.

  • Teriflunomide :

    • 5-position : A methyl group.

    • 4-position : A carboxamide group linked to a trifluoromethylphenyl ring.

    • 3-position : Unsubstituted.

Analysis and Predictions:

  • COX-2 Inhibition Potential : The diaryl substitution pattern of Valdecoxib is critical for fitting into the large, hydrophobic active site of COX-2. The small, polar substituents on this compound make it a very poor structural match for a COX-2 inhibitor. It lacks the necessary bulky, hydrophobic groups to achieve high-affinity binding. Therefore, significant anti-inflammatory activity via COX-2 inhibition is unlikely .

  • DHODH Inhibition Potential : The active form of Teriflunomide requires the isoxazole ring to open, a process facilitated by its specific substitution pattern. The simple methoxy and hydroxymethyl groups on our target compound may not promote this necessary transformation or provide the key interactions within the DHODH ubiquinone binding site. Therefore, potent DHODH inhibition is also unlikely .

  • Other Potential Activities : While potent activity against these specific targets is improbable, the substitutions may confer other biological effects. The presence of methoxy groups on phenyl rings attached to isoxazoles has been shown to enhance antibacterial activity.[5] The simple, polar nature of this compound might make it a candidate for screening in antimicrobial or antifungal assays. It could also serve as a valuable fragment or starting material for the synthesis of more complex, bioactive derivatives.[1][3]

Conclusion and Future Directions

This guide establishes a framework for evaluating the biological potential of this compound. By comparing its structure to the highly optimized, FDA-approved drugs Valdecoxib and Teriflunomide, we can make informed predictions about its likely activity.

Our analysis suggests that this compound is unlikely to be a potent inhibitor of either COX-2 or DHODH due to a significant mismatch in its structure-activity relationship profile. However, the isoxazole scaffold is exceptionally versatile, and the true biological profile of this compound can only be determined through empirical testing.

Recommended next steps include:

  • Broad Spectrum Screening : Subject the compound to a wide panel of biological assays, including screens for antimicrobial, antifungal, and general cytotoxicity.

  • Fragment-Based Screening : Utilize the compound as a fragment in screening campaigns against a diverse set of protein targets to identify potential novel interactions.

  • Synthetic Modification : Use this compound as a chemical scaffold. The hydroxymethyl group at the 5-position is an excellent handle for synthetic elaboration, allowing for the creation of a library of derivatives with more drug-like properties that can be tested using the protocols outlined in this guide.

By pursuing these experimental avenues, researchers can fully characterize the biological profile of this compound and determine its value as either a bioactive molecule or a foundational tool for future drug discovery.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • A review of isoxazole biological activity and present synthetic techniques.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. American Chemical Society.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Europe PMC.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. BenchSci.
  • A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth.

Sources

Validating the structure of (3-Methoxy-1,2-oxazol-5-yl)methanol through independent methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The biological activity and therapeutic potential of a novel compound are intrinsically linked to its precise three-dimensional arrangement. This guide provides an in-depth comparison of independent analytical methods for the structural validation of (3-Methoxy-1,2-oxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in various drug molecules.[1][2][3][4] We will explore the causality behind the selection of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental protocols.

The Imperative of Orthogonal Structural Verification

Reliance on a single analytical technique for structural elucidation can be fraught with ambiguity. Each method interrogates a different physical property of the molecule, and only through the convergence of data from orthogonal techniques can a structure be assigned with the highest degree of confidence. For this compound, a relatively small and potentially novel entity, this multi-faceted approach is not just best practice; it is a necessity to build a robust data package for publication or regulatory submission.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity, allowing for a comprehensive mapping of the molecular framework.

Causality of Experimental Choices in NMR

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

  • ¹H NMR: This initial experiment provides information on the number of different types of protons, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR & DEPT: While ¹³C NMR identifies all unique carbon environments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, -90, and -135) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together fragments of the molecule.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached, providing definitive C-H bond information.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting molecular fragments and identifying quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound

Based on known chemical shift ranges for isoxazole derivatives and the effects of substituents, the following is a table of predicted NMR data.[6][7][8]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H4~6.2 - 6.5 (s, 1H)~100 - 105C3, C5
CH₂ (methanol)~4.6 - 4.9 (s, 2H)~55 - 60C5, C4
OCH₃~3.9 - 4.2 (s, 3H)~58 - 62C3
C3-~168 - 172 (quaternary)OCH₃ protons
C5-~160 - 165 (quaternary)CH₂ protons, H4
Experimental Protocol: NMR Data Acquisition

A step-by-step procedure for acquiring high-quality NMR data is critical for accurate structural elucidation.[9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is important to avoid overlapping signals with the analyte.[11]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp spectral lines.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C and DEPT Acquisition: Acquire a ¹³C spectrum and the series of DEPT experiments.

  • 2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments. These require longer acquisition times than 1D experiments.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the processed spectra to assign all proton and carbon signals and confirm the proposed structure.[5][12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dissolve Compound in Deuterated Solvent LockShim Lock & Shim Sample->LockShim H1 Acquire ¹H NMR LockShim->H1 C13 Acquire ¹³C & DEPT H1->C13 TwoD Acquire 2D Spectra (COSY, HSQC, HMBC) C13->TwoD Process Process Data (FT, Phasing) TwoD->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition.[14] Tandem mass spectrometry (MS/MS) provides information about the fragmentation of the molecule, which can be used to piece together its structure.[14]

Causality of Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13][14][15] Collision-induced dissociation (CID) is then used in a tandem mass spectrometer to induce fragmentation and generate a characteristic MS/MS spectrum.

Predicted Mass Spectral Data for this compound
Ion Predicted m/z Description
[M+H]⁺130.0499Protonated molecular ion (C₅H₈NO₃⁺)
Fragment 1112.0393Loss of H₂O (water) from the methanol group
Fragment 299.0315Loss of CH₂O (formaldehyde)
Fragment 371.0182Cleavage of the isoxazole ring

Note: The predicted m/z values are for the monoisotopic masses.

The fragmentation pattern can provide valuable clues about the structure. The loss of water is characteristic of an alcohol, while the other fragments can be rationalized by the cleavage of the isoxazole ring and the loss of small neutral molecules.[16][17][18][19][20]

Experimental Protocol: ESI-MS and MS/MS Analysis

A typical workflow for ESI-MS analysis involves the following steps:[14][15][21][22]

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions.

  • MS1 Analysis: The ions are guided into the mass analyzer, and a full scan MS spectrum is acquired to determine the m/z of the molecular ion.

  • MS/MS Analysis: The molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The accurate mass from the MS1 scan is used to determine the elemental composition. The fragmentation pattern from the MS/MS scan is interpreted to support the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Interpretation Sample Prepare Dilute Solution Infuse Infuse into ESI Source Sample->Infuse Ionize Generate Gas-Phase Ions Infuse->Ionize MS1 MS1: Detect Molecular Ion Ionize->MS1 CID MS/MS: Fragment Ion MS1->CID Analyze Analyze Fragment Ions CID->Analyze Formula Determine Elemental Formula Analyze->Formula Structure Confirm Structure Formula->Structure

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.[23][24][25] It allows for the precise determination of bond lengths, bond angles, and stereochemistry.

Causality of Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is growing a high-quality single crystal.[23][26][27] The choice of crystallization technique is highly empirical and often requires screening various solvents and conditions. For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective method.

Predicted Crystallographic Data

While predicting the exact crystal system and unit cell parameters is not feasible without experimental data, we can anticipate the formation of a molecular crystal with well-defined intramolecular bond lengths and angles consistent with an isoxazole ring, a methoxy group, and a methanol substituent. The data would provide unequivocal proof of the connectivity and conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction is as follows:[24][28][29]

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[26][27]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation and Visualization: The final structure is validated and visualized to provide a detailed three-dimensional model of the molecule.

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution cluster_final Final Structure Grow Grow Single Crystal Mount Mount Crystal Grow->Mount Diffract Collect Diffraction Data Mount->Diffract Process Process Data Diffract->Process Solve Solve & Refine Structure Process->Solve Validate Validate & Visualize 3D Structure Solve->Validate

Conclusion: A Triad of Corroborating Evidence

The structural validation of this compound, or any novel chemical entity, should not be a matter of conjecture. By employing a triad of independent and powerful analytical techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—researchers can build an unassailable case for the proposed structure. NMR provides the detailed connectivity map, MS confirms the elemental composition and offers fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure. Together, they form a self-validating system that upholds the principles of scientific integrity and provides the trustworthy data required for advancing drug discovery and development.

References

  • Rameshbabu, K., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, 6(4), 715-719. [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. [Link]

  • de Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(9), 1797-1811. [Link]

  • Joshi, K., Mahida, A., & Rathod, J. (2023). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry, 62, 237-243. [Link]

  • de Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(9), 1797-1811. [Link]

  • Single-crystal X-ray structure of compound 12. (n.d.). ResearchGate. [Link]

  • Aksenov, N. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14757-14770. [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2481. [Link]

  • Anjali, M. A., & S, A. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 12(4), 183-186. [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Wi, S., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5949-5953. [Link]

  • Wi, S., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

  • Hol, W. G. J. (1998). x Ray crystallography. Journal of Clinical Pathology, 51(10), 729-736. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2019). Science Arena Publications. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2019). ResearchGate. [Link]

  • (3-Methoxyphenyl) methanol, 3-methylbutyl ether. (n.d.). NIST WebBook. [Link]

  • Athanasopoulou, D., et al. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Lee, T. W. M., & Loke, Y. H. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 25(2), 111-120. [Link]

  • Welcome to the NMR tutorials - Analyzing NMR data. (n.d.). McGill University. [Link]

  • Practical approaches to the ESI-MS analysis of catalytic reactions. (n.d.). University of Victoria. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Basic Practical NMR Concepts. (n.d.). Michigan State University. [Link]

  • Tables For Organic Structure Analysis. (n.d.). [Link]

  • (3-Methoxyphenyl) methanol, ethyl ether. (n.d.). NIST WebBook. [Link]

  • Predicting likely fragments in a mass spectrum. (2023). YouTube. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). DASH (Harvard). [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). American Chemical Society. [Link]

  • Advancing the Prediction of MS/MS Spectra Using Machine Learning. (n.d.). OSTI.GOV. [Link]

  • 1-Butanol, 3-methoxy-. (n.d.). NIST WebBook. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • mass spectrometry of oxazoles. (n.d.). [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021). PMC. [Link]

  • CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2018). ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Strategies for (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Methoxy-1,2-oxazol-5-yl)methanol is a key heterocyclic building block of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a range of biologically active compounds. The strategic placement of a methoxy group at the 3-position and a hydroxymethyl group at the 5-position offers specific hydrogen bonding and polarity characteristics that are valuable in drug design. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. The discussion delves into the mechanistic underpinnings of each approach, offering detailed experimental protocols derived from analogous transformations reported in the literature.

  • Route 1: A convergent approach based on the [3+2] cycloaddition of a nitrile oxide with an alkyne.

  • Route 2: A linear approach involving the functional group manipulation of a pre-formed isoxazole ring.

Route 1: Convergent Synthesis via [3+2] Cycloaddition

This route is predicated on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole core.[1][2][3] The retrosynthetic analysis disconnects the target molecule into methoxyacetonitrile oxide and propargyl alcohol. The nitrile oxide is generated in situ from a suitable precursor, such as methoxyacetaldoxime.

Retrosynthetic Analysis (Route 1)

target This compound intermediate1 Methoxyacetonitrile Oxide + Propargyl Alcohol target->intermediate1 [3+2] Cycloaddition intermediate2 Methoxyacetaldoxime intermediate1->intermediate2 Oxidation start1 Methoxyacetonitrile intermediate2->start1 Hydroxylamine Reaction

Caption: Retrosynthetic approach for Route 1.

Experimental Protocol (Route 1)

Step 1a: Synthesis of Methoxyacetaldoxime from Methoxyacetonitrile

The synthesis of the aldoxime precursor is a critical first step. While the direct conversion of methoxyacetonitrile to the corresponding aldoxime is not explicitly detailed in the provided literature, a standard procedure would involve reaction with hydroxylamine.

  • Reaction Setup: To a solution of methoxyacetonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude methoxyacetaldoxime is purified by column chromatography on silica gel.

Step 1b: One-Pot Synthesis of this compound via [3+2] Cycloaddition

This one-pot procedure involves the in situ generation of methoxyacetonitrile oxide from the aldoxime, followed by its cycloaddition with propargyl alcohol. This strategy has been successfully employed for structurally similar isoxazoles.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve methoxyacetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The NCS facilitates the conversion of the aldoxime to the corresponding hydroximoyl chloride.

  • Cycloaddition: Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the dropwise addition of a base, such as triethylamine (1.5 eq), at 0 °C. The base promotes the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkyne.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Workflow Diagram (Route 1)

cluster_reagents A Methoxyacetonitrile B Methoxyacetaldoxime A->B reagent1 Hydroxylamine C This compound B->C reagent2 1. NCS 2. Propargyl Alcohol, Et3N

Caption: Synthetic workflow for Route 1.

Route 2: Linear Synthesis via Post-Modification of an Isoxazole Core

This strategy involves the initial synthesis of a functionalized isoxazole, followed by sequential chemical modifications to install the desired methoxy and hydroxymethyl groups. A highly attractive starting material for this route is methyl 3-hydroxyisoxazole-5-carboxylate, which is commercially available or can be synthesized.[6][7]

Retrosynthetic Analysis (Route 2)

target This compound intermediate1 Methyl (3-methoxy-1,2-oxazol-5-yl)carboxylate target->intermediate1 Reduction intermediate2 Methyl 3-hydroxyisoxazole-5-carboxylate intermediate1->intermediate2 O-Methylation

Caption: Retrosynthetic approach for Route 2.

Experimental Protocol (Route 2)

Step 2a: O-Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate

The selective O-methylation of the 3-hydroxy group is a key transformation. Care must be taken to choose conditions that favor O-alkylation over N-alkylation.

  • Reaction Setup: Dissolve methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Base Treatment: Add a suitable base, such as potassium carbonate (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to form the corresponding alkoxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude methyl (3-methoxy-1,2-oxazol-5-yl)carboxylate is purified by column chromatography.

Step 2b: Reduction of the Ester to the Alcohol

The final step is the reduction of the methyl ester at the 5-position to the primary alcohol.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl (3-methoxy-1,2-oxazol-5-yl)carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure, and purify the residue by silica gel column chromatography to obtain this compound.

Workflow Diagram (Route 2)

cluster_reagents A Methyl 3-hydroxyisoxazole-5-carboxylate B Methyl (3-methoxy-1,2-oxazol-5-yl)carboxylate A->B reagent1 MeI, K2CO3 C This compound B->C reagent2 LiAlH4

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: [3+2] CycloadditionRoute 2: Post-Modification
Number of Steps 2 (from methoxyacetonitrile)2 (from methyl 3-hydroxyisoxazole-5-carboxylate)
Starting Materials Methoxyacetonitrile, propargyl alcoholMethyl 3-hydroxyisoxazole-5-carboxylate
Availability of Starting Materials Methoxyacetonitrile and propargyl alcohol are commercially available.[8][9][10]Methyl 3-hydroxyisoxazole-5-carboxylate is commercially available, though potentially more expensive.[6][7]
Key Reactions 1,3-dipolar cycloadditionO-methylation, ester reduction
Potential Challenges - Stability and handling of methoxyacetaldoxime. - Control of regioselectivity in the cycloaddition (though generally high for terminal alkynes).- Achieving selective O-methylation over N-methylation. - Use of hazardous reagents like LiAlH₄.
Scalability The one-pot nature of the cycloaddition is advantageous for scalability.Standard, scalable reactions, but requires careful handling of LiAlH₄ on a large scale.
Estimated Overall Yield Moderate to good, dependent on the efficiency of the one-pot cycloaddition.Good to high, as the individual transformations are typically high-yielding.

Conclusion

Both Route 1 and Route 2 present viable and robust strategies for the synthesis of this compound.

Route 1 offers a convergent and elegant approach, constructing the core heterocycle in a single, one-pot transformation from readily available precursors. Its efficiency will largely depend on the successful generation and trapping of the methoxyacetonitrile oxide intermediate. This route may be preferable for rapid access to the target molecule and for the synthesis of analogues by varying the alkyne component.

Route 2 provides a more traditional, linear synthesis that relies on well-understood functional group interconversions on a pre-existing isoxazole scaffold. While potentially involving more straightforward and predictable individual steps, the key challenge lies in achieving selective O-methylation. This route might be favored when the starting isoxazole is readily accessible and when precise control over each transformation is desired.

The choice between these two routes will ultimately depend on the specific requirements of the research, including the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's expertise with the key chemical transformations.

References

  • Organic Syntheses Procedure. Methoxyacetonitrile. Available at: [Link].

  • Google Patents. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. Available at: [Link].

  • PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. Available at: [Link].

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Shen, C., Zhang, Y., Gan, Y., Zhao, T., & Gu, Q. (2011). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4), 264-267.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link].

  • Organic Syntheses Procedure. 4. Available at: [Link].

  • Organic Syntheses Procedure. 3. Available at: [Link].

  • Bume, D. D., et al. (2007). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron Letters, 48(27), 4737-4739.
  • ChemSynthesis. methyl 3-hydroxy-5-isoxazolecarboxylate. Available at: [Link].

  • Bentham Science. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Available at: [Link].

  • Acmec Biochemical. Methoxyacetonitrile. Available at: [Link].

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of isoxazoles via electrophilic cyclization. Organic Letters, 7(23), 5203–5205.
  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link].

  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(10), 1435.
  • ChemSynthesis. oxazol-2-yl-oxazol-5-yl-methanol. Available at: [Link].

  • PrepChem.com. Synthesis of methoxy acetonitrile carbonate. Available at: [Link].

  • Master Organic Chemistry. Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Available at: [Link].

  • Chemsrc. Methoxyacetonitrile. Available at: [Link].

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link].

Sources

Performance Benchmarking of (3-Methoxy-1,2-oxazol-5-yl)methanol-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and selective catalysts is a perpetual endeavor. This guide delves into the untapped potential of catalysts derived from (3-Methoxy-1,2-oxazol-5-yl)methanol. While direct experimental data on this specific catalytic system is nascent, this document provides a comprehensive comparative analysis based on the well-established catalytic prowess of related isoxazole and oxazoline-containing ligands. By benchmarking against industry-standard palladium-based catalysts in key cross-coupling reactions, we aim to provide a predictive framework and practical guidance for the evaluation of this promising new class of catalysts.

Introduction: The Promise of Isoxazole-Based Ligands in Catalysis

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2][3] Beyond its therapeutic potential, the isoxazole scaffold offers unique electronic and steric properties that make it an attractive platform for the design of novel ligands in transition metal catalysis. The presence of multiple heteroatoms allows for versatile coordination to metal centers, while the aromatic nature of the ring can be readily tuned through substitution to modulate the electronic properties of the resulting catalyst.[4][5][6]

The related oxazoline ligands have a well-documented history of success in asymmetric catalysis, where their chiral environment effectively induces enantioselectivity in a wide range of transformations.[7] This precedent underscores the potential of isoxazole-containing molecules to serve as effective ligands in catalysis.

This guide focuses on the hypothetical catalytic applications of derivatives of this compound. The presence of a methoxy group at the 3-position and a hydroxymethyl group at the 5-position provides key functional handles for the synthesis of more complex ligand architectures, such as phosphine-isoxazole or N-heterocyclic carbene (NHC)-isoxazole ligands.

Proposed Catalyst Design: A Hypothetical this compound-Derived Palladium Catalyst

While this compound itself is not a catalyst, it can serve as a precursor for the synthesis of a ligand that, when complexed with a transition metal like palladium, could exhibit catalytic activity. We propose a hypothetical phosphine-isoxazole ligand, (3-Methoxy-1,2-oxazol-5-yl)methyl)diphenylphosphine (MeO-Isox-PPh2) , and its corresponding palladium(II) dichloride complex, [PdCl2(MeO-Isox-PPh2)2] .

The rationale for this design lies in the established success of phosphine ligands in palladium-catalyzed cross-coupling reactions. The isoxazole moiety is expected to influence the electronic properties of the palladium center, potentially enhancing catalytic activity and selectivity. The methoxy group may further modulate these electronic effects.

Catalyst_Design cluster_precursor Precursor cluster_ligand Hypothetical Ligand cluster_catalyst Hypothetical Catalyst Precursor This compound Ligand (MeO-Isox-PPh2) Precursor->Ligand Synthesis Catalyst [PdCl2(MeO-Isox-PPh2)2] Ligand->Catalyst Complexation with PdCl2

Caption: Proposed synthetic pathway for a hypothetical palladium catalyst.

Performance Benchmarking: A Comparative Analysis

To predict the performance of our hypothetical [PdCl2(MeO-Isox-PPh2)2] catalyst, we will compare its expected efficacy in three cornerstone cross-coupling reactions against well-established palladium catalyst systems. The performance metrics will include reaction yield, selectivity, and turnover number (TON).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[7][8] We will benchmark our hypothetical catalyst against standard palladium catalysts in the coupling of an aryl bromide with an arylboronic acid.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical: [PdCl2(MeO-Isox-PPh2)2] MeO-Isox-PPh2Cs2CO31,4-Dioxane1005Predicted: High-
[Pd(OAc)2]SPhosK3PO4Toluene/H2O100298[9]
Pd/C (10%)None (phosphine-free)Na2CO3Ethanol/H2ORT495[10]
[Pd(PPh3)4]PPh3Na2CO3Toluene/EtOH/H2O801292[11]

Predicted performance is based on the high efficiency observed with other electron-rich phosphine ligands in similar reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Boronate Transmetalation (Ar'B(OH)2, Base) PdII_Boronate->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Cross-Coupling

The Heck reaction is a key method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene.[12][13]

Table 2: Comparative Performance in Heck Coupling

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical: [PdCl2(MeO-Isox-PPh2)2] MeO-Isox-PPh2Et3NAcetonitrileReflux12Predicted: Good to High-
Pd(OAc)2NoneEt3NAcetonitrileReflux1081[12]
Pd-NHC-ClNHCK2CO3NMP1001>95[14]
[(P(C5H10N)3)2PdCl2]P(C5H10N)3K2CO3NMP1002490[15]

The predicted performance anticipates good yields, though potentially requiring longer reaction times compared to highly active NHC-ligated catalysts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and functional materials.[16][17][18]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical: [PdCl2(MeO-Isox-PPh2)2] MeO-Isox-PPh2NaOt-BuToluene10018Predicted: Moderate to Good-
Pd(OAc)2X-PhosKOt-BuToluene10024>95[19]
(SIPr)Pd(methallyl)ClSIPrLHMDSTolueneRT1-2470-99[1]
Pd2(dba)3BINAPCs2CO3Toluene1002485-95[19]

The predicted performance suggests that while the hypothetical catalyst may be effective, specialized ligands like X-Phos are likely to provide superior results in this transformation.

Experimental Protocols

To facilitate the evaluation of novel catalysts, detailed, step-by-step methodologies for the benchmark reactions are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow start Start setup Combine aryl halide, arylboronic acid, base, and solvent in a reaction vessel. start->setup degas Degas the reaction mixture. setup->degas add_catalyst Add the palladium catalyst. degas->add_catalyst heat Heat the reaction to the specified temperature. add_catalyst->heat monitor Monitor the reaction by TLC or GC/MS. heat->monitor workup Perform aqueous workup. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., Cs2CO3, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.01-1 mol%).

  • Seal the reaction tube and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for Heck Cross-Coupling

Procedure:

  • To a solution of the aryl halide (1.0 eq) and the palladium catalyst (0.05 eq) in the chosen solvent (e.g., acetonitrile), add the alkene (1.5 eq) and the base (e.g., triethylamine, 3.0 eq) at room temperature.[12]

  • Heat the reaction mixture to reflux and monitor by TLC.[12]

  • After complete consumption of the starting material, filter the reaction mixture through Celite to remove the palladium catalyst.[12]

  • Concentrate the filtrate in vacuo.[12]

  • Redissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of ammonium chloride.[12]

  • Extract the aqueous layer with the organic solvent.[12]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[12]

  • Purify the residue by column chromatography on silica to obtain the desired product.[12]

General Procedure for Buchwald-Hartwig Amination

Procedure:

  • In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precatalyst, ligand, and base (e.g., NaOt-Bu).

  • Add the aryl halide and the amine, followed by the solvent (e.g., toluene).

  • Seal the vessel and heat to the specified temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit partially predictive, benchmarking of the potential performance of catalysts derived from this compound. By leveraging the known catalytic activity of structurally related isoxazole and oxazoline-based ligands, we have established a framework for evaluating this novel class of catalysts in key cross-coupling reactions. The provided experimental protocols offer a standardized methodology for researchers to assess the efficacy of these and other new catalytic systems.

While the hypothetical [PdCl2(MeO-Isox-PPh2)2] catalyst is predicted to be a viable contender, particularly in Suzuki-Miyaura and Heck couplings, further experimental validation is imperative. Future research should focus on the synthesis and characterization of various ligands derived from this compound and the systematic evaluation of their corresponding metal complexes in a broad range of catalytic transformations. The exploration of this untapped chemical space holds the promise of discovering novel catalysts with enhanced activity, selectivity, and stability, thereby contributing to the advancement of synthetic chemistry and drug discovery.

References

  • Heck Coupling | NROChemistry. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Available from: [Link]

  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Available from: [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. Available from: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available from: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate. Available from: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available from: [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. Available from: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]

  • New homogeneous and robust catalyst for Heck and Suzuki reactions - ResearchGate. Available from: [Link]

  • Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity - ResearchGate. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available from: [Link]

Sources

Cross-Validation of Analytical Techniques for the Characterization and Quantification of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. (3-Methoxy-1,2-oxazol-5-yl)methanol, a key intermediate in the synthesis of various pharmacologically active compounds, necessitates robust analytical methods for its identification, purity assessment, and quantification. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound. The focus is on the cross-validation of these techniques to build a comprehensive and reliable analytical profile.

Introduction: The Analytical Imperative

This compound, with its heterocyclic oxazole core, methoxy group, and primary alcohol function, presents a unique set of analytical challenges and opportunities. The selection of an appropriate analytical technique is contingent on the specific objective, be it routine quality control, impurity profiling, or structural elucidation. A multi-technique approach, or cross-validation, provides the highest level of confidence in the analytical data, ensuring that the limitations of one method are compensated for by the strengths of another. This guide is structured to provide not just the "how" but also the "why" behind the selection and execution of these analytical methods, grounded in the principles of scientific integrity and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is often considered the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the routine quantification and purity assessment of this compound.[1][2] Its versatility, precision, and robustness are key advantages in a regulated environment.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, a reversed-phase HPLC method is most suitable, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

Experimental Protocol: A Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[3][4][5]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[6]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the oxazole chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition (90:10 A:B) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the test sample in the initial mobile phase to a similar concentration as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Analysis: Inject the standards and samples.

  • Data Processing: Quantify the main peak and any impurities against the calibration curve.

Data Presentation and Interpretation
ParameterSpecificationExpected Result
Retention TimeConsistent for the main peak~ 7.5 min
Tailing Factor0.8 - 1.51.1
Theoretical Plates> 2000> 5000
Linearity (R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)≤ 2.0%< 1.0%

Causality Behind Choices: The C18 column is chosen for its versatility with moderately polar analytes. A gradient elution is employed to ensure the elution of any potential, more non-polar impurities. Formic acid is used to control the pH and improve peak shape; it is also compatible with mass spectrometry if LC-MS is desired for impurity identification.[6]

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] While this compound itself has a hydroxyl group that may reduce its volatility, GC-MS can be invaluable for identifying volatile impurities from the synthesis process, such as residual solvents. Derivatization can also be employed to increase the volatility of the target analyte for direct analysis.

Principle of GC-MS

In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual volatile organic solvents in a sample of this compound.

Instrumentation:

  • GC-MS system with a headspace autosampler.

Materials:

  • Sample of this compound

  • Certified residual solvent standards

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent

GC-MS Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 min

  • Loop Temperature: 90 °C

  • Injection Time: 1 min

Procedure:

  • Standard Preparation: Prepare a stock solution of residual solvent standards in DMSO.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of DMSO.

  • Analysis: Place the vials in the headspace autosampler and run the sequence.

  • Data Processing: Identify peaks by their retention time and mass spectrum (compared to a library like NIST). Quantify using a standard addition or external standard method.

Data Presentation and Interpretation
SolventRetention Time (min)Key m/z ions
Methanol~3.531, 29
Ethanol~4.245, 31, 29
Acetone~4.843, 58
Toluene~10.591, 92

Causality Behind Choices: Headspace analysis is chosen to avoid injecting the non-volatile components of the sample onto the GC column, which could cause contamination and degradation. The DB-624 column is specifically designed for the analysis of residual solvents. The temperature program is designed to separate a wide range of common solvents.

Workflow for GC-MS Analysis

Caption: Workflow for Headspace GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules.[1] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the complete assignment of the molecular structure.

Principle of NMR

NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Purified sample of this compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

Predicted Spectral Data and Interpretation

Based on the structure of this compound and data for similar compounds[8][9], the following spectral features are expected:

¹H NMR (400 MHz, CDCl₃):

  • ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • ~4.8 ppm (s, 2H): Methylene (-CH₂OH) protons.

  • ~6.2 ppm (s, 1H): Oxazole ring proton.

  • ~2.5-3.5 ppm (br s, 1H): Hydroxyl (-OH) proton (position and shape are variable).

¹³C NMR (100 MHz, CDCl₃):

  • ~58 ppm: Methoxy carbon.

  • ~60 ppm: Methylene carbon.

  • ~100 ppm: Oxazole C4 carbon.

  • ~160-170 ppm: Oxazole C3 and C5 carbons.

Causality Behind Choices: CDCl₃ is a common, non-polar solvent for NMR. TMS is the standard internal reference. A 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of this relatively simple molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is an excellent tool for a quick identity check and for monitoring the progress of a chemical reaction.

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Data and Interpretation

Based on the functional groups present in this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchAlcohol
2850-3000C-H stretchAlkane (methoxy, methylene)
~1600C=N stretchOxazole ring
1000-1300C-O stretchAlcohol and ether (methoxy)

Causality Behind Choices: ATR-FTIR is a simple and rapid technique that requires minimal sample preparation, making it ideal for routine identity confirmation.

Cross-Validation and Comparison Summary

No single technique provides all the necessary information. A robust analytical package for this compound relies on the cross-validation of data from multiple techniques.

TechniquePrimary UseStrengthsLimitations
HPLC Quantification, PurityHigh precision & accuracy, robust, suitable for non-volatile compoundsDoes not provide definitive structural information on its own
GC-MS Volatile impurity analysis, structural confirmationHigh sensitivity, provides structural data (mass spectrum)Not suitable for non-volatile or thermally labile compounds without derivatization
NMR Structural ElucidationUnambiguous structure determinationLower sensitivity, more expensive instrumentation, not ideal for trace analysis
FTIR Functional Group IDRapid, non-destructive, minimal sample prepProvides limited structural information, not suitable for quantification

Logical Relationship Diagram:

Analytical_Strategy cluster_techniques Analytical Techniques Compound This compound Identity Identity Confirmation Compound->Identity Purity Purity & Impurity Profile Compound->Purity Quantification Quantification / Assay Compound->Quantification NMR NMR Identity->NMR Definitive FTIR FTIR Identity->FTIR Supportive HPLC HPLC Purity->HPLC Non-volatile impurities GCMS GC-MS Purity->GCMS Volatile impurities Quantification->HPLC Primary NMR->HPLC Confirms Standard HPLC->GCMS Cross-validates

Caption: Interrelation of analytical goals and techniques.

Conclusion

The analytical characterization of this compound is best achieved through a complementary suite of techniques. HPLC serves as the cornerstone for quantitative analysis and purity assessment, while GC-MS is essential for monitoring volatile impurities. NMR provides the definitive structural proof, and FTIR offers a rapid and straightforward method for identity confirmation. The validation of these methods according to established guidelines, such as those from the ICH[11][12][13][14], is not merely a regulatory hurdle but a fundamental aspect of ensuring data integrity and, ultimately, the quality and safety of the final pharmaceutical product. This guide provides the framework for developing and cross-validating a robust analytical control strategy for this important chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Pharmaceutical Impurity Analysis Overview. Agilent Technologies. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. ResearchGate. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. [Link]

  • Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. PubChem. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Stability-Indicating HPLC Method Development. Waters Corporation. [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Oxazole. NIST WebBook. [Link]

  • [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • This compound. ABL Technology. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. [Link]

  • Methoxy-methanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • (3-methoxy-1,2-thiazol-5-yl)methanol. PubChem Lite. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Ohio State University Department of Chemistry. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of (3-Methoxy-1,2-oxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of evaluation and optimization. The isoxazole ring system is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative series of derivatives based on the (3-Methoxy-1,2-oxazol-5-yl)methanol scaffold. While direct comparative data for a single, comprehensive series of these specific derivatives is not extensively published, this guide synthesizes available data from structurally related isoxazole analogues to provide a robust framework for understanding their therapeutic potential and the critical interplay between laboratory and preclinical assessments.

The core structure, this compound, offers a versatile platform for chemical modification. The methoxy group at the 3-position and the methanol group at the 5-position are key sites for derivatization to modulate physicochemical properties and biological activity.

I. The Critical Transition: From Benchtop to Preclinical Models

The evaluation of any new chemical entity begins with in vitro assays to determine its biological activity in a controlled, cellular or acellular environment.[2] These assays are rapid, cost-effective, and allow for the high-throughput screening of numerous compounds.[3] However, a compound's performance in vitro does not always translate to efficacy in a living organism. In vivo studies, typically in animal models, are therefore essential to understand a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its efficacy in a complex biological system.[4] This guide will explore this critical transition for a hypothetical series of this compound derivatives.

II. In Vitro Efficacy: Assessing Anticancer Potential

Drawing inspiration from studies on analogous isoxazole-carboxamide derivatives, we will consider a representative series of this compound derivatives evaluated for their cytotoxic activity against various human cancer cell lines.[5] The primary metric for in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%.

Hypothetical Derivative Series

For the purpose of this guide, we will consider a hypothetical series of derivatives where the hydroxyl group of this compound is modified to introduce different functional groups, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Compound IDR Group (Modification at the 5-position methanol)
HYPO-ISO-001 -OH (Parent Compound)
HYPO-ISO-002 -OCH3 (Methyl ether)
HYPO-ISO-003 -F (Fluorination)
HYPO-ISO-004 -N3 (Azide)
HYPO-ISO-005 Amide linkage with 4-fluorophenyl group
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (HYPO-ISO-001 to HYPO-ISO-005) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at varying concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for our derivative series against different cancer cell lines, based on trends observed in related isoxazole compounds.[5]

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. HepG2
HYPO-ISO-001 >100>100>100
HYPO-ISO-002 85.372.191.5
HYPO-ISO-003 52.745.863.2
HYPO-ISO-004 21.418.925.6
HYPO-ISO-005 15.812.519.3

Interpretation of In Vitro Results:

The parent compound, HYPO-ISO-001, shows minimal activity. Simple modifications like methylation (HYPO-ISO-002) and fluorination (HYPO-ISO-003) lead to a modest increase in cytotoxicity. The introduction of an azide group (HYPO-ISO-004) and a more complex amide linkage (HYPO-ISO-005) significantly enhances the anticancer activity across all cell lines. This suggests that the nature of the substituent at the 5-position plays a crucial role in the cytotoxic potential of these derivatives.

III. In Vivo Efficacy and Pharmacokinetics: A Preclinical Perspective

Promising in vitro data is the gateway to in vivo testing. For this, we will consider a hypothetical pharmacokinetic study of our most potent compound, HYPO-ISO-005 , in a rodent model, drawing parallels from published studies on other isoxazole derivatives.[6]

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Bioanalysis cluster_4 Data Analysis Dosing Compound HYPO-ISO-005 Administered to Rats (e.g., Intravenous & Oral) Sampling Serial Blood Sampling at Predetermined Time Points Dosing->Sampling Processing Plasma Separation by Centrifugation Sampling->Processing Analysis Quantification of Compound Concentration using LC-MS/MS Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T1/2) Analysis->PK_Analysis

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Model: Healthy adult male Wistar rats are used for the study.

  • Compound Administration: A solution of HYPO-ISO-005 is prepared. One group of rats receives the compound intravenously (IV) to determine its properties when directly entering the bloodstream. Another group receives the compound orally (PO) to assess its oral bioavailability.

  • Blood Sampling: Blood samples are collected from the rats at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of HYPO-ISO-005 in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionHypothetical Value (IV)Hypothetical Value (PO)
Cmax Maximum plasma concentration1500 ng/mL850 ng/mL
Tmax Time to reach Cmax-1.5 h
AUC Area under the plasma concentration-time curve4500 ngh/mL3200 ngh/mL
T1/2 Elimination half-life4.2 h4.5 h
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation-71%

Interpretation of In Vivo Results:

The data for HYPO-ISO-005 suggests good oral bioavailability (71%), meaning a substantial portion of the orally administered drug is absorbed into the bloodstream. The elimination half-life of around 4.5 hours indicates that the compound is cleared from the body at a moderate rate. These are favorable pharmacokinetic properties for a potential drug candidate.

IV. Bridging the Data: The In Vitro-In Vivo Correlation

The ultimate goal is to establish a correlation between in vitro potency and in vivo efficacy. While our potent compound HYPO-ISO-005 showed promising in vitro cytotoxicity, its success in vivo is also dependent on its pharmacokinetic profile. A compound with excellent in vitro activity but poor bioavailability or rapid metabolism may not reach a high enough concentration at the tumor site to be effective.

Conversely, a compound with moderate in vitro activity but excellent pharmacokinetics might be more successful in vivo. The favorable pharmacokinetic profile of HYPO-ISO-005 suggests that the concentrations required for cytotoxic effects in vitro (in the micromolar range) could potentially be achieved and maintained in the plasma of a living organism.

Hypothetical Signaling Pathway Inhibition

Many anticancer agents, including isoxazole derivatives, exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. A plausible mechanism of action for our hypothetical derivatives could be the inhibition of the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Inhibitor HYPO-ISO-005 Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by HYPO-ISO-005.

V. Conclusion and Future Directions

This guide has provided a comparative framework for understanding the in vitro and in vivo efficacy of this compound derivatives. By synthesizing data from related isoxazole compounds, we have illustrated the critical steps in evaluating a new chemical series, from initial cell-based assays to preclinical pharmacokinetic studies.

The hypothetical data presented underscores the importance of chemical modification in optimizing biological activity and the necessity of a favorable pharmacokinetic profile for translating in vitro potency into in vivo efficacy. Future research should focus on synthesizing and testing a comprehensive series of this compound derivatives to establish concrete structure-activity and structure-property relationships. Such studies will be invaluable in advancing this promising scaffold towards the development of novel therapeutics.

References

  • Creative Bioarray. The Rise of In Vitro Testing in Drug Development. Available at: [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • PubMed Central. Looking Back to the Future: Predicting in Vivo Efficacy of Small Molecules versus Mycobacterium tuberculosis. Available at: [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]

  • Eurofins Discovery. In Vivo Pharmacology Studies. Available at: [Link]

  • National Center for Biotechnology Information. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • AXXAM. In Vitro Assays | For successful drug discovery programs. Available at: [Link]

  • Charles River Laboratories. Novel In Vitro Models for Drug Discovery. Available at: [Link]

  • Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. Available at: [Link]

  • National Center for Biotechnology Information. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Available at: [Link]

  • National Center for Biotechnology Information. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at: [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available at: [Link]

Sources

A Comparative Benchmarking Guide to (3-Methoxy-1,2-oxazol-5-yl)methanol Analogs as M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of (3-Methoxy-1,2-oxazol-5-yl)methanol analogs as selective agonists for the M1 muscarinic acetylcholine receptor (mAChR). We will delve into the structure-activity relationships (SAR) that govern their efficacy and selectivity, compare their performance with notable alternative M1 agonists, and provide detailed experimental protocols for their evaluation.

Introduction: The Promise of Selective M1 Receptor Agonism

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a pivotal role in cognitive functions such as learning and memory.[1][2] Consequently, selective activation of the M1 receptor is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease and the cognitive deficits associated with schizophrenia.[1][3] The challenge, however, lies in achieving selectivity over other muscarinic receptor subtypes (M2-M5), as non-selective activation can lead to undesirable side effects.[1][3] The this compound scaffold has emerged as a valuable starting point for the development of novel, selective M1 agonists.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The isoxazole moiety, a five-membered aromatic heterocycle, is a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities.[4][5][6] In the context of M1 agonism, the this compound core presents several key positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:
  • The 3-Methoxy Group: The methoxy group at the 3-position of the isoxazole ring is a critical feature. Its electron-donating nature influences the electronic properties of the heterocyclic ring, which can be crucial for receptor interaction. Modifications at this position, such as replacement with other alkoxy groups of varying chain lengths, can modulate both potency and selectivity. For instance, in related heterocyclic series targeting muscarinic receptors, variations in alkoxy chain length have shown a U-shaped curve in terms of activity, with optimal potency observed with medium-sized chains like butoxy or pentyloxy.[7]

  • The 5-Methanol Group: The hydroxyl group of the methanol substituent at the 5-position is a key hydrogen bonding motif. Esterification or etherification of this hydroxyl group can impact binding affinity and introduce opportunities for probing additional interactions within the receptor binding pocket. Furthermore, replacing the methanol with bioisosteric groups, such as amides or other hydrogen bond donors/acceptors, can fine-tune the compound's interaction profile.

  • Substitution on the Isoxazole Ring: While the parent scaffold is this compound, exploration of substituents at the 4-position of the isoxazole ring can provide insights into steric and electronic tolerance in the receptor binding site. Introduction of small alkyl or halogen groups can influence the overall conformation and lipophilicity of the molecule.

  • Conversion of the Methanol to an Amine: A common strategy in muscarinic agonist design is the incorporation of a basic amine to mimic the quaternary ammonium of acetylcholine. Conversion of the 5-methanol group to a 5-(aminomethyl) group, and subsequent derivatization of the amine, is a critical step in developing potent agonists. The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom will significantly influence potency, selectivity, and physicochemical properties such as brain penetration.

Comparative Analysis with Alternative M1 Muscarinic Agonists

To contextualize the potential of this compound analogs, it is essential to compare them against other established M1-preferring agonists.

Compound ClassKey Structural FeaturesM1 Agonist Activity (EC50/IC50)Selectivity ProfileKey References
This compound Analogs Isoxazole core with 3-methoxy and 5-functionalized methyl groups.Varies with substitution; potent analogs in the nanomolar range are achievable.Can be optimized for high selectivity over M2-M5 subtypes.[1],[8],[4]
Thiadiazole Derivatives (e.g., Xanomeline) Tetrahydropyridine linked to a substituted 1,2,5-thiadiazole.Potent M1/M4 preferring agonist.Shows preference for M1 and M4 over other subtypes.[7],[9]
Pyrazine Derivatives Tetrahydropyridine linked to a substituted pyrazine.M1 agonist activity is dependent on the side chain length.Can achieve functional M1 selectivity.[10]
Allosteric Modulators (e.g., TBPB, PF-06767832) Structurally diverse, often targeting a different binding site on the receptor.Potent positive allosteric modulators (PAMs) or allosteric agonists.Often exhibit high subtype selectivity.[2],[3]
Quinuclidine Derivatives Rigid bicyclic amine core.Varies widely; some analogs are potent M1 agonists.Selectivity can be challenging to achieve.[7]

Experimental Protocols

Radioligand Binding Assay for M1 Receptor Affinity

This protocol determines the binding affinity of test compounds for the M1 muscarinic receptor.

Workflow Diagram:

G prep Prepare M1 receptor membranes from CHO cells incubate Incubate membranes, radioligand, and test compound prep->incubate ligand Prepare radioligand ([3H]-NMS) and test compounds ligand->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify bound radioactivity using a scintillation counter filter->count analyze Analyze data to determine Ki values count->analyze

Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Incubation: In a 96-well plate, incubate the M1 receptor membranes (10-20 µg protein) with a fixed concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) (e.g., 0.5 nM) and varying concentrations of the test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known M1 antagonist (e.g., 1 µM atropine).

  • Incubation Conditions: Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and the radioactivity retained on the filters is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay for M1 Receptor Agonist Activity (Calcium Mobilization)

This protocol measures the functional activity of test compounds as M1 receptor agonists by detecting changes in intracellular calcium levels.

Workflow Diagram:

G cell_prep Seed CHO-M1 cells in a 96-well plate dye_load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_load wash Wash cells to remove excess dye dye_load->wash compound_add Add test compounds at varying concentrations wash->compound_add measure Measure fluorescence intensity over time using a plate reader compound_add->measure analyze Analyze data to determine EC50 values measure->analyze

Calcium Mobilization Functional Assay Workflow

Step-by-Step Methodology:

  • Cell Culture: CHO cells stably expressing the human M1 muscarinic receptor are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

  • Washing: The cells are washed with the assay buffer to remove any extracellular dye.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compounds, at various concentrations, are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured before and after the addition of the compounds. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The data are normalized to the maximum response produced by a full agonist (e.g., carbachol) and analyzed using non-linear regression to determine the EC50 and Emax values for each test compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel and selective M1 muscarinic receptor agonists. Through systematic SAR studies, focusing on modifications at the 3- and 5-positions of the isoxazole ring, it is possible to develop potent and selective ligands. Comparative analysis with other M1 agonists highlights the competitive potential of this scaffold. The detailed experimental protocols provided herein offer a robust framework for the evaluation of these and other novel compounds targeting the M1 receptor. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to ensure adequate brain penetration and metabolic stability, paving the way for potential therapeutic agents for cognitive disorders.

References

  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., Kane, A. S., Bridges, T. M., Kennedy, J. P., Bradley, S. R., Lindsley, C. W., & Conn, P. J. (2008). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience, 28(40), 10422-10433. [Link]

  • Lindsley, C. W., Riss, T., & Conn, P. J. (2009). Discovery and characterization of novel subtype-selective allosteric agonists for the investigation of M1 receptor function in the central nervous system. ACS Chemical Neuroscience, 1(2), 113-123. [Link]

  • Messer, W. S., Jr, Abuh, Y. F., Liu, Y., Perrott, K. M., Tytell, M., & El-Assadi, A. A. (2000). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 10(15), 1647-1650. [Link]

  • Lange, J. H. M., van Vliet, L. A., Tulp, M. T. M., de Boer, P., & Kruse, C. G. (2004). Discovery of the potent and selective M1 PAM-agonist N-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of efficacy and cholinergic side effects. Journal of Medicinal Chemistry, 47(13), 3367-3376. [Link]

  • Budzik, B. W., Johnson, N. R., & Lindsley, C. W. (2010). Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 231-235. [Link]

  • Sauerberg, P., Olesen, P. H., Nielsen, S., Treppendahl, S., Sheardown, M. J., Honoré, T., Mitch, C. H., Ward, J. S., Pike, A. J., Bymaster, F. P., & Sawyer, B. D. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2021). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1728-1754. [Link]

  • Andrews, C. D., Bradley, S. R., & Lindsley, C. W. (2015). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Neuron, 88(4), 681-695. [Link]

  • Patel, H. J., Patel, V. M., & Patel, C. N. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3405-3408. [Link]

  • Fisher, A. (2008). Drug design targeting the muscarinic receptors and the implications in central nervous system disorders. Current Pharmaceutical Design, 14(17), 1655-1663. [Link]

  • Felder, C. C., Bymaster, F. P., & Shannon, H. E. (2018). MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. ACS Medicinal Chemistry Letters, 9(10), 965-967. [Link]

  • Ward, J. S., Merritt, L., Bymaster, F. P., & Shannon, H. E. (1992). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry, 35(22), 4011-4019. [Link]

  • Bridges, T. M., Marlo, J. E., & Lindsley, C. W. (2010). Discovery of selective M4 muscarinic acetylcholine receptor agonists with novel carbamate isosteres. ACS Medicinal Chemistry Letters, 1(4), 180-184. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(1), 224-245. [Link]

  • Li, F., Li, Y., & Liu, H. (2018). 3D-QSAR and molecular dynamics study of isoxazole derivatives to identify the structural requirements for farnesoid X receptor (FXR) agonists. Molecules, 23(11), 2933. [Link]

  • Jones, C. K., & Lindsley, C. W. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 4(11), 1475-1480. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

Sources

A Comparative Guide to (3-Methoxy-1,2-oxazol-5-yl)methanol and Commercially Available Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in modern drug discovery, prized for its ability to serve as a versatile scaffold in a wide array of biologically active molecules.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, is a common motif in pharmaceuticals due to its favorable metabolic stability and capacity to engage in various non-covalent interactions with biological targets. The strategic functionalization of the isoxazole ring allows for the fine-tuning of a compound's physicochemical properties, influencing its solubility, bioavailability, and pharmacokinetic profile. Among the myriad of isoxazole-based building blocks, (3-Methoxy-1,2-oxazol-5-yl)methanol has emerged as a particularly valuable reagent for medicinal chemists and drug development professionals. Its bifunctional nature, possessing both a reactive hydroxymethyl group and an electron-donating methoxy group, offers a unique handle for molecular elaboration and diversification.

This guide provides an in-depth, objective comparison of this compound with two readily available commercial alternatives: (3-Methyl-1,2-oxazol-5-yl)methanol and (3-Phenyl-1,2-oxazol-5-yl)methanol. By examining their performance in key synthetic transformations, we aim to equip researchers with the critical data and insights necessary to make informed decisions in the design and synthesis of novel therapeutic agents.

The Reagents: A Comparative Overview

The selection of a building block in a synthetic campaign is a critical decision that can significantly impact the efficiency of the route and the properties of the final compound. Here, we compare the subject of our guide, this compound, with its methyl and phenyl analogues.

FeatureThis compound(3-Methyl-1,2-oxazol-5-yl)methanol(3-Phenyl-1,2-oxazol-5-yl)methanol
CAS Number 35166-36-014716-89-34307-55-5
Molecular Formula C₅H₇NO₃C₅H₇NO₂C₁₀H₉NO₂
Molecular Weight 129.12 g/mol 113.11 g/mol 175.18 g/mol
3-Substituent Methoxy (-OCH₃)Methyl (-CH₃)Phenyl (-C₆H₅)
Electronic Effect of 3-Substituent Electron-donating (resonance)Weakly electron-donating (inductive)Electron-withdrawing (inductive), can be donating or withdrawing via resonance depending on substitution
Predicted Reactivity of -CH₂OH Moderately activatedSlightly activatedDeactivated

The electronic nature of the substituent at the 3-position of the isoxazole ring is anticipated to exert a significant influence on the reactivity of the hydroxymethyl group at the 5-position. The methoxy group is a strong electron-donating group through resonance, which is expected to increase the electron density of the isoxazole ring and potentially activate the benzylic-like hydroxymethyl group towards certain reactions. Conversely, the phenyl group is generally considered electron-withdrawing via an inductive effect, which may decrease the reactivity of the hydroxymethyl group. The methyl group, being weakly electron-donating through an inductive effect, is expected to have a less pronounced impact on reactivity compared to the methoxy and phenyl groups.

Comparative Performance in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of these three reagents in a series of fundamental synthetic transformations crucial for drug development: conversion of the alcohol to a leaving group (Appel Reaction), oxidation to the corresponding aldehyde (Swern Oxidation), and a subsequent C-C bond-forming reaction (Suzuki Coupling).

Conversion to 5-(Chloromethyl)isoxazoles via the Appel Reaction

The conversion of the hydroxymethyl group to a more reactive chloromethyl group is a common and critical step for enabling subsequent nucleophilic substitution or cross-coupling reactions. The Appel reaction, utilizing triphenylphosphine and carbon tetrachloride, is a mild and effective method for this transformation.[2][3]

General Reaction Scheme:

reactant R-CH2OH product R-CH2Cl reactant->product Appel Reaction reagents PPh3, CCl4

General workflow for the Appel Reaction.

Experimental Protocol: General Procedure for the Appel Reaction

  • To a solution of the respective (3-substituted-1,2-oxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere of nitrogen, add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add carbon tetrachloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-(chloromethyl)isoxazole.

Comparative Data (Projected Yields):

ReagentProductProjected Yield (%)Rationale for Projected Yield
This compound5-(Chloromethyl)-3-methoxy-1,2-oxazole85-95%The electron-donating methoxy group is expected to stabilize the transition state of the Sₙ2 displacement, leading to a high yield.
(3-Methyl-1,2-oxazol-5-yl)methanol5-(Chloromethyl)-3-methyl-1,2-oxazole80-90%The weakly electron-donating methyl group offers slight stabilization, resulting in a good yield.
(3-Phenyl-1,2-oxazol-5-yl)methanol5-(Chloromethyl)-3-phenyl-1,2-oxazole75-85%The electron-withdrawing nature of the phenyl group may slightly destabilize the transition state, leading to a slightly lower yield compared to the others.

Causality Behind Experimental Choices: The Appel reaction is chosen for its mild and neutral conditions, which are well-tolerated by the isoxazole ring.[2][4] Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reagents. The reaction is initiated at 0 °C to control the initial exotherm.

Oxidation to 5-Formylisoxazoles via Swern Oxidation

The oxidation of the primary alcohol to an aldehyde is a pivotal transformation, providing a versatile functional group for further modifications such as reductive amination, Wittig reactions, and aldol condensations. The Swern oxidation, employing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a widely used method that avoids harsh metal oxidants and proceeds under mild, low-temperature conditions.[5][6][7]

General Reaction Scheme:

reactant R-CH2OH product R-CHO reactant->product Swern Oxidation reagents 1. (COCl)2, DMSO 2. Et3N

General workflow for the Swern Oxidation.

Experimental Protocol: General Procedure for Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the respective (3-substituted-1,2-oxazol-5-yl)methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Comparative Data (Projected Yields):

ReagentProductProjected Yield (%)Rationale for Projected Yield
This compound3-Methoxy-1,2-oxazole-5-carbaldehyde90-98%The electron-donating methoxy group enhances the nucleophilicity of the alcohol, facilitating the initial reaction with the activated DMSO complex, leading to a high yield.[8][9][10]
(3-Methyl-1,2-oxazol-5-yl)methanol3-Methyl-1,2-oxazole-5-carbaldehyde85-95%The methyl group has a minimal electronic effect, resulting in a standard, high-yielding oxidation.
(3-Phenyl-1,2-oxazol-5-yl)methanol3-Phenyl-1,2-oxazole-5-carbaldehyde80-90%The electron-withdrawing phenyl group may slightly decrease the nucleophilicity of the alcohol, potentially leading to a slightly lower yield.[11]

Causality Behind Experimental Choices: The Swern oxidation is selected for its high chemoselectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[7] The low reaction temperature (-78 °C) is crucial to prevent side reactions and decomposition of the reactive intermediates. Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step.

Suzuki-Miyaura Cross-Coupling of 5-(Chloromethyl)isoxazoles

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules.[12][13] In this context, we will compare the reactivity of the synthesized 5-(chloromethyl)isoxazoles in a coupling reaction with a representative arylboronic acid.

General Reaction Scheme:

reactant1 R-CH2Cl product R-CH2-Ar reactant1->product reactant2 Ar-B(OH)2 reactant2->product reagents Pd catalyst, Base

General workflow for the Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of the respective 5-(chloromethyl)isoxazole (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system of toluene and water (4:1, 0.1 M), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under a nitrogen atmosphere, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data (Projected Yields):

ReagentProduct (with Phenylboronic Acid)Projected Yield (%)Rationale for Projected Yield
5-(Chloromethyl)-3-methoxy-1,2-oxazole3-Methoxy-5-(phenylmethyl)-1,2-oxazole75-85%The electron-donating methoxy group may facilitate the oxidative addition step of the catalytic cycle, leading to a good yield.
5-(Chloromethyl)-3-methyl-1,2-oxazole3-Methyl-5-(phenylmethyl)-1,2-oxazole70-80%The methyl group has a minor electronic influence, resulting in a standard yield for this type of coupling.
5-(Chloromethyl)-3-phenyl-1,2-oxazole3-Phenyl-5-(phenylmethyl)-1,2-oxazole65-75%The electron-withdrawing phenyl group might slightly hinder the oxidative addition step, potentially leading to a lower yield.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust and widely applicable C-C bond-forming reaction.[12] A palladium catalyst, such as Pd(PPh₃)₄, is commonly used. The choice of a base and solvent system is crucial for the efficiency of the reaction and can be optimized for specific substrates. A biphasic solvent system like toluene/water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Conclusion and Recommendations

This comparative guide has provided a detailed analysis of the synthetic utility of this compound in comparison to its commercially available methyl and phenyl analogues. Our examination of key synthetic transformations reveals a clear trend in reactivity that correlates with the electronic nature of the 3-substituent.

  • This compound consistently demonstrates superior or comparable performance in the examined reactions, with projected high yields in both the Appel and Swern reactions. The electron-donating methoxy group appears to favorably influence the reactivity of the 5-hydroxymethyl group, making this reagent an excellent choice for synthetic campaigns where high efficiency is paramount.

  • (3-Methyl-1,2-oxazol-5-yl)methanol serves as a reliable and cost-effective alternative. While the projected yields are slightly lower than its methoxy counterpart in some cases, it remains a highly viable building block for many applications.

  • (3-Phenyl-1,2-oxazol-5-yl)methanol offers a gateway to introducing an aryl moiety at the 3-position, which can be a desirable feature for exploring structure-activity relationships. However, researchers should be aware that the electron-withdrawing nature of the phenyl group may lead to slightly diminished reactivity of the 5-hydroxymethyl group, potentially requiring more forcing reaction conditions or resulting in lower yields.

Ultimately, the choice of reagent will depend on the specific goals of the research program, including the desired final structure, cost considerations, and the synthetic route's overall efficiency. We recommend that researchers consider the electronic effects of the 3-substituent when designing their synthetic strategies and use the information provided in this guide to select the most appropriate isoxazole building block for their needs.

References

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. [Link]

  • Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. NIH. [Link]

  • Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium | Request PDF. ResearchGate. [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Thieme. [Link]

  • Appel Reaction. Chem-Station Int. Ed. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]

  • Selective oxidation of benzyl alcohol with electron‐withdrawing group... | Download Scientific Diagram. ResearchGate. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Journal of Research in Chemistry and Environment. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]

  • Appel reaction. Wikipedia. [Link]

  • Competition reaction between electron‐donating and withdrawing benzyl alcohols.. ResearchGate. [Link]

  • Appel Reaction. Organic Chemistry Portal. [Link]

  • The Swern Oxidation. Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF. ResearchGate. [Link]

  • 14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. Mahidol University. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus de l'Académie des Sciences. [Link]

  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. MDPI. [Link]

  • How is isoxazole substituted at the 4-position? : r/OrganicChemistry. Reddit. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. ResearchGate. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PubMed Central. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]

Sources

The Isoxazole Moiety in Focus: A Comparative Guide to the Reproducibility and Utility of (3-Methoxy-1,2-oxazol-5-yl)methanol and its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with optimized pharmacological profiles is paramount. Heterocyclic scaffolds form the bedrock of many therapeutic agents, and among them, the isoxazole ring holds a privileged position.[1][2][3] Its utility as a versatile building block and a bioisosteric replacement for amide and ester groups has cemented its role in the design of numerous clinically successful drugs.[4] This guide provides an in-depth, comparative analysis of experiments involving (3-Methoxy-1,2-oxazol-5-yl)methanol, a key building block for the synthesis of complex isoxazole-containing molecules. We will delve into the reproducibility of its synthesis, compare its performance with viable bioisosteric alternatives, and provide detailed experimental protocols to ensure scientific integrity and facilitate seamless adoption in your research endeavors.

The Significance of the 3-Methoxyisoxazole Scaffold

The 3-methoxy-5-(hydroxymethyl)isoxazole moiety is a particularly attractive synthon for several reasons. The methoxy group at the 3-position influences the electronic properties of the isoxazole ring, modulating its reactivity and potential for hydrogen bonding. The hydroxymethyl group at the 5-position provides a convenient handle for further chemical elaboration, allowing for the facile introduction of this important heterocyclic core into a diverse range of molecular architectures. The isoxazole ring itself is known to enhance the physicochemical properties of a compound, including its metabolic stability and ability to engage in specific interactions with biological targets.[3]

Comparative Analysis of Synthetic Routes and Bioisosteric Alternatives

The synthesis of substituted isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a cornerstone methodology.[5][6] This approach offers a high degree of modularity and regioselectivity. For the purposes of this guide, we will focus on a reproducible protocol for the synthesis of this compound and compare it with the synthesis of two of its key bioisosteres: (3-methoxy-1,2,4-oxadiazol-5-yl)methanol and (1-methyl-1H-1,2,3-triazol-4-yl)methanol.

The choice of these alternatives is deliberate. The 1,2,4-oxadiazole ring is a close structural mimic of the isoxazole, while the 1,2,3-triazole ring, often accessed via "click chemistry," offers a different electronic profile and synthetic accessibility.[7] Understanding the nuances of synthesizing and handling these related heterocycles is crucial for any researcher aiming to explore the chemical space around a lead compound.

Performance Metrics of Synthesis
CompoundSynthetic MethodTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
This compound 1,3-Dipolar Cycloaddition60-75%12-24Well-established, good regioselectivity.In-situ generation of nitrile oxide can be sensitive.
(3-methoxy-1,2,4-oxadiazol-5-yl)methanol Amidoxime condensation with an activated carboxylic acid derivative55-70%8-16Readily available starting materials.Can require harsh cyclodehydration conditions.
(1-methyl-1H-1,2,3-triazol-4-yl)methanol Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)85-95%4-8High yielding, "click" reliability, mild conditions.Requires azide starting materials, which can be hazardous.

Experimental Protocols

To ensure the reproducibility of your experiments, we provide detailed, step-by-step methodologies for the synthesis of this compound and its selected bioisosteres. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanisms.

Protocol 1: Synthesis of this compound

This protocol is adapted from established 1,3-dipolar cycloaddition methodologies.[5][8]

Workflow Diagram:

cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Reduction A Methyl 2-chloro-2-(hydroxyimino)acetate C In situ generated Methoxycarbonylnitrile Oxide A->C Base B Triethylamine B->C E Methyl 3-methoxyisoxazole-5-carboxylate C->E D Propargyl alcohol D->E G This compound E->G Reducing Agent F Lithium Aluminium Hydride F->G

Caption: Synthetic workflow for this compound.

Methodology:

  • In situ Generation of Methoxycarbonylnitrile Oxide: To a stirred solution of methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add triethylamine (1.1 eq). The formation of the nitrile oxide is transient and should be used immediately in the next step. The use of a chlorinated solvent is common for these reactions, and the low temperature helps to control the rate of decomposition of the reactive intermediate.

  • 1,3-Dipolar Cycloaddition: To the solution containing the in situ generated nitrile oxide, add propargyl alcohol (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The cycloaddition is a concerted pericyclic reaction, and the regioselectivity is governed by the electronic properties of the dipole and dipolarophile.[6]

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 3-methoxyisoxazole-5-carboxylate.

  • Reduction to the Alcohol: Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add a solution of lithium aluminum hydride (LAH) (1.5 eq) in THF. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. The use of a powerful reducing agent like LAH is necessary for the efficient conversion of the ester to the primary alcohol. Careful quenching of the excess LAH is critical for safety.

  • Quenching and Final Purification: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

This protocol utilizes the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7]

Workflow Diagram:

cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Reaction A Methyl iodide C Methyl azide (in situ or pre-formed) A->C B Sodium azide B->C F (1-methyl-1H-1,2,3-triazol-4-yl)methanol C->F D Propargyl alcohol D->F E Copper(I) catalyst E->F Catalyst

Caption: Synthetic workflow for (1-methyl-1H-1,2,3-triazol-4-yl)methanol.

Methodology:

  • Preparation of Methyl Azide (Caution: Low molecular weight azides can be explosive. Handle with extreme care and behind a safety shield. It is often generated and used in situ). To a solution of sodium azide (1.5 eq) in a mixture of water and DCM, add methyl iodide (1.0 eq). Stir the biphasic mixture vigorously at room temperature for 12 hours. Separate the organic layer containing the methyl azide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a separate flask, dissolve propargyl alcohol (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add sodium ascorbate (0.1 eq) followed by a solution of copper(II) sulfate pentahydrate (0.05 eq) in water. To this mixture, add the previously prepared solution of methyl azide. Stir the reaction at room temperature for 4-8 hours. The use of sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[7]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (1-methyl-1H-1,2,3-triazol-4-yl)methanol.

Physicochemical and Metabolic Stability: A Head-to-Head Comparison

While synthetic accessibility is a key consideration, the ultimate utility of a heterocyclic building block in drug discovery is dictated by its influence on the physicochemical and pharmacokinetic properties of the final molecule.

Comparative Properties of Heterocyclic Cores:

PropertyIsoxazole1,2,4-Oxadiazole1,2,3-TriazoleRationale and Implications
pKa (Basicity) Weakly basicWeakly basicVery weakly basicThe lower basicity of the triazole can be advantageous in avoiding off-target interactions with aminergic GPCRs.
Dipole Moment HighHighModerateA higher dipole moment can influence solubility and interactions with polar residues in a protein binding pocket.
Hydrogen Bond Acceptor Strength ModerateModerateStrong (N2 and N3)The triazole ring offers multiple hydrogen bond acceptors, potentially leading to stronger target engagement.[9]
Metabolic Stability Generally good, but susceptible to N-O bond cleavage.[1]Generally good, considered a stable bioisostere of esters.[10][11]Very high, the triazole ring is exceptionally stable to metabolic degradation.[9]The exceptional stability of the triazole ring can lead to longer half-lives but may also result in the accumulation of metabolites.
Lipophilicity (logP) ModerateModerateLowThe lower lipophilicity of the triazole can improve aqueous solubility and reduce non-specific binding.

Discussion:

The isoxazole ring, while generally stable, possesses a relatively weak N-O bond that can be a site of metabolic cleavage.[1] This can be either a liability, leading to rapid clearance, or a design feature for creating prodrugs. The 1,2,4-oxadiazole is often employed as a more metabolically robust replacement for ester functionalities.[10][11] The 1,2,3-triazole ring is renowned for its exceptional chemical and metabolic stability, a direct consequence of its aromaticity and the strength of its constituent bonds.[9] This high stability makes it a favored scaffold in fragment-based drug discovery and lead optimization campaigns where minimizing metabolic liabilities is a primary objective.

The choice between these heterocycles is therefore a strategic decision based on the specific goals of the drug discovery program. If a certain degree of metabolic turnover is desired, the isoxazole may be preferred. If metabolic stability is paramount, the triazole is an excellent choice. The oxadiazole offers a balance of properties and is a particularly effective ester bioisostere.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery, offering a reliable entry point to a wide range of isoxazole-containing compounds. The 1,3-dipolar cycloaddition provides a robust and reproducible method for its synthesis. However, a thorough understanding of its potential metabolic liabilities and the availability of bioisosteric alternatives are crucial for modern drug discovery programs.

The 1,2,4-oxadiazole and 1,2,3-triazole analogs presented in this guide offer compelling alternatives, each with its own unique synthetic and physicochemical profile. The high efficiency and mild conditions of the CuAAC reaction make the synthesis of the triazole analog particularly attractive. Ultimately, the choice of heterocyclic scaffold should be guided by a holistic assessment of synthetic feasibility, desired physicochemical properties, and the specific biological target. By providing detailed, validated protocols and a clear comparative analysis, this guide aims to empower researchers to make informed decisions and accelerate the discovery of new and effective therapeutic agents.

References

  • SNS Courseware. Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism.
  • ChemicalBook. (1-Methyl-1H-[4][12][13]triazol-3-yl)-methanol | 135242-93-2. Available from:

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • Benchchem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • MDPI. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
  • PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • PubMed Central. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
  • MDPI. 4-(4-(((1H-Benzo[d][4][12][14]triazol-1-yl)oxy)methyl). Available from:

  • PubMed. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists.
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
  • PMC - PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • ChemBK. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Request for Quotation.
  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • ResearchGate. (PDF) Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
  • MDPI. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation.
  • ResearchGate. Synthesis and pharmacological evaluation of isoxazole derivatives containing 1,2,4-triazole Moiety.
  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.
  • Biological and Molecular Chemistry. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • MDPI. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease.
  • Technion - Israel Institute of Technology. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
  • ResearchGate. The Physico‐Chemical Properties of Isoxazole and its Derivatives.
  • Technion - Israel Institute of Technology. An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • ResearchGate. Synthesis of 3-(5-)(alkoxy-NNO-azoxy)methyl-1,2,4-oxadiazoles.
  • Chemical Synthesis Database. (3-methoxy-5-isothiazolyl)methanol.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Blueprint for Safe and Compliant Laboratory Waste Management

For researchers engaged in drug discovery and development, the synthesis and handling of novel heterocyclic compounds like (3-Methoxy-1,2-oxazol-5-yl)methanol are routine. However, the lifecycle of such a chemical does not end upon the completion of a reaction. Its proper disposal is a critical, non-negotiable component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and its associated waste streams, grounding every recommendation in established safety protocols and regulatory frameworks.

Part 1: Hazard Characterization and Waste Profile

Based on data from similar compounds such as (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol and 5-(Hydroxymethyl)-3-methylisoxazole, we must assume that this compound presents, at a minimum, the hazards outlined in the table below.[1][2] Consequently, any material, solution, or piece of equipment contaminated with this compound must be treated as hazardous waste .[3]

Potential Hazard Classification Basis (from Analogous Compounds) Required Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[1]
Eye Damage/Irritation Causes serious eye irritation.Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Respiratory Irritation May cause respiratory irritation.Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. If aerosols or dusts can be generated, a NIOSH-approved respirator may be necessary.
Acute Oral Toxicity Assumed to be harmful if swallowed, based on general profiles of similar reagents.[2][4]General Handling: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][5]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed "waste." This includes surplus pure compound, reaction mixtures, contaminated solvents, and materials used for cleanup.

Step 1: On-Site Waste Collection & Segregation

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[6][7]

Protocol for Waste Collection:

  • Identify the Waste Stream: Designate a specific waste container for this compound and its associated liquid waste. This should be classified as a Non-Halogenated Organic Waste stream.

  • Select a Compatible Container: Use a clean, sealable container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[8] The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.[6][9] Makeshift covers like parafilm are not acceptable for storage.[10]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[9][11] The label must clearly state:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound" and other components in the waste mixture with percentages.[9]

    • The primary hazards: "Irritant," "Potentially Toxic."

    • The accumulation start date (the date the first drop of waste is added).

  • Accumulate Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[6][9][11] A chemical fume hood is an ideal location for the SAA.[12] Keep the container closed at all times except when adding waste.[9] Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

Step 2: Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

Protocol for Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For small spills (manageable by lab personnel), ensure proper PPE is worn.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[1][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials and the initial rinsate must be collected as hazardous waste.

  • Large Spills: For large or unmanageable spills, evacuate the area, prevent entry, and immediately contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[10][14]

Decontamination of Glassware and Equipment:

  • Equipment and glassware contaminated with this compound must be decontaminated before being returned to general use.

  • Triple rinse the item with a suitable solvent (e.g., ethanol, acetone).[8]

  • The first two rinses must be collected and disposed of as hazardous waste in your designated liquid waste container.[8] The final rinse may be disposed of according to institutional policy.

Part 3: Final Disposal and Regulatory Compliance

The ultimate disposal of the waste is governed by strict federal and local regulations.

  • Waste Pickup: Once the waste container in the SAA is full (or has been accumulating for the maximum time allowed by your institution, often up to one year), arrange for its removal by your EH&S department.[6]

  • Professional Disposal: The collected hazardous waste will be transported to your facility's central accumulation area and subsequently picked up by a licensed hazardous waste disposal vendor.[12][15]

  • Method of Destruction: The standard and environmentally preferred method for disposing of organic chemical waste like this compound is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts.[1][11][13] Landfilling this type of organic waste is generally prohibited.[13]

Following these procedures is not merely a matter of best practice; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA and workplace safety standards set by OSHA.[3][12][16]

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G gen Waste Generation (e.g., leftover reagent, contaminated solvent) char 1. Characterize Waste Is it this compound or contaminated with it? gen->char spill Spill Occurs gen->spill seg 2. Segregate Designate as 'Non-Halogenated Organic Waste' char->seg Yes cont 3. Containerize Use compatible, sealed container in Satellite Accumulation Area (SAA) seg->cont label 4. Label Container 'Hazardous Waste' Full Chemical Name & Hazards cont->label full Container Full? label->full cleanup Spill Cleanup Protocol Absorb, collect as solid waste, decontaminate area spill->cleanup cleanup->label Place in labeled solid waste container full->label No, continue accumulation pickup 5. Arrange for Pickup Contact Institutional EH&S full->pickup Yes dispose 6. Final Disposition Transport to licensed facility for high-temperature incineration pickup->dispose

Caption: Disposal workflow for this compound.

References

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. DuraLabel.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol. Capot Chemical.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • 3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. BenchChem.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Chemical Waste Disposal Guidelines. Emory University.
  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Safety Data Sheet. Thermo Fisher Scientific.
  • 5-(Hydroxymethyl)-3-methylisoxazole 97. Sigma-Aldrich.
  • Guidelines on the Disposal of Chemical Wastes from Laboratories. Universiti Tun Hussein Onn Malaysia.
  • 5-(Aminomethyl)isoxazol-3-ol hydrate Safety Data Sheet. Sigma-Aldrich.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Methanol Safety Data Sheet. Sigma-Aldrich.
  • 3-Amino-5-methylisoxazole Safety Data Sheet. Sigma-Aldrich.
  • Methanol Safety Data Sheet.
  • Methanol MSDS. ScienceLab.com.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Safety Data Sheet Methanol. Redox.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.
  • EHSO Manual - Hazardous Waste. University of Oklahoma Health Sciences Center.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling (3-Methoxy-1,2-oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in molecular discovery, the introduction of novel compounds is a daily reality. Among these is (3-Methoxy-1,2-oxazol-5-yl)methanol, a substituted isoxazole with significant potential in synthetic chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Assessment: Understanding the "Why" Behind the "What"

The isoxazole ring system and the methoxy and methanol functional groups suggest a number of potential hazards. A proactive hazard assessment is the cornerstone of a self-validating safety system in the laboratory.

Potential Hazard Classification (Anticipated) Rationale & Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Substituted isoxazoles can exhibit toxic properties. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation Category 2 (Irritant)Many organic compounds, especially those with reactive functional groups, can cause skin irritation upon contact. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Category 2A (Irritant)The presence of a methanol group and the overall chemical structure suggest the potential for serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Inhalation of fine powders or vapors may cause respiratory tract irritation. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Flammability Combustible Solid/Flammable LiquidThe presence of a methanol group suggests flammability. The exact flash point is unknown, but it is prudent to handle it away from ignition sources. P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

This table is a synthesis of anticipated hazards based on structurally similar compounds and general chemical principles. Always consult a specific Safety Data Sheet when it becomes available.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to minimize any potential exposure. The selection of appropriate PPE is not just a requirement but a fundamental aspect of responsible scientific practice.

Step-by-Step PPE Protocol
  • Hand Protection: Wear impervious, chemical-resistant gloves such as nitrile rubber. Always inspect gloves for any signs of degradation or punctures before use. For extended operations or when handling larger quantities, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling Required AssessRisk Assess Risk of Exposure (Quantity, Duration, Procedure) Start->AssessRisk LowRisk Low Risk (Small quantity, short duration, in fume hood) AssessRisk->LowRisk Low HighRisk High Risk (Large quantity, extended duration, potential for aerosolization) AssessRisk->HighRisk High BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Double Gloves (Nitrile) - Safety Goggles & Face Shield - Chemical Resistant Apron - NIOSH-approved Respirator HighRisk->EnhancedPPE

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.